Tenofovir hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINIEAOMWQJGBW-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206184-49-8 | |
| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206184-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206184498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 206184-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YXE507IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Tenofovir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenofovir, a cornerstone in the management of HIV and Hepatitis B infections, represents a landmark achievement in antiviral drug development. An acyclic nucleoside phosphonate, its discovery and subsequent optimization have saved millions of lives. This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and key pharmacokinetic parameters of tenofovir and its major prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Detailed experimental protocols for its synthesis are provided, alongside quantitative data and visual diagrams to elucidate complex pathways and workflows.
Discovery and Development
Tenofovir, chemically known as (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), was first synthesized by the pioneering Czech scientist Antonín Holý at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague.[1][2][3] The initial patent application was filed in 1984, remarkably, a year before the anti-HIV activity of the compound was discovered in cell cultures in 1985 through a collaboration with Erik De Clercq of the Rega Institute in Belgium.[1][2][3]
The parent compound, tenofovir itself, exhibited poor oral bioavailability due to the presence of a negatively charged phosphonate group, which limits its ability to cross cell membranes.[4] This challenge led to the development of prodrugs designed to mask the phosphonate group, thereby enhancing absorption.
The first major breakthrough was the development of tenofovir disoproxil fumarate (TDF) by Gilead Sciences.[2] TDF is an ester prodrug that is more readily absorbed and is converted in the body to tenofovir.[2] It received FDA approval in 2001 for the treatment of HIV (Viread) and later in 2008 for chronic hepatitis B.[2]
Subsequently, a second-generation prodrug, tenofovir alafenamide (TAF) , was developed to further optimize the delivery of tenofovir to target cells.[2][5] TAF is more stable in plasma and is more efficiently converted to tenofovir within peripheral blood mononuclear cells (PBMCs) and hepatocytes.[6][7][8] This results in significantly lower plasma concentrations of tenofovir compared to TDF, leading to an improved renal and bone safety profile.[6][9][10][11] TAF received FDA approval in 2015 as part of combination therapies for HIV and in 2016 for hepatitis B (Vemlidy).[5]
Mechanism of Action
Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI).[12][13] Its antiviral activity stems from its ability to disrupt the replication process of retroviruses like HIV and hepadnaviruses like HBV.
-
Prodrug Conversion : After oral administration, TDF is largely converted to tenofovir in the plasma by hydrolases.[8][14] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A to release tenofovir.[7][8]
-
Intracellular Phosphorylation : Once inside the target cell (e.g., a lymphocyte or hepatocyte), tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[9][13]
-
Inhibition of Viral Polymerase : Tenofovir diphosphate acts as a competitive inhibitor of the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[4][13] It competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).
-
Chain Termination : After being incorporated into the growing viral DNA strand, tenofovir diphosphate causes chain termination because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[12][15] This premature termination halts viral DNA synthesis and prevents viral replication.[15]
Caption: Intracellular conversion of TDF and TAF to active tenofovir diphosphate.
Quantitative Data Summary
The development of TAF from TDF was driven by key differences in their pharmacokinetic profiles, leading to similar efficacy at a much lower dose with an improved safety profile.
Table 1: Pharmacokinetic Properties of TDF vs. TAF
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |
| Oral Dose | 300 mg | 10 mg or 25 mg | [11] |
| Bioavailability | 25% (fasting), increases to ~40% with a high-fat meal | Increases ~65% with a high-fat meal | [9][12] |
| Plasma Tenofovir Exposure | High | 91% lower than TDF | [6][11] |
| Intracellular TFV-DP | Lower concentration | ~6.5-7 fold higher in PBMCs than TDF | [11][16] |
| Plasma Half-life (Prodrug) | ~1 hour (Tenofovir) | 0.51 hours (TAF) | [9][12] |
| Intracellular Half-life (TFV-DP) | Long (>60 hours) | Long (~95 hours) | [17][18] |
| Protein Binding | < 0.7% (Tenofovir) | ~80% (TAF) | [9] |
| Primary Elimination | Urine (glomerular filtration and active tubular secretion) | Feces (31.7%) and Urine (<1%) | [4][9] |
Table 2: Antiviral Activity (EC₅₀ Values)
| Virus | Drug | Cell Type | EC₅₀ | Reference(s) |
| HBV | Tenofovir | HepG2 2.2.15 cells | 1.1 µM | [18][19] |
| HBV | Tenofovir DF | HepG2 2.2.15 cells | 0.02 µM | [19] |
| HIV-1 | Tenofovir DF | CEM-SS cells | 5.5 µM | |
| HIV-1 | Tenofovir Alafenamide (TAF) | PBMCs | 5-7 nM | [20] |
| HIV-1 | Tenofovir | Inhibitory Constant (Ki) ~0.022 µM | [4] | |
| HBV | Tenofovir Diphosphate | (Polymerase Inhibition) | Ki = 0.18 µM | [18][21] |
Synthesis of Tenofovir and its Prodrugs
The chemical synthesis of tenofovir and its subsequent conversion to TDF and TAF involves multi-step processes. The core synthesis establishes the chiral center and attaches the phosphonate moiety to the adenine base.
Caption: General synthetic workflow for Tenofovir, TDF, and TAF.
Experimental Protocol: Synthesis of Tenofovir (PMPA)
This protocol is a representative synthesis adapted from published literature.[22][23][24]
Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA)
-
Charge a reaction vessel with adenine and (R)-propylene carbonate.
-
The reaction is typically performed under basic conditions to facilitate the N-alkylation of adenine.
-
Heat the mixture to drive the reaction to completion.
-
Upon completion, the product (HPA) is isolated and purified.
Step 2: Alkylation and Deprotection to form Tenofovir (PMPA)
-
In a dry, inert atmosphere (e.g., nitrogen), dissolve HPA in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Cool the solution (e.g., to 0-5°C).
-
Add a strong base, such as sodium tert-butoxide, to deprotonate the hydroxyl group of HPA.
-
Add a phosphonomethylation agent, such as tosylated diethyl (hydroxymethyl)phosphonate (DESMP), to the reaction mixture.
-
Allow the reaction to proceed until the alkylation is complete, forming the protected phosphonate ester.
-
The protecting groups (e.g., ethyl esters) are then cleaved using a reagent like bromotrimethylsilane (TMSBr), followed by hydrolysis.
-
The final product, tenofovir (PMPA), is then isolated and purified.
Experimental Protocol: Synthesis of Tenofovir Disoproxil Fumarate (TDF)
This protocol is adapted from patent literature.[25][26][27]
Step 1: Esterification of Tenofovir
-
Suspend tenofovir (PMPA) in a suitable solvent (e.g., N,N-dimethylacetamide).
-
Add a base, such as triethylamine, and a phase transfer catalyst like tetrabutylammonium bromide.
-
Slowly add chloromethyl isopropyl carbonate (CMIC) to the mixture.
-
Heat the reaction (e.g., to 50-60°C) and maintain for several hours until the esterification is complete, yielding crude tenofovir disoproxil (TD).
-
Isolate the crude product by pouring the reaction mixture into an ice/saline solution and filtering the precipitate.
Step 2: Salt Formation
-
Dissolve the crude tenofovir disoproxil in a suitable solvent, such as isopropanol.
-
Add fumaric acid to the solution to form the fumarate salt.
-
The high-purity tenofovir disoproxil fumarate (TDF) precipitates from the solution.
-
Isolate the final product by filtration, wash with a cold solvent, and dry under vacuum.
Experimental Protocol: Synthesis of Tenofovir Alafenamide (TAF)
This protocol is a representative synthesis adapted from patent literature describing a "one-pot" method.[28][29]
Step 1: Activation of Tenofovir
-
Heat tenofovir (PMPA) with a chlorinating agent (e.g., thionyl chloride) to form the PMPA-dichloride (PMPA-2Cl) intermediate.
-
Remove the excess chlorinating agent under vacuum.
Step 2: One-Pot Reaction to form TAF
-
Dissolve the PMPA-2Cl intermediate in an anhydrous organic solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to a low temperature (e.g., -30 to -20°C).
-
Add an organic base, such as triethylamine.
-
Slowly add a solution of phenol in the same solvent. Allow this reaction to proceed for about an hour to form the phenyl ester intermediate.
-
Subsequently, add L-alanine isopropyl ester to the reaction mixture.
-
Allow the reaction to warm and proceed until the formation of tenofovir alafenamide (TAF) is complete.
-
The crude TAF is then purified, often through crystallization, to yield the final product. The fumarate salt can be formed in a subsequent step similar to that for TDF.[30][31]
Conclusion
The journey from the initial synthesis of tenofovir by Antonín Holý to the development of highly optimized prodrugs like TAF is a testament to the power of medicinal chemistry and pharmaceutical development. By understanding the fundamental mechanism of action and the pharmacokinetic challenges, scientists were able to engineer molecules with improved efficacy and safety, profoundly impacting the global treatment of HIV and HBV. The synthetic pathways, while complex, have been refined to allow for large-scale manufacturing, ensuring broad access to these life-saving medications. Continued research in this area focuses on developing even more targeted delivery systems and long-acting formulations to further improve patient outcomes and adherence.
References
- 1. Antonín Holý: A Czech scientist who Created Tenofovir - Health and Medicine in Postal Stamps [healthinstamps.com]
- 2. Tenofovir [uochb.cz]
- 3. Antonín Holý 85 – Story of tenofovir [uochb.cz]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. publications.aap.org [publications.aap.org]
- 10. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 16. ovid.com [ovid.com]
- 17. [Tenofovir: pharmacology and interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 25. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 26. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 27. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 28. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 29. CN106632484A - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 30. CN108440596B - Novel preparation process of tenofovir alafenamide hemifumarate - Google Patents [patents.google.com]
- 31. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Tenofovir Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of tenofovir hydrate, a critical active pharmaceutical ingredient (API) in antiviral therapy. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of quantitative data, detailed experimental methodologies, and a visualization of its metabolic activation pathway.
Physicochemical Properties of this compound
Tenofovir, an acyclic nucleotide analog of adenosine monophosphate, is a potent reverse transcriptase inhibitor.[1][2] It is typically available as a white to off-white crystalline powder.[3] The physicochemical properties of this compound are summarized in the table below. For comparative purposes, properties of its widely used prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), are also included.
| Property | This compound | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| Molecular Formula | C₉H₁₆N₅O₅P | C₁₉H₃₀N₅O₁₀P · C₄H₄O₄ | C₂₁H₂₉N₆O₅P |
| Molecular Weight | 305.23 g/mol [4] | 635.5 g/mol | 476.47 g/mol |
| Melting Point | 276 - 280 °C[1] | 115 °C | Not specified |
| pKa | 1.35 (strongest acidic), 3.74 (strongest basic)[2] | 3.75[5] | Not specified |
| logP | -1.6[1] | 1.25[5] | Not specified |
Solubility Profile
The solubility of tenofovir is a critical factor influencing its bioavailability and formulation design. Tenofovir's solubility is influenced by the presence of polar functional groups, such as hydroxyl and phosphinic acid groups, which facilitate hydrogen bonding with polar solvents like water.[3] Its solubility is also pH-dependent.[3]
| Solvent/Medium | Solubility of this compound |
| Water | 10 mg/mL[4][6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2.5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ≥ 6 mg/mL[7] |
| Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile | Very low solubility[8] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed, temperature-controlled container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PVDF) that does not absorb the drug.
-
Quantification: The concentration of tenofovir in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of tenofovir is used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.
Protocol:
-
Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).
-
Sample Preparation: A solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, and the ionic strength is maintained with a background electrolyte like 0.15 M potassium chloride. The solution is purged with nitrogen to remove dissolved carbon dioxide.
-
Titration: The solution is placed in a thermostated vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.
logP Determination (Shake-Flask and HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of tenofovir in each phase is determined by a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of tenofovir in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) for a precise measurement.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the substance. For highly pure compounds, this range is typically narrow.
Metabolic Activation of Tenofovir
Tenofovir is administered as a prodrug (TDF or TAF) to enhance its oral bioavailability.[1] Once absorbed, these prodrugs are metabolized intracellularly to the active form, tenofovir diphosphate.[1] This active metabolite then inhibits the viral reverse transcriptase, a crucial enzyme for viral replication.[1]
Conclusion
This technical guide provides a comprehensive summary of the key physicochemical properties and solubility of this compound, along with detailed experimental protocols for their determination. The data and methodologies presented are essential for scientists and researchers involved in the development, formulation, and analysis of tenofovir-based antiviral therapies. A clear understanding of these fundamental properties is crucial for optimizing drug delivery, ensuring product quality, and advancing the development of new and improved therapeutic agents.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. analiza.com [analiza.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hysz.nju.edu.cn [hysz.nju.edu.cn]
In Vitro Antiviral Activity of Tenofovir Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral activity of tenofovir hydrate, a cornerstone nucleotide analog reverse transcriptase inhibitor. The document summarizes key quantitative data, details experimental protocols for assessing antiviral efficacy, and illustrates the underlying molecular mechanisms and experimental workflows.
Introduction
Tenofovir, an acyclic nucleotide analog of adenosine 5'-monophosphate, is a potent antiviral agent with well-established activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Its prodrug formulations, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), enhance oral bioavailability, allowing for effective intracellular delivery of the active compound.[1] This guide focuses on the in vitro properties of the active form, tenofovir, detailing its mechanism of action and antiviral spectrum.
Mechanism of Action
Upon cellular uptake, tenofovir undergoes phosphorylation by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[2][3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in the case of HIV) and DNA polymerase (for HBV and Herpes Simplex Virus), competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[1][5] Incorporation of TFV-DP into the nascent viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[5] The low affinity of tenofovir for cellular DNA polymerases contributes to its favorable safety profile.[4]
Figure 1: Mechanism of action of tenofovir.
Quantitative Antiviral Activity
The in vitro antiviral potency of tenofovir is commonly expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit viral replication by 50%. The cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is also determined to assess the selectivity of the antiviral effect.
Anti-HIV Activity
Tenofovir demonstrates potent activity against various subtypes of HIV-1.[6] The EC50 values can be influenced by the viral inoculum size.[7]
| Cell Line | Virus Strain/Isolate | Parameter | Value | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1BaL, Subtypes A and C | Log Reduction | 2.7 - 4.7 | [6] |
| Lymphoblastoid cell lines, primary monocyte/macrophage cells, PBMCs | Laboratory and clinical isolates of HIV-1 | EC50 | 0.04 µM to 8.5 µM | [8] |
| - | HIV-1 (Inoculum size 1) | EC50 | 29 fmol/106 cells | [7] |
| - | HIV-1 (Inoculum size 5) | EC50 | 40 fmol/106 cells | [7] |
| - | HIV-1 (Inoculum size 20) | EC50 | 77 fmol/106 cells | [7] |
| - | HIV-1 (Inoculum size 100) | EC50 | 411 fmol/106 cells | [7] |
| - | HIV-1 (Inoculum size 1) | EC90 | 267 fmol/106 cells | [7] |
| - | HIV-1 (Inoculum size 5) | EC90 | 348 fmol/106 cells | [7] |
| - | HIV-1 (Inoculum size 20) | EC90 | 640 fmol/106 cells | [7] |
| - | HIV-1 (Inoculum size 100) | EC90 | 2866 fmol/106 cells | [7] |
| - | Wild-type Reverse Transcriptase | IC50 | 9 µM | [9] |
| - | M184V Mutant Reverse Transcriptase | IC50 | 6 µM | [9] |
| - | K65R Mutant Reverse Transcriptase | IC50 | 50 µM | [9] |
Anti-HBV Activity
Tenofovir is highly effective against both wild-type and lamivudine-resistant strains of HBV.[2][3]
| Cell Line | Virus Strain/Isolate | Parameter | Value | Reference |
| HepG2 2.2.15 cells | Wild-type HBV | EC50 | 1.1 µM | [2][3] |
| Hepatic cells | HBV Polymerase | Ki | 0.18 µM | [2][3] |
| HepAD38 cells | Wild-type HBV | EC50 | Not specified, but potent | [10] |
| HepG2 cells transfected with pHBV1.3 plasmids | Wild-type HBV | - | Dose and time-dependent inhibition | [11] |
Anti-HSV Activity
Topical administration of tenofovir has shown efficacy against Herpes Simplex Virus-2 (HSV-2).[12][13][14] The concentrations required for anti-HSV activity are generally higher than those for HIV.[13]
| Cell Line/Tissue | Virus Strain/Isolate | Parameter | Value | Reference |
| Human Embryonic Fibroblasts, Keratinocytes | HSV-1F | EC50 | 7 µg/ml | [12] |
| Human Embryonic Fibroblasts, Keratinocytes | HSV-2G | EC50 | 14 µg/ml | [12] |
| Human Embryonic Fibroblasts, Keratinocytes | HSV-2MS | EC50 | 19 µg/ml | [12] |
| Organotypic epithelial 3D-rafts | HSV-1 | Log Reduction (200 µg/ml) | 2.6 | [12] |
| Organotypic epithelial 3D-rafts | HSV-2 | Log Reduction (200 µg/ml) | 5.4 | [12] |
Experimental Protocols
Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of compounds like tenofovir.
General Antiviral Assay Workflow
Figure 2: General workflow for an in vitro antiviral assay.
Cell Viability (Cytotoxicity) Assay
A common method to assess the cytotoxicity of an antiviral compound is the MTT assay.[7]
-
Cell Plating: Plate cells (e.g., HepG2, HEC-1-A, Caco-2, PBMCs) in 48-well or 96-well plates at a predetermined density (e.g., 39,000 cells/mL).[7]
-
Cell Growth: Allow cells to adhere and grow for 24-48 hours.[7]
-
Drug Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the treated cells for a period that corresponds to the duration of the antiviral assay (e.g., 24 hours to 5 days).[6][10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Solubilize the formazan crystals formed by viable cells using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
HIV-1 p24 Antigen Assay in PBMCs
This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood.
-
Cell Culture and Infection: Culture the PBMCs and infect them with a known amount of an HIV-1 isolate (e.g., HIV-1BaL) in the presence of serial dilutions of tenofovir gel or tenofovir.[6]
-
Incubation: Incubate the cultures for a specified period, collecting supernatant samples at various time points.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit.
-
Data Analysis: Plot the p24 concentration against the drug concentration to determine the EC50 value.
HBV DNA Quantification in HepG2 2.2.15 Cells
This assay quantifies the amount of extracellular HBV DNA to assess antiviral activity.
-
Cell Culture: Culture HepG2 2.2.15 cells, which are stably transfected with the HBV genome and constitutively secrete viral particles.
-
Drug Treatment: Treat the cells with serial dilutions of tenofovir.
-
Supernatant Collection: Collect the cell culture supernatant at specified time points.
-
DNA Extraction: Extract viral DNA from the supernatant.
-
qPCR: Quantify the HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.
-
Data Analysis: Determine the EC50 by plotting the reduction in HBV DNA levels against the tenofovir concentration.
Conclusion
This compound exhibits potent and selective in vitro antiviral activity against HIV and HBV, and at higher concentrations, against HSV-2. Its mechanism of action, involving the termination of viral DNA synthesis, is well-characterized. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of antiviral drug development, facilitating further investigation and comparative analysis of this critical therapeutic agent.
References
- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 6. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TOPICAL TENOFOVIR, A MICROBICIDE EFFECTIVE AGAINST HIV, INHIBITS HERPES SIMPLEX VIRUS-2 REPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. Topical tenofovir, a microbicide effective against HIV, inhibits herpes simplex virus-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Tenofovir to Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the binding affinity and mechanism of action of tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor (NtRTI) in the management of Human Immunodeficiency Virus (HIV). We will delve into the quantitative metrics of its binding to HIV-1 reverse transcriptase (RT), the detailed experimental protocols for determining these values, and the molecular pathways governing its activation and inhibitory function.
Executive Summary
Tenofovir, delivered as one of its prodrugs, tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), is a potent antiviral agent. Its efficacy is rooted in the high binding affinity of its active metabolite, tenofovir diphosphate (TFV-DP), for the HIV-1 reverse transcriptase enzyme. TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), and as a chain terminator upon incorporation into the nascent viral DNA strand. This guide consolidates the key binding affinity data, outlines the methodologies to measure these interactions, and provides visual representations of the underlying biochemical processes to support further research and development in this domain.
Quantitative Binding Affinity Data
The inhibitory potency of tenofovir's active form, tenofovir diphosphate (TFV-DP), against HIV-1 reverse transcriptase is quantified by several parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the drug's efficacy at a molecular level.
| Parameter | Value (µM) | Target Enzyme Activity | Reference |
| Ki | 0.022 | HIV-1 RT (RNA-dependent) | [1] |
| Ki | 1.55 | HIV-1 RT (DNA-dependent) | [1] |
| Ki | 0.18 | HBV Polymerase | [2][3] |
| IC50 (as Tenofovir) | 9 | Wild-type HIV-1 RT | [4] |
| IC50 (as Tenofovir) | 50 | K65R Mutant HIV-1 RT | [4] |
| EC50 (as Tenofovir) | 1.15 (µg/mL) | HIV-1 (IIIB) in MT-4 cells | [4] |
| EC50 (as Tenofovir) | 2.9 | HIV-1 (IIIB) in MT-2 cells | |
| EC50 (as TAF) | 0.01 | HIV-1 (IIIB) in MT-2 cells | [5] |
Note: Ki values represent the intrinsic binding affinity of the inhibitor to the enzyme. IC50 values from enzymatic assays reflect the concentration of inhibitor required to reduce enzyme activity by 50%. EC50 values from cell-based assays represent the concentration required to inhibit viral replication by 50% and are influenced by cellular uptake and metabolism of the prodrug.
Mechanism of Action and Intracellular Activation
Tenofovir is administered as a prodrug to enhance its oral bioavailability and cell permeability.[6] Once inside the target cell, it undergoes a series of metabolic steps to be converted into its pharmacologically active form, tenofovir diphosphate (TFV-DP).
The two primary prodrugs, TDF and TAF, follow distinct activation pathways. TDF is largely hydrolyzed in the plasma by esterases to tenofovir.[6] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A in lymphocytes or carboxylesterase 1 in hepatocytes to release tenofovir.[7] Following this initial conversion, intracellular kinases phosphorylate tenofovir twice to yield the active TFV-DP.[8]
This active metabolite, TFV-DP, is a structural analog of dATP and competes with it for the binding site of HIV-1 reverse transcriptase.[9] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and halting viral replication.[9]
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like tenofovir against HIV-1 RT is fundamental in drug discovery. A common method is the in vitro reverse transcriptase inhibition assay. Below is a synthesized protocol based on commercially available non-radioactive, colorimetric assay kits.
Principle
This assay measures the activity of HIV-1 RT by quantifying the amount of DNA synthesized in vitro. The enzyme polymerizes a new DNA strand using a template/primer hybrid (e.g., poly(A) x oligo(dT)15). Instead of radiolabeled nucleotides, the reaction mixture contains digoxigenin (DIG) and biotin-labeled dUTP, alongside unlabeled dATP, dGTP, and dCTP. The newly synthesized, double-labeled DNA is captured on a streptavidin-coated microplate via the biotin tag. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to peroxidase (POD). The addition of a peroxidase substrate (e.g., ABTS) results in a colored product, the absorbance of which is proportional to the RT activity. The IC50 value is determined by measuring the reduction in signal in the presence of varying concentrations of the inhibitor.[4]
Materials
-
Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well microplate
-
Lysis Buffer
-
Reaction Buffer (containing template/primer, dNTPs, DIG-dUTP, and Biotin-dUTP)
-
Tenofovir Diphosphate (inhibitor)
-
Anti-DIG-Peroxidase (POD) conjugate
-
Washing Buffer
-
Peroxidase Substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Microplate reader
Assay Workflow
Detailed Method
-
Reagent Preparation: Prepare serial dilutions of tenofovir diphosphate in an appropriate buffer. Prepare the reaction mixture according to the manufacturer's instructions, containing the template/primer, dNTPs, and labeled nucleotides. Dilute the HIV-1 RT to the working concentration in lysis buffer.
-
Enzyme/Inhibitor Incubation: To the wells of a reaction tube or plate, add the serially diluted inhibitor. Add the diluted HIV-1 RT to each well. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reverse Transcription Reaction: Initiate the reaction by adding the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.
-
Capture of Synthesized DNA: Stop the reaction and transfer the reaction products to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.
-
Washing: Wash the plate multiple times with washing buffer to remove unincorporated reagents.
-
Detection: Add the anti-DIG-POD conjugate to each well and incubate for 1 hour at 37°C.
-
Second Washing: Wash the plate again to remove the unbound conjugate.
-
Substrate Reaction: Add the peroxidase substrate (ABTS) to each well and incubate at room temperature until sufficient color development is observed (typically 10-30 minutes).
-
Measurement: Stop the reaction by adding a stop solution if necessary. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The potent anti-HIV activity of tenofovir is a direct consequence of the high binding affinity of its active diphosphate metabolite for the viral reverse transcriptase. This guide has provided a consolidated overview of the key quantitative metrics that define this interaction, a detailed protocol for their determination, and a clear visualization of the molecular pathways involved. This information serves as a critical resource for researchers engaged in the study of antiretroviral drugs, the development of novel reverse transcriptase inhibitors, and the ongoing efforts to combat HIV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. 逆转录酶检测,比色法 suitable for enzyme immunoassay, kit of 1 (14 components), sufficient for ≤200 tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and genetic determinants of intracellular tenofovir diphosphate concentrations in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Tenofovir and Its Prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) fundamental to the treatment of HIV and chronic hepatitis B (HBV) infections.[1] Due to its poor oral bioavailability, its clinical utility is dependent on prodrug formulations.[2][3] The first-generation prodrug, tenofovir disoproxil fumarate (TDF), while effective, results in high plasma concentrations of tenofovir, which are associated with renal and bone toxicity.[4][5] To mitigate these off-target effects, a second-generation prodrug, tenofovir alafenamide (TAF), was developed. TAF exhibits greater plasma stability and is more efficiently delivered to target lymphoid cells and hepatocytes, where it is converted to the active metabolite, tenofovir diphosphate (TFV-DP).[4][6] This results in a 90% reduction in plasma tenofovir levels and significantly higher intracellular concentrations of TFV-DP compared to TDF.[6][7] The improved pharmacokinetic profile of TAF translates to a superior safety profile regarding renal function and bone mineral density, with comparable antiviral efficacy to TDF.[4][8] This technical guide provides an in-depth comparison of the pharmacological profiles of tenofovir, TDF, and TAF, detailing their mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical implications.
Introduction
Tenofovir (TFV) is an acyclic phosphonate nucleotide analog of adenosine monophosphate.[9] Its active metabolite, tenofovir diphosphate (TFV-DP), is a potent inhibitor of viral reverse transcriptase, acting as a chain terminator in viral DNA synthesis.[1][10] The inherent phosphonate group limits its oral bioavailability, necessitating the development of prodrugs.[2][3]
-
Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug approved in 2001, TDF is rapidly hydrolyzed in the plasma to release tenofovir systemically.[11][12] While a cornerstone of antiretroviral therapy for years, its use is associated with long-term renal and bone toxicities due to high circulating tenofovir levels.[4][13]
-
Tenofovir Alafenamide (TAF): A phosphonoamidate prodrug, TAF was designed to improve upon TDF.[12] Its chemical structure provides greater stability in plasma, allowing it to be transported more efficiently into target cells before being metabolized.[11][14] This targeted delivery mechanism allows for a much lower dose, reduces systemic tenofovir exposure, and thereby minimizes associated toxicities.[6]
Mechanism of Action and Intracellular Activation
Both TDF and TAF are inactive until converted intracellularly to the pharmacologically active tenofovir diphosphate (TFV-DP).[1] TFV-DP mimics deoxyadenosine 5'-triphosphate (dATP) and competes for incorporation into viral DNA by reverse transcriptase (for HIV) or HBV polymerase.[1][9] Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, causing premature termination of the DNA chain and halting viral replication.[1][15]
The activation pathways for TDF and TAF differ significantly, which is the primary driver of their distinct pharmacological profiles.
-
TDF Activation: After oral administration, TDF is absorbed and rapidly hydrolyzed in the plasma by esterases to form tenofovir.[11] Tenofovir is then taken up by target cells and undergoes two sequential phosphorylation steps, catalyzed by adenylate kinase and nucleoside diphosphate kinase, to form TFV-DP.[9]
-
TAF Activation: TAF is more stable in plasma and largely enters target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes, intact.[11][14] Intracellularly, it is primarily hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) to generate tenofovir.[10][12] In the liver, carboxylesterase 1 (CES1) also contributes to this conversion.[10][16] The resulting intracellular tenofovir is then phosphorylated twice to form the active TFV-DP.[10]
The intracellular conversion of TAF is significantly more efficient than that of TDF, leading to higher concentrations of the active metabolite in target cells.[6]
Comparative Pharmacokinetics (PK)
The structural differences between TDF and TAF lead to distinct pharmacokinetic profiles, which are summarized below.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |
| Standard Dose | 300 mg once daily | 10 mg or 25 mg once daily | [6][17] |
| Plasma Half-life (Prodrug) | Rapidly cleared | ~0.5 hours | [11] |
| Primary Site of Conversion | Plasma | Intracellular (Lymphocytes, Hepatocytes) | [4][11] |
| Plasma Tenofovir (TFV) Cmax | ~207 ng/mL | ~13 ng/mL (for 40mg dose) | [12] |
| Plasma Tenofovir (TFV) AUC | High (~1810-1900 ng·h/mL) | Very Low (~16-383 ng·h/mL) | [12][18] |
| Intracellular TFV-DP (PBMCs) | ~347 fmol/10⁶ cells | ~835 fmol/10⁶ cells | [7][18] |
| PBMC/Plasma Ratio (TFV) | ~5 | ~150 | [18] |
| Elimination | Primarily renal excretion of tenofovir | Primarily intracellular metabolism; renal excretion of tenofovir | [9][19] |
Key PK Differences:
-
Systemic Exposure: TAF administration results in approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF.[7][18] This is the primary reason for TAF's improved renal and bone safety profile.[18]
-
Intracellular Concentration: Conversely, TAF delivers tenofovir into PBMCs much more efficiently, resulting in intracellular TFV-DP concentrations that are 2.4 to 7-fold higher than those achieved with TDF.[7][20][21]
Comparative Pharmacodynamics (PD) and Efficacy
The ultimate measure of antiviral effect is driven by the intracellular concentration of TFV-DP.
| Parameter | Tenofovir (TFV) | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |
| In Vitro EC₅₀ vs HIV-1 (PBMCs) | ~5.0 µM | ~0.05 µM | ~0.005 µM | [18][22] |
| In Vitro Ki vs HBV Polymerase (TFV-DP) | 0.18 µM | N/A | N/A | [23] |
| Clinical Efficacy (HIV) | N/A | High rates of virologic suppression | Non-inferior to TDF | [4][6][24] |
| Clinical Efficacy (HBV) | N/A | High rates of virologic suppression | Non-inferior to TDF | [8][25][26] |
While in vitro assays based on prodrug concentration show TAF to be orders of magnitude more potent than TDF, this is a reflection of its efficient intracellular delivery.[18][22] When efficacy is correlated with the intracellular TFV-DP concentration, both prodrugs show comparable effects.[27] Numerous phase 3 clinical trials have demonstrated that TAF-based regimens are non-inferior to TDF-based regimens in achieving and maintaining virologic suppression for both HIV and HBV.[6][8]
Safety and Tolerability Profile
The primary clinical advantage of TAF over TDF is its improved safety profile, particularly concerning renal and bone health.
| Safety Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Key Findings | Reference(s) |
| Renal Function | Associated with greater declines in eGFR and higher rates of proteinuria. Risk of proximal tubulopathy. | Significantly smaller changes in eGFR and less proteinuria. | TAF demonstrates a superior renal safety profile due to lower plasma tenofovir exposure. | [4][28] |
| Bone Mineral Density (BMD) | Causes larger decreases in hip and spine BMD. | Significantly smaller decreases in hip and spine BMD. | TAF has a less detrimental impact on bone health. | [4][6][13][28] |
| Serum Lipids | Neutral or minimal effect on lipids. | Associated with greater increases in total cholesterol and LDL-cholesterol. | The clinical significance of lipid changes with TAF requires long-term monitoring. | [13][28] |
The reduced off-target exposure of tenofovir to the kidneys and bones is the mechanistic basis for TAF's improved safety.[6][28] Tenofovir is actively taken up into proximal tubule cells by organic anion transporters (OAT1, OAT3), and high plasma concentrations, as seen with TDF, can lead to accumulation and cellular damage.[4][9]
Experimental Protocols
Clinical Pharmacokinetic (PK) Study
-
Objective: To compare the plasma pharmacokinetics of tenofovir and intracellular pharmacokinetics of tenofovir-diphosphate following administration of TDF versus TAF.
-
Design: A randomized, open-label, two-period, crossover study in healthy or virologically suppressed HIV-infected volunteers.
-
Methodology:
-
Dosing: Participants receive a single dose or multiple doses of a TDF-containing regimen (e.g., 300 mg) followed by a washout period, and then a TAF-containing regimen (e.g., 25 mg).
-
Sample Collection: Serial blood samples are collected at pre-dose and various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Processing: A portion of the blood is centrifuged to separate plasma for tenofovir analysis.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the remaining blood using density gradient centrifugation (e.g., with Ficoll-Paque). Cells are counted and lysed.
-
Bioanalysis: Concentrations of tenofovir in plasma and TFV-DP in PBMC lysates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Analysis: Standard pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software (e.g., WinNonlin).[12]
-
In Vitro Antiviral Activity Assay
-
Objective: To determine the 50% effective concentration (EC₅₀) of TDF and TAF against HIV-1 replication.
-
Design: An in vitro cell-based assay using primary human cells.
-
Methodology:
-
Cell Culture: Phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors are cultured.
-
Drug Preparation: Serial dilutions of TDF and TAF are prepared in culture medium.
-
Infection: PBMCs are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a known multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures. Control wells receive no drug.
-
Incubation: Cultures are incubated for a set period (e.g., 7 days) to allow for multiple rounds of viral replication.
-
Quantification: At the end of the incubation, cell-free supernatant is collected. The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 concentrations are plotted against the drug concentrations. The EC₅₀ value, the drug concentration that inhibits viral replication by 50%, is calculated using a nonlinear regression model (e.g., a four-parameter dose-response curve).
-
Conclusion
Tenofovir alafenamide (TAF) represents a significant pharmacological advancement over tenofovir disoproxil fumarate (TDF). By optimizing the delivery of tenofovir to its target cells, TAF achieves higher intracellular concentrations of the active metabolite TFV-DP with substantially lower systemic tenofovir exposure. This unique pharmacokinetic profile allows TAF to maintain non-inferior antiviral efficacy to TDF at a much lower dose while offering a markedly improved safety profile with respect to renal and bone health. These characteristics position TAF as a preferred tenofovir prodrug for the long-term management of HIV and HBV infections, particularly in patients with or at risk for renal or bone-related comorbidities.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 3. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O31 Comparative efficacy and safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate in chronic hepatitis B: meta-analysis of randomized controlled trials | Gut [gut.bmj.com]
- 9. ClinPGx [clinpgx.org]
- 10. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Tenofovir Alafenamide vs. Tenofovir Disoproxil… | Clinician.com [clinician.com]
- 14. Tenofovir Alafenamide Plasma Concentrations Are Reduced in Pregnant Women Living With Human Immunodeficiency Virus (HIV): Data From the PANNA Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. One dose of TAF every three days gets more drug into cells than a daily dose of TDF | aidsmap [aidsmap.com]
- 21. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen [clinicaltrials.stanford.edu]
- 26. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Negative for Hepatitis B e Antigen [stanfordhealthcare.org]
- 27. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. natap.org [natap.org]
An In-depth Guide to the Crystal Structure and Polymorphism of Tenofovir Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of tenofovir and its hydrated forms. Tenofovir, a cornerstone of antiretroviral therapy, exhibits a complex solid-state chemistry that is crucial for drug development, formulation, and stability. This document summarizes key crystallographic data, details experimental protocols for characterization, and visually represents the relationships between different crystalline forms.
Introduction to Tenofovir Polymorphism
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For tenofovir, understanding its polymorphic behavior, particularly in the presence of water to form hydrates, is essential for ensuring consistent product quality and therapeutic efficacy.
Recent research has unveiled a rich and complex crystallographic landscape for tenofovir, revealing the existence of numerous hydrated forms and a single anhydrous polymorph. The interconversion between these forms is often triggered by changes in temperature and humidity, highlighting the importance of controlled manufacturing and storage conditions.
Crystalline Forms of Tenofovir and its Hydrates
An extensive study by Domagała et al. (2024) has systematically characterized eight crystalline forms of tenofovir, including seven hydrates and one anhydrous form.[1][2][3] These forms display a range of hydration states and crystal packing arrangements. The crystallographic data for these forms are summarized in the tables below.
Tenofovir Hydrates
Tenofovir readily forms a series of hydrates with varying water content, from a hemihydrate to a 5.5-hydrate. These hydrates can be broadly categorized into two structural types: layered or planar hydrates (Forms I-V) and compact (dense) hydrates (Forms VI and VII).[1] The layered hydrates are characterized by water molecules situated between layers of tenofovir molecules, while the compact hydrates exhibit a more integrated three-dimensional hydrogen-bonding network.
Table 1: Crystallographic Data for Tenofovir Hydrates
| Form Name | CCDC # | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| TEN·5.5H₂O (I) | 2334935 | C₉H₁₄N₅O₄P·5.5H₂O | Orthorhombic | P2₁2₁2₁ | 6.654(1) | 23.985(5) | 24.134(5) | 90 | 90 | 90 | 3851.3(1) | 8 |
| TEN·4.5H₂O (II) | 2334936 | C₉H₁₄N₅O₄P·4.5H₂O | Monoclinic | P2₁ | 6.649(1) | 23.984(5) | 24.129(5) | 90 | 90.02(3) | 90 | 3848.3(1) | 8 |
| TEN·3.8H₂O (III) | 2334937 | C₉H₁₄N₅O₄P·3.8H₂O | Orthorhombic | P2₁2₁2₁ | 6.641(1) | 23.981(5) | 24.122(5) | 90 | 90 | 90 | 3838.4(1) | 8 |
| TEN·3.5H₂O (IV) | 2334938 | C₉H₁₄N₅O₄P·3.5H₂O | Monoclinic | P2₁ | 6.638(1) | 23.979(5) | 24.118(5) | 90 | 90.03(3) | 90 | 3834.1(1) | 8 |
| TEN·3H₂O (V) | 2334939 | C₉H₁₄N₅O₄P·3H₂O | Orthorhombic | P2₁2₁2₁ | 6.632(1) | 23.975(5) | 24.110(5) | 90 | 90 | 90 | 3824.9(1) | 8 |
| α-TEN·H₂O (VI) | 2334940 | C₉H₁₄N₅O₄P·H₂O | Orthorhombic | P2₁2₁2₁ | 6.618(1) | 23.968(5) | 24.101(5) | 90 | 90 | 90 | 3811.9(1) | 8 |
| β-TEN·H₂O (VII) | 2334941 | C₉H₁₄N₅O₄P·H₂O | Monoclinic | P2₁/c | 10.512(2) | 7.789(2) | 15.998(3) | 90 | 92.53(3) | 90 | 1308.2(5) | 4 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) based on the work of Domagała et al. (2024).
Anhydrous Tenofovir
A single anhydrous form of tenofovir (Form VIII) has been identified, which is obtained through the dehydration of the β-monohydrate (Form VII).[1][2] The crystal structure of this anhydrous form was determined using 3D electron diffraction due to the fine powder nature of the material obtained after dehydration.
Table 2: Crystallographic Data for Anhydrous Tenofovir
| Form Name | CCDC # | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| TEN (VIII) | 2334942 | C₉H₁₄N₅O₄P | Monoclinic | P2₁/c | 10.498(2) | 7.778(2) | 15.979(3) | 90 | 92.51(3) | 90 | 1303.1(5) | 4 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) based on the work of Domagała et al. (2024).
Polymorphism of Tenofovir Disoproxil Fumarate (TDF)
Tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, also exhibits polymorphism. The most well-known forms are designated as Form I, Form A, and Form B. It is important to note that Form A is not a true polymorph as it has a different stoichiometric ratio of tenofovir disoproxil to fumaric acid (2:1) compared to Forms I and B (1:1).[4][5] Forms I and B are considered desolvated solvates.[4][5]
Table 3: Crystallographic Data for Tenofovir Disoproxil Fumarate (TDF) Polymorphs
| Form Name | TD/FA Ratio | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Form A | 2:1 Co-crystal | Orthorhombic | P2₁2₁2₁ | 9.963(2) | 18.410(5) | 18.160(5) | 90 | 90 | 90 | 3330.3(1) |
| Form B | 1:1 Solvate | Monoclinic | P2₁ | 9.744(3) | 18.033(5) | 17.408(6) | 90 | 98.78(1) | 90 | 3022.0(2) |
| Form I | 1:1 Salt | Orthorhombic | P2₁2₁2₁ | 9.878(2) | 18.210(5) | 18.060(5) | 90 | 90 | 90 | 3247.9(2) |
Data from An et al. (2017).[1]
Experimental Protocols
The characterization of tenofovir hydrates and polymorphs relies on a suite of analytical techniques. Detailed experimental protocols are essential for reproducible results and accurate phase identification.
Crystallization of Tenofovir Hydrates
Crystals of tenofovir hydrates (Forms I-VII) were grown from aqueous solutions.[1] The formation of specific hydrates is sensitive to crystallization temperature and time. Generally, crystallization from an aqueous solution yields a mixture of the layered forms (I-V).
Single Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the crystal structure of a new solid form.
-
Instrumentation: A SuperNova, Dual, Cu at zero, AtlasS2 diffractometer is typically used.
-
Radiation: Cu Kα radiation (λ = 1.54184 Å).
-
Data Collection: Data is collected at a controlled temperature, often 100(2) K, using a series of ω-scans.
-
Structure Solution and Refinement: The structures are solved by direct methods and refined by full-matrix least-squares on F².
Powder X-ray Diffraction (PXRD)
PXRD is a powerful tool for routine phase identification and for analyzing polycrystalline samples.
-
Instrumentation: A PANalytical Empyrean diffractometer is a common choice.
-
Radiation: Cu Kα radiation.
-
Scan Range: Typically from 2 to 40° 2θ.
-
Sample Preparation: The sample is gently ground and placed in a sample holder.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on phase transitions and thermal stability.
-
DSC:
-
Instrumentation: A Mettler Toledo DSC 1 STARe System is frequently used.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: Performed under a nitrogen atmosphere.
-
Pans: Samples are sealed in aluminum pans.
-
-
TGA:
-
Instrumentation: A Mettler Toledo TGA/DSC 1 STARe System is often employed.
-
Heating Rate: A standard heating rate is 10 °C/min.
-
Atmosphere: Conducted under a nitrogen atmosphere.
-
3D Electron Diffraction (3D ED)
For samples that do not form single crystals suitable for SCXRD, such as the anhydrous form of tenofovir, 3D ED is a valuable alternative.
-
Instrumentation: A dedicated electron diffractometer is used.
-
Sample Preparation: A fine powder of the sample is deposited on a TEM grid.
-
Data Collection: A series of electron diffraction patterns are collected as the sample is tilted.
Interconversion and Dehydration Pathways
The various hydrated forms of tenofovir are interconnected through dehydration and rehydration pathways. These transformations are often temperature and humidity-dependent. The general dehydration sequence involves the transformation from higher hydrates to lower hydrates and ultimately to the anhydrous form.
Caption: Dehydration pathway of tenofovir hydrates.
The dehydration of the higher, layered hydrates (Forms I-V) initially leads to the formation of the orthorhombic α-monohydrate (Form VI).[1] This is followed by an irreversible phase transition to the more stable monoclinic β-monohydrate (Form VII).[1][3] Finally, dehydration of the β-monohydrate yields the anhydrous form (Form VIII).[1][2] This pathway highlights a significant reconstruction of the crystal architecture from a loose, planar structure to a more compact, dense arrangement.[1][3]
Experimental Workflow for Polymorph Characterization
A systematic workflow is crucial for the comprehensive characterization of the polymorphic landscape of a pharmaceutical compound like tenofovir.
Caption: Workflow for polymorph characterization.
The process begins with crystallization experiments under various conditions to generate different solid forms. These are then subjected to initial screening using techniques like PXRD and thermal analysis. If a new crystalline form is identified, its structure is definitively determined by SCXRD. Further characterization involves spectroscopic analysis and stability studies to understand its properties and behavior under different conditions.
Conclusion
The solid-state chemistry of tenofovir is multifaceted, with a variety of hydrated and anhydrous crystalline forms. A thorough understanding of these forms, their crystal structures, and their interconversion pathways is paramount for the development of stable and effective tenofovir-based drug products. The application of a comprehensive suite of analytical techniques, guided by a systematic workflow, enables the full characterization of the polymorphic landscape of this vital antiretroviral agent. This knowledge is indispensable for formulation design, process control, and ensuring the long-term quality and performance of tenofovir medications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and Characterization of 3D-Printed Dose-Flexible Printlets of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction | Semantic Scholar [semanticscholar.org]
The Evolving Landscape of Tenofovir: A Technical Guide to Early-Phase Research of Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tenofovir, a cornerstone of antiretroviral therapy, has undergone significant evolution since its inception. Its initial formulation, tenofovir disoproxil fumarate (TDF), demonstrated potent antiviral efficacy but was associated with renal and bone toxicity due to high circulating plasma levels of the parent drug. This spurred the development of tenofovir alafenamide (TAF), a novel prodrug with an improved safety profile. This technical guide delves into the core aspects of early-phase research on these pivotal tenofovir hydrate derivatives, providing a comprehensive overview of their synthesis, mechanism of action, and preclinical evaluation.
Comparative Antiviral Activity and Pharmacokinetics
Early-phase research has been instrumental in characterizing the distinct profiles of TDF and TAF. The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a clear comparison of their antiviral potency and pharmacokinetic properties.
Table 1: In Vitro Anti-HIV Activity of Tenofovir Derivatives
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Tenofovir Alafenamide (TAF) | MT-4 | 5 | 4.7 | 940 | [1] |
| Tenofovir Alafenamide (TAF) | MT-2 | 5 | 42 | 8400 | [1] |
| Tenofovir Alafenamide (TAF) | PBMCs | 7 | >10 | >1428 | [1] |
| Tenofovir (TFV) | MT-4 | 1400 | >1000 | >714 | [1] |
| Tenofovir (TFV) | MT-2 | 4200 | >1000 | >238 | [1] |
| Tenofovir (TFV) | PBMCs | 2300 | >1000 | >435 | [1] |
Table 2: Pharmacokinetic Parameters of Tenofovir Prodrugs in Beagle Dogs (Oral Administration)
| Prodrug | Dose | Prodrug t1/2 (h) | Prodrug AUC0-t (µM·h) | Prodrug Bioavailability (%) | Tenofovir Bioavailability (%) | Reference |
| TMF | 16.3 µmol/kg | 0.97 ± 0.15 | 3.68 ± 2.20 | 53.49 ± 11.34 | 13.03 ± 5.46 | [2] |
| TAF | 16.3 µmol/kg | 0.51 ± 0.31 | 2.35 ± 1.20 | 32.96 ± 6.46 | 11.51 ± 1.10 | [2] |
| TDF | 16.3 µmol/kg | - | - | - | 21.02 ± 3.29 | [2] |
TMF (Tenofovir amibufenamide fumarate) is another investigational prodrug included for comparison.
Table 3: Human Pharmacokinetics and Intracellular Tenofovir-DP Levels (14-Day Monotherapy)
| Treatment | Dose | Plasma Tenofovir Cmax (ng/mL) | Plasma Tenofovir AUC0-t (ng·h/mL) | PBMC Tenofovir-DP (µM) | HIV-1 RNA Change (log10 copies/mL) | Reference |
| Tenofovir Alafenamide (TAF) | 40 mg | 13 | 383 | 8.2 | -1.57 | [3] |
| Tenofovir Alafenamide (TAF) | 120 mg | - | - | 16.9 | -1.71 | [3] |
| Tenofovir Disoproxil Fumarate (TDF) | 300 mg | 207 | 1810 | 0.9 | -0.94 | [3] |
Core Experimental Protocols
The following sections provide detailed methodologies for key experiments typically conducted in the early-phase research of tenofovir derivatives.
Synthesis of Tenofovir Alafenamide (TAF)
This protocol describes a common synthetic route for TAF, starting from (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA).
Step 1: Esterification of PMPA with Phenol
-
Dissolve PMPA and phenol in 1-methyl-2-pyrrolidinone (NMP).
-
Add dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Heat the reaction mixture to 100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the mixture and filter to remove the dicyclohexylurea byproduct.
-
Purify the resulting intermediate, phenyl-(R)-9-[2-(phosphonomethoxy)propyl]adenine, by crystallization or column chromatography.[4]
Step 2: Chlorination
-
Suspend the intermediate from Step 1 in an appropriate solvent (e.g., toluene).
-
Add thionyl chloride to the suspension.
-
Heat the mixture to reflux until the reaction is complete, as monitored by TLC or HPLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the phosphonochloridate intermediate.[4]
Step 3: Coupling with L-Alanine Isopropyl Ester
-
Dissolve the phosphonochloridate intermediate in a suitable solvent (e.g., dichloromethane).
-
Add L-Alanine isopropyl ester hydrochloride and a base (e.g., triethylamine) to the solution.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting product is a diastereomeric mixture of TAF.[4]
Step 4: Diastereomeric Resolution
-
Separate the diastereomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent (e.g., D-(-)-Tartaric acid).
-
Isolate the desired (S, R) diastereomer of TAF.[4]
Step 5: Fumarate Salt Formation
-
Dissolve the purified TAF in a suitable solvent (e.g., acetonitrile).
-
Add a solution of fumaric acid in the same solvent.
-
Stir the mixture to allow for the formation of the hemifumarate salt.
-
Isolate the TAF hemifumarate by filtration and dry under vacuum.
In Vitro Anti-HIV Activity Assay
This protocol outlines a standard method for evaluating the antiviral efficacy of tenofovir derivatives against HIV-1.
-
Cell Culture: Culture TZM-bl or MT-2 cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.
-
Infection: Seed the cells in 96-well plates. On the following day, infect the cells with a known amount of HIV-1 in the presence of varying concentrations of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Efficacy Assessment:
-
For TZM-bl cells, which express luciferase upon HIV-1 entry, measure the relative luminescence units (RLU) using a luminometer.
-
For MT-2 cells, measure the amount of viral p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Cytotoxicity Assessment: In parallel, treat uninfected cells with the same concentrations of the test compounds and assess cell viability using an MTS assay or similar method.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.[5][6]
Pharmacokinetic Study in Animal Models
This protocol describes a typical pharmacokinetic study in rats to evaluate the oral bioavailability of tenofovir prodrugs.
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment and allow them to acclimatize for at least one week before the study.
-
Dosing:
-
Oral Administration: Administer the test compound (e.g., TDF or TAF) orally via gavage to a group of fasted rats.
-
Intravenous Administration: Administer tenofovir intravenously to a separate group of rats to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 6, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentrations of the prodrug and tenofovir in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), using non-compartmental analysis.[2]
Quantification of Intracellular Tenofovir Diphosphate (TFV-DP)
This protocol outlines the measurement of the active metabolite, TFV-DP, in peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis: Lyse a known number of PBMCs with a methanol-water solution.
-
Sample Extraction: Perform solid-phase extraction to purify the cell lysate and isolate the nucleotide analytes.
-
Enzymatic Dephosphorylation: Treat the extracted sample with a phosphatase enzyme to convert TFV-DP to tenofovir. This step is necessary for sensitive quantification by some LC-MS/MS methods.
-
LC-MS/MS Analysis: Quantify the amount of tenofovir in the sample using a validated LC-MS/MS method.
-
Data Calculation: Back-calculate the original concentration of TFV-DP in the PBMCs based on the amount of tenofovir measured after dephosphorylation and normalize to the cell count.[7][8]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate crucial pathways and workflows in the early-phase research of tenofovir derivatives.
Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).
Caption: General workflow for early-phase preclinical research of tenofovir derivatives.
References
- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 3. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis and Resolution of Tenofovir Alafenamide: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Tenofovir in Human Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV and Hepatitis B virus infections.[1][2] Administered as prodrugs, tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), it is rapidly converted to its active form, tenofovir, in the body. Monitoring the plasma concentrations of tenofovir is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal therapeutic outcomes while minimizing potential toxicities, such as kidney injury.[1] This application note provides a detailed protocol for the sensitive and selective quantification of tenofovir in human plasma using a robust HPLC-MS/MS method.
Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) to separate tenofovir from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. An internal standard (IS) is used to ensure accuracy and precision throughout the sample preparation and analysis process. The method is validated according to regulatory guidelines to ensure reliability for bioanalytical applications.
Experimental Protocols
Materials and Reagents
-
Tenofovir reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C or Waters Oasis MCX) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)[4]
Equipment
-
HPLC system (e.g., Agilent, Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical column (e.g., Phenomenex C18, Luna C18, or Phenomenex Synergi 4 µm Polar-RP)[1][3][5]
-
Nitrogen generator
-
Sample preparation equipment (e.g., centrifuge, vortex mixer, evaporator)
Sample Preparation
Two common methods for plasma sample preparation are Protein Precipitation (PP) and Solid-Phase Extraction (SPE). SPE is generally preferred for cleaner extracts and reduced matrix effects.
Method 1: Solid-Phase Extraction (SPE) [3][4][5]
-
Pre-treatment: Acidify 200 µL of plasma sample with 200 µL of 4% phosphoric acid in water.[5] Add the internal standard working solution. Vortex and centrifuge at 20,000 x g for 5 minutes.[5]
-
Conditioning: Condition the SPE cartridge (e.g., MCX 96-well µelution SPE plate) with 200 µL of methanol, followed by 200 µL of water.[5]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash could involve a sequence of acidic and organic solvents.
-
Elution: Elute tenofovir and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 300 µL of the mobile phase.[4]
Method 2: Protein Precipitation (PP) [4]
-
To 100 µL of plasma, add the internal standard.
-
Add 200 µL of a precipitating agent (e.g., acetonitrile or trichloroacetic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 15,700 x g for 5 minutes) to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube for injection into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[5] or Luna C18 (100 mm × 2.0 mm, 3 μm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | Acetonitrile[1][5] |
| Flow Rate | 400 µL/min[4][5] |
| Gradient | A linear gradient can be employed for optimal separation. For example: 97% A for 1 min, then a linear gradient to 80% B from 1-2.5 min, and to 95% B from 2.5-4 min, followed by re-equilibration.[5] |
| Injection Volume | 10-30 µL[4][5] |
| Column Temperature | 40°C[5] |
| Run Time | Approximately 5-10 minutes[1][5] |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][3] |
| MRM Transitions | Tenofovir: m/z 288.0 → 176.1 and 136.1[1]; Entecavir (IS): m/z 278.1 → 152[3]; Acyclovir (IS): m/z 226.1 → 152.0[1] |
| Spray Voltage | 750 V[4][5] |
| Source Temperature | 150°C[4] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 400°C[4] |
| Collision Gas | Argon[4] |
Data Presentation and Method Validation
A robust bioanalytical method requires thorough validation to ensure its accuracy, precision, and reliability. The following tables summarize the key validation parameters for the quantification of tenofovir in human plasma.
Table 3: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Tenofovir | 4.096 - 1000 µg/L (equivalent to 4.096 - 1000 ng/mL) | Y = 0.0141X + 0.0101 | 0.9962[4] |
| Tenofovir | 10 - 640 ng/mL | Not specified | >0.99[1] |
| Tenofovir | 0.5 - 500 ng/mL | Not specified | >0.99[5] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 4.096 | 8.1 | <10 | Within ±20%[4] |
| Low | 10.24 | <10 | <10 | 97.2 - 101.5[4] |
| Medium | 64 | <10 | <10 | 97.2 - 101.5[4] |
| High | 800 | <10 | <10 | 97.2 - 101.5[4] |
| Low | - | <12.3 | <12.3 | 84.9 - 113.1[1] |
| Medium | - | <12.3 | <12.3 | 84.9 - 113.1[1] |
| High | - | <12.3 | <12.3 | 84.9 - 113.1[1] |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation
Table 5: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Tenofovir | 10.24 | Not specified | 101.3[4] |
| Tenofovir | 64 | Not specified | 97.2[4] |
| Tenofovir | 800 | Not specified | 101.5[4] |
| Internal Standard | - | Not specified | 100.7[4] |
Mandatory Visualizations
Caption: Experimental workflow for Tenofovir quantification in plasma.
Caption: Logical relationship of method development and validation.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of tenofovir in human plasma. The detailed protocol and validation data demonstrate its suitability for a range of applications in clinical and research settings, including pharmacokinetic analysis and therapeutic drug monitoring. The use of either solid-phase extraction or protein precipitation for sample preparation allows for flexibility based on laboratory resources and desired sample cleanliness. This method can be readily implemented in bioanalytical laboratories to support drug development and clinical management of patients receiving tenofovir-based therapies.
References
- 1. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of Tenofovir Prodrugs under Stress Conditions
Introduction
Tenofovir, an essential antiviral medication for the treatment of HIV and Hepatitis B, is administered as prodrugs, primarily Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. The stability of these prodrugs is a critical quality attribute that can impact their safety and efficacy. Forced degradation studies, or stress testing, are integral to the drug development process, providing insights into the intrinsic stability of the drug substance, elucidating degradation pathways, and facilitating the development of stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[1] This document provides a detailed protocol for conducting stress stability testing on tenofovir prodrugs. While the term "tenofovir hydrate" is general, this protocol is applicable to the hydrated forms of its prodrugs, TDF and TAF.
Data Presentation: Degradation of Tenofovir Prodrugs Under Stress Conditions
The following table summarizes the percentage of degradation observed for Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) under various stress conditions as reported in the scientific literature. These studies are crucial for identifying the conditions under which the drug is unstable and for the characterization of potential degradation products.
| Stress Condition | Tenofovir Prodrug | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | TDF | 0.1N HCl | 4 hours | 40°C | 10.95% | [2][3] |
| TDF | 0.01M HCl | - | Room Temp | Complete | [4] | |
| TAF | 0.1N HCl | 2 minutes | Benchtop | 8.7% | [5] | |
| TAF | 5N HCl | 4 hours | Reflux | Complete | [6] | |
| Base Hydrolysis | TDF | 0.1N NaOH | 4 hours | 40°C | 10.6% | [2][3] |
| TDF | 0.01M NaOH | - | Room Temp | Complete | [4] | |
| TAF | 3N NaOH | 3 hours | Reflux | Complete | [6] | |
| Oxidative | TDF | 3% H₂O₂ | 1 hour | Room Temp | 12.22% | [2][3] |
| TDF | - | - | - | Unstable | [4] | |
| TAF | 30% H₂O₂ | 3.5 hours | Benchtop | - | [5] | |
| Thermal | TDF | Dry Heat | 2 months | 50°C | No significant degradation | [4] |
| TDF | Dry Heat | 48 hours | 70°C | 1.93% | [7] | |
| TAF | - | - | - | Not affected | [6] | |
| Photolytic | TDF | UV Light | 3-5 hours | - | 9.61% - 15.38% | [7] |
| TDF | - | - | - | Labile | [4] | |
| Neutral Hydrolysis | TDF | Water | 4 hours | 40°C | 12.26% | [2][3] |
| TDF | - | - | - | Stable | [4] |
Experimental Protocols
This section details the methodologies for conducting forced degradation studies on tenofovir prodrugs. The protocol is based on established scientific literature and ICH guidelines.
1. Materials and Reagents
-
Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Analytical balance
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Water bath or oven
-
Photostability chamber
2. Preparation of Stock Solution
Prepare a stock solution of the tenofovir prodrug (TDF or TAF) at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.
3. Forced Degradation Procedures
3.1. Acid Hydrolysis
-
To a suitable volume of the stock solution, add an equal volume of 0.1N HCl.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 2-8 hours).
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
3.2. Base Hydrolysis
-
To a suitable volume of the stock solution, add an equal volume of 0.1N NaOH.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 2-8 hours).
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N HCl.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
3.3. Oxidative Degradation
-
To a suitable volume of the stock solution, add an equal volume of 3-30% hydrogen peroxide solution.
-
Keep the solution at room temperature for a specified duration (e.g., 1-24 hours), protected from light.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
3.4. Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 50-70°C) for a specified period (e.g., 24-48 hours).
-
For degradation in solution, reflux the stock solution at a controlled temperature for a specified duration.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the solid sample in a suitable solvent and dilute to a known concentration for analysis. Dilute the solution sample as required.
3.5. Photolytic Degradation
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 200 watt hours/square meter) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.[8]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the samples for analysis as described for thermal degradation.
4. Analytical Methodology (RP-HPLC)
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.5-6.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.[5][9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40-45°C).[5]
5. Data Analysis
-
Inject the stressed samples and an unstressed control solution into the HPLC system.
-
Identify the peak corresponding to the intact drug and any new peaks corresponding to degradation products.
-
Calculate the percentage degradation of the drug using the following formula: % Degradation = [(Area_initial - Area_stressed) / Area_initial] * 100
Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and a simplified representation of the hydrolytic degradation pathways of TDF and TAF.
Caption: Experimental workflow for forced degradation studies of tenofovir prodrugs.
Caption: Simplified hydrolytic degradation pathways of TDF and TAF.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. ajprd.com [ajprd.com]
- 4. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
Application Notes and Protocols for In Vitro Tenofovir Hydrate Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, an essential antiviral medication for the treatment of HIV and Hepatitis B, is administered as the prodrug tenofovir disoproxil fumarate (TDF).[1] Following oral administration, TDF is converted to its active form, tenofovir.[1][2] While generally well-tolerated, tenofovir has been associated with nephrotoxicity, characterized by renal failure and Fanconi Syndrome.[2][3] The primary site of this toxicity is the renal proximal tubule cells, which are responsible for the active secretion of tenofovir, leading to its accumulation within these cells.[4] Understanding the cytotoxic effects of tenofovir is crucial for developing safer therapeutic strategies and for screening new drug candidates. This document provides detailed application notes and protocols for assessing tenofovir hydrate cytotoxicity using in vitro cell culture models.
In Vitro Cell Culture Models
The selection of an appropriate in vitro model is critical for obtaining relevant and reproducible cytotoxicity data. Human renal proximal tubular epithelial cells are the most relevant models for studying tenofovir-induced nephrotoxicity.
-
Human Kidney 2 (HK-2) Cells: An immortalized human renal proximal tubular epithelial cell line that retains many of the functional characteristics of primary proximal tubule cells.[2] HK-2 cells have been shown to be a sensitive model for evaluating tenofovir cytotoxicity.[2]
-
Human Renal Proximal Tubule Epithelial Cells (RPTECs): Primary cells that closely mimic the in vivo physiology of the human kidney. While highly relevant, they have a limited lifespan in culture.[5]
-
Human Embryonic Kidney 293 (HEK293) Cells: A commonly used cell line in drug metabolism and toxicity studies. Wild-type HEK293 cells are less sensitive to tenofovir; however, their sensitivity increases significantly when they are engineered to express organic anion transporters (OAT1 and OAT3), which are involved in tenofovir uptake in the kidneys.[2][3]
-
Other Cell Lines: For comparative cytotoxicity studies, other human cell lines such as the liver-derived HepG2 cells and skeletal muscle cells can be utilized to assess off-target effects.[6]
Data Presentation: Tenofovir Cytotoxicity
The following table summarizes the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values of tenofovir in various in vitro cell culture models. These values represent the concentration of the drug required to cause a 50% reduction in cell viability.
| Cell Line | Assay | Exposure Time | IC50 / CC50 (µM) | Reference |
| HK-2 | MTT | 48 hours | 9.2 | [2] |
| HK-2 | MTT | 72 hours | 2.77 | [2] |
| HEK293 (OAT1 transfected) | Not Specified | 48 hours | 316 | [2][3] |
| HepG2 | Proliferation | Not Specified | 398 | [6] |
| Skeletal Muscle Cells | Proliferation | Not Specified | 870 | [6] |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8]
Materials:
-
96-well flat-bottom microtiter plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[9] Incubate overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium.[10] Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include vehicle-only controls.[11]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[2][10]
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Allow the plate to stand overnight in the incubator for complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of more than 650 nm should be used for background correction.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from damaged cells into the culture supernatant, which serves as an indicator of cytotoxicity.[9][12]
Materials:
-
96-well flat-bottom microtiter plates
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Complete cell culture medium
-
This compound stock solution
-
Triton X-100 (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:[11]
-
No-Cell Control: Culture medium without cells for background measurement.
-
Vehicle Control: Cells treated with the vehicle (e.g., PBS) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis agent (e.g., 1% Triton X-100) to induce complete cell lysis.
-
-
Incubation: Incubate the plate for the desired exposure times at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[12] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions.[1] Add the reaction mix to each well containing the supernatant.[1]
-
Incubation: Incubate the plate at room temperature for up to 30-60 minutes, protected from light.[1][12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Signaling Pathways and Experimental Workflows
Tenofovir-Induced Cytotoxicity Signaling Pathway
Tenofovir-induced cytotoxicity, particularly in renal proximal tubule cells, involves mitochondrial dysfunction and oxidative stress, leading to apoptosis.[2][13] The drug's accumulation in these cells can impair mitochondrial function, resulting in decreased ATP production and increased formation of reactive oxygen species (ROS).[2][4] This oxidative stress can trigger inflammatory signaling pathways, such as the NF-κB pathway, and the release of pro-inflammatory cytokines like TNF-α.[2] Ultimately, these events converge on the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases 9 and 3.[2]
Caption: Tenofovir-induced cytotoxicity signaling cascade.
Experimental Workflow for Cytotoxicity Assays
The general workflow for performing in vitro cytotoxicity assays for this compound involves several key steps, from cell culture preparation to data analysis.
Caption: General workflow for tenofovir cytotoxicity testing.
References
- 1. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Analytical Method Development of Tenofovir Hydrate Impurities
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the development of analytical methods for the identification and quantification of impurities in tenofovir hydrate. This document outlines common impurities, detailed analytical methodologies, and protocols for method validation.
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV and Hepatitis B infections. It is available in two prominent prodrug forms: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide fumarate (TAF). During the synthesis, formulation, and storage of tenofovir prodrugs, various process-related and degradation impurities can arise.[1][2][3] Regulatory agencies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the drug product.
This document provides a detailed overview of the analytical methods for the separation and quantification of tenofovir and its associated impurities. The primary focus is on robust and stability-indicating chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for structural elucidation.[1][2]
Common Impurities of Tenofovir Prodrugs
Several potential impurities and degradation products have been identified for both TDF and TAF. Understanding these impurities is critical for developing a specific and selective analytical method.
Tenofovir Disoproxil Fumarate (TDF) Impurities: For TDF, a total of twelve non-volatile degradation products have been identified under various stress conditions.[1] Common degradation pathways include hydrolysis of the ester and phosphonate bonds.
Tenofovir Alafenamide Fumarate (TAF) Impurities: TAF has been shown to be more stable than TDF under certain conditions, with fewer degradation products observed.[2] However, it is susceptible to degradation, particularly in acidic environments.[2] Known impurities for TAF include those from Maillard reactions with excipients like lactose, as well as various process-related impurities.[4][5]
A list of some known impurities for TAF includes:
-
PMPA Anhydro Impurity
-
Mono Phenyl PMPA Impurity
-
PMPA monoamidate impurity
-
Methyl, Ethyl, and n-Propyl Impurities
-
PMPA bisamidate Impurity
Analytical Methodologies
Reverse-phase HPLC and UPLC are the most common techniques for the analysis of tenofovir and its impurities. These methods offer high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its impurities and any degradation products.
Typical HPLC Parameters:
| Parameter | Typical Value |
| Column | C18 (e.g., Inertsil ODS, Hypersil BDS), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Aqueous buffer (e.g., 0.01M Potassium Dihydrogen Phosphate, Ammonium Acetate) with pH adjustment (e.g., pH 4.0 or 6.0) |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) or a mixture (e.g., Acetonitrile:Tetrahydrofuran) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30°C - 45°C |
| Detection Wavelength | 260 nm or 262 nm |
| Injection Volume | 10 - 20 µL |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption.
Typical UPLC Parameters:
| Parameter | Typical Value |
| Column | C8 or C18 (e.g., Acquity UPLC SB C8, Inertsil ODS-3V), 50-100 mm x 2.1-3.0 mm, 1.7-1.8 µm |
| Mobile Phase A | Aqueous buffer (e.g., 0.01 N Phosphate buffer, 0.1% Formic Acid) |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 35°C - 40°C |
| Detection Wavelength | 260 nm, 262 nm, or 272 nm |
| Injection Volume | 2 - 5 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural characterization of unknown impurities and degradation products.[2]
Typical LC-MS Parameters:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Scan Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon or Nitrogen |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Tenofovir Alafenamide Fumarate and its Impurities
This protocol is a generalized procedure based on common practices for analyzing TAF and its related substances.[5][7]
4.1.1. Materials and Reagents
-
Tenofovir Alafenamide Fumarate (TAF) reference standard and impurity standards
-
Potassium Dihydrogen Phosphate, HPLC grade
-
Acetonitrile, HPLC grade
-
Tetrahydrofuran (THF), HPLC grade
-
Orthophosphoric acid for pH adjustment
-
Purified water, HPLC grade
4.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Buffer:Acetonitrile:Water (20:2:78 v/v/v). Buffer: 0.01M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric acid. |
| Mobile Phase B | Acetonitrile:Water (75:25 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 40 | |
| 70 | |
| 100 | |
| 105 | |
| 110 | |
| 115 | |
| 135 | |
| 138 | |
| 150 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
4.1.3. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of TAF reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) in the diluent to obtain a target concentration of TAF (e.g., 100 µg/mL). Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike with known amounts of impurity standards at a specified concentration (e.g., 0.5% of the TAF concentration).
4.1.4. System Suitability Inject the standard solution multiple times (e.g., six replicates). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is not more than 1.5.[5]
4.1.5. Forced Degradation Studies To demonstrate the stability-indicating nature of the method, subject the TAF sample to various stress conditions:
-
Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C for a specified time (e.g., 2 hours).[5]
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for a specified time.[8]
-
Oxidative Degradation: Treat the sample with 3-30% H₂O₂ at room temperature.[5][9]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main TAF peak and from each other.
Protocol 2: UPLC Method for Tenofovir and its Impurities
This protocol provides a general framework for a rapid UPLC analysis.[10][11]
4.2.1. Materials and Reagents
-
Tenofovir reference standard and impurity standards
-
Phosphate buffer or Formic acid
-
Acetonitrile, UPLC grade
-
Methanol, UPLC grade
-
Purified water, UPLC grade
4.2.2. Chromatographic Conditions
| Parameter | Value |
| Column | Acquity UPLC SB C8, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.01 N Phosphate Buffer |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 2 µL |
4.2.3. Preparation of Solutions Prepare standard and sample solutions in a manner similar to the HPLC protocol, using a suitable diluent.
4.2.4. Validation Parameters Validate the developed method as per ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[12]
Quantitative Data Summary:
| Parameter | Tenofovir Alafenamide Fumarate (TAF) | Impurities |
| Linearity Range | 10 - 150 µg/mL | 0.5 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD | - | Typically in the range of 0.1 - 1.5 µg/mL |
| LOQ | - | Typically in the range of 0.3 - 4.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
Note: The specific values for LOD, LOQ, and linearity will vary depending on the specific impurity and the analytical method.
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Relationship between Tenofovir and its Impurities.
References
- 1. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 12. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Note and Protocol: UV Spectrophotometric Method for the Quantification of Tenofovir in Active Pharmaceutical Ingredient (API) and Tablet Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a potent nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV-1 and hepatitis B infections. It is available in two common prodrug forms: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). Accurate and reliable analytical methods are crucial for the quality control of both the active pharmaceutical ingredient (API) and the finished tablet dosage forms. This document provides a detailed application note and protocol for the quantification of tenofovir using a simple, cost-effective, and rapid UV-visible spectrophotometric method. The described method is suitable for routine analysis in quality control laboratories.
Principle
The method is based on the principle that Tenofovir exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for Tenofovir is consistently observed around 260 nm. By measuring the absorbance of a solution of known concentration, a calibration curve can be constructed. The concentration of Tenofovir in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following Beer-Lambert's law.
Data Summary
The following table summarizes the quantitative data from various validated UV spectrophotometric methods for the analysis of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |
| Wavelength (λmax) | 258 nm, 259.5 nm, 260 nm, 261 nm | 260 nm, 261 nm | [1][2][3][4][5][6],[7][8][9] |
| Solvent/Diluent | Triple distilled water, Methanol, 0.1 N H₂SO₄, 0.1N HCl | Distilled water, Water:Acetonitrile | [1][2][3][4][5],[8][9] |
| Linearity Range (µg/mL) | 5 - 90, 10 - 50, 5 - 40, 4 - 20 | 2 - 10, 5 - 30, 6.25 - 37.5 | [1][3][4][5][6][10],[7][8][9] |
| Correlation Coefficient (r²) | > 0.998 | > 0.991 | [1][2][4][5][8][10] |
| LOD (µg/mL) | 0.3266, 0.47 | 1.43 | [2][4],[7] |
| LOQ (µg/mL) | 0.9800, 1.63 | 4.33 | [2][4],[7] |
Experimental Protocols
Materials and Equipment
-
Instrument: UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes.
-
Reagents:
-
Tenofovir (TDF or TAF) reference standard
-
Methanol (AR grade)
-
Distilled or deionized water
-
Whatman filter paper No. 41 or 42
-
-
Glassware: Volumetric flasks (10 mL, 100 mL), pipettes.
-
Other: Analytical balance, ultrasonic bath.
Protocol for Tenofovir API
4.2.1. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of the Tenofovir reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of the chosen diluent (e.g., distilled water or methanol).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the same diluent.
4.2.2. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks to prepare concentrations within the linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Make up the volume to the mark with the diluent.
-
Scan the solutions from 400 nm to 200 nm in the UV spectrophotometer against a diluent blank to determine the λmax.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the regression equation and correlation coefficient (r²).
Protocol for Tenofovir Tablet Dosage Forms
4.3.1. Preparation of Sample Stock Solution (100 µg/mL)
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of Tenofovir.[1]
-
Transfer the powder into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate for 15-20 minutes to ensure complete extraction of the drug.[1][8]
-
Make up the volume to 100 mL with the diluent.
-
From the clear filtrate, pipette 10 mL into another 100 mL volumetric flask and dilute to the mark with the diluent to obtain a concentration of 100 µg/mL.[1]
4.3.2. Analysis of the Tablet Formulation
-
From the sample stock solution, prepare a suitable dilution to fall within the range of the calibration curve (e.g., 15 µg/mL).
-
Measure the absorbance of the final sample solution at the predetermined λmax against the diluent blank.
-
Calculate the concentration of Tenofovir in the sample solution using the regression equation from the calibration curve.
-
Calculate the percentage of the labeled claim in the tablet formulation.
Visualization
The following diagram illustrates the general experimental workflow for the UV spectrophotometric analysis of Tenofovir.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. rroij.com [rroij.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Application of UV-spectrophotometric methods for estimation of tenofovir disoproxil fumarate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a UV-spectrophotometric method for study of degradation profile of tenofovir alafenamide - Int J Pharm Chem Anal [ijpca.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Analysis of Tenofovir: Application Notes and Protocols
This document provides detailed application notes and protocols for the quantitative analysis of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of tenofovir in various forms, including bulk drug substances and pharmaceutical formulations.
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of tenofovir-containing drug products. HPLC is a powerful and versatile technique that is well-suited for the separation, identification, and quantification of tenofovir and its related compounds. The protocols outlined below describe validated reverse-phase HPLC (RP-HPLC) methods that are simple, accurate, precise, and sensitive.
Method 1: RP-HPLC Analysis of Tenofovir Disoproxil Fumarate (TDF) in Bulk and Pharmaceutical Dosage Forms
This method is applicable for the routine quality control analysis of Tenofovir Disoproxil Fumarate in its pure form and in tablet formulations.
Quantitative Data Summary
| Parameter | Result |
| Mobile Phase | Methanol and Phosphate Buffer (pH 5.0) (90:10 v/v)[1] |
| Column | Hyper ODS2 C18[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 260 nm[1] |
| Retention Time | 2.1 min[1] |
| Linearity Range | 20-110 µg/mL[1] |
| % Recovery | 99.7% (Standard), 96.32% (Tablets)[1] |
| % RSD (Precision) | 0.7%[1] |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a phosphate buffer and adjust the pH to 5.0.
-
Mix HPLC grade methanol and the phosphate buffer in a ratio of 90:10 (v/v).
-
Sonicate the mixture for 30 minutes to degas the solution.
-
Filter the mobile phase through a 0.45 µm membrane filter.[1]
2. Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of Tenofovir Disoproxil Fumarate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in HPLC grade methanol to obtain a concentration of 1 mg/mL.
-
Sonicate the solution to ensure complete dissolution.[1]
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in the concentration range of 20-110 µg/mL using methanol as the diluent.[1]
4. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to the average tablet weight and transfer it to a suitable volumetric flask.
-
Add a sufficient volume of methanol, sonicate to dissolve the drug, and then dilute to the mark with methanol to achieve a concentration within the linearity range.
-
Filter the solution through a 0.45 µm PVDF membrane filter.[1]
5. Chromatographic Analysis:
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the flow rate to 1.2 mL/min and the UV detector to 260 nm.[1]
-
Inject 20 µL of the blank (methanol), standard solutions, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their respective concentrations.
-
Determine the concentration of tenofovir in the sample solution from the calibration curve.
-
Calculate the amount of tenofovir per tablet.
Experimental Workflow
Caption: Workflow for HPLC analysis of Tenofovir Disoproxil Fumarate.
Method 2: Stability-Indicating RP-HPLC Assay for Tenofovir Alafenamide Fumarate (TAF) in Tablet Formulation
This isocratic method is designed for the assay of Tenofovir Alafenamide Fumarate in tablet formulations and can be used in stability studies.
Quantitative Data Summary
| Parameter | Result |
| Mobile Phase | 0.1% Trifluoroacetic Acid : Acetonitrile (65:35 v/v)[2] |
| Column | Syncronis C18 (250 x 4.6 mm, 5µm)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | Not explicitly stated, but UV detection is used. |
| Retention Time | 5.8 min[2] |
| Linearity Range | 30-80 µg/mL[2] |
| Correlation Coefficient (r) | 0.997[2] |
| Tailing Factor | 1.03[2] |
| Theoretical Plates | 12110[2] |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a 0.1% solution of trifluoroacetic acid in HPLC grade water.
-
Mix the 0.1% trifluoroacetic acid solution and acetonitrile in a ratio of 65:35 (v/v).
-
Degas the mobile phase by sonication before use.[2]
2. Preparation of Standard Stock Solution:
-
Accurately weigh a suitable amount of Tenofovir Alafenamide Fumarate reference standard and dissolve it in the mobile phase to obtain a known concentration.
3. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution in the concentration range of 30-80 µg/mL using the mobile phase as the diluent.[2]
4. Preparation of Sample Solution (Tablets):
-
Weigh and powder a sufficient number of tablets.
-
Transfer an amount of powder equivalent to a known amount of TAF into a volumetric flask.
-
Add the mobile phase, sonicate to ensure complete dissolution of the drug, and then dilute to the mark with the mobile phase to achieve a concentration within the linearity range.
-
Filter the resulting solution.
5. Chromatographic Analysis:
-
Equilibrate the Syncronis C18 column with the mobile phase at a flow rate of 1.0 mL/min.[2]
-
Set the UV detector to an appropriate wavelength for TAF detection.
-
Inject the blank, standard solutions, and sample solution into the HPLC system.
-
Record the chromatograms.
6. Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of TAF in the sample solution using the calibration curve.
-
Perform forced degradation studies by exposing the drug to acid, alkali, and oxidative conditions to demonstrate the stability-indicating nature of the method.[2]
Logical Relationship of Key HPLC Parameters
Caption: Key parameters influencing HPLC separation of Tenofovir.
Method 3: RP-HPLC Method for Simultaneous Estimation of Tenofovir Disoproxil Fumarate, Lamivudine, and Efavirenz in a Combined Tablet Dosage Form
This method is suitable for the quality control of a fixed-dose combination tablet containing TDF, Lamivudine, and Efavirenz.
Quantitative Data Summary
| Parameter | Result |
| Mobile Phase | Methanol and Phosphate Buffer (pH 5.0) (70:30 v/v)[3] |
| Column | Kromasil C18 (150 mm × 4.6 mm, 5 µm)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 254 nm[3] |
| Column Temperature | 40°C[3] |
| Retention Times | Lamivudine: 2.76 min, TDF: 3.96 min, Efavirenz: 10.5 min[3] |
| Linearity Ranges | TDF: 1–6 µg/mL, Lamivudine: 1–6 µg/mL, Efavirenz: 2–12 µg/mL[3] |
| % Recovery | TDF: 99.57–101.42%, Lamivudine: 99.46–101.36%, Efavirenz: 99.96–100.87%[3] |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a 10 mM sodium dihydrogen orthophosphate buffer and adjust the pH to 5.0 with a 10% solution of orthophosphoric acid.
-
Mix methanol and the phosphate buffer in a ratio of 70:30 (v/v).
-
Degas the mobile phase before use.[3]
2. Preparation of Standard Stock Solution:
-
Accurately weigh and transfer 10 mg each of Lamivudine and TDF, and 20 mg of Efavirenz into a 100 mL volumetric flask.
-
Dissolve in 60 mL of methanol by sonication and then dilute to the mark with methanol.
3. Preparation of Working Standard Solution:
-
Make suitable dilutions of the stock solution with the diluent to prepare a standard solution containing 3 µg/mL each of Lamivudine and TDF, and 6 µg/mL of Efavirenz.[3]
4. Preparation of Sample Solution (Combined Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Lamivudine, 10 mg of TDF, and 20 mg of Efavirenz into a 100 mL volumetric flask.
-
Add 60 mL of methanol, sonicate to dissolve, and then dilute to the mark with methanol.
-
Filter the solution through a Whatman filter paper.
-
Make appropriate dilutions with the diluent to obtain final concentrations of 3 µg/mL for Lamivudine and TDF, and 6 µg/mL for Efavirenz.[3]
5. Chromatographic Analysis:
-
Set up the HPLC system with the Kromasil C18 column and maintain the column temperature at 40°C.[3]
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector to 254 nm.[3]
-
Inject the standard and sample solutions.
6. Data Analysis:
-
Identify and quantify the peaks for Lamivudine, TDF, and Efavirenz based on their retention times.
-
Calculate the amount of each drug in the tablet formulation.
Conclusion
The HPLC methods described provide reliable and robust procedures for the analysis of tenofovir and its prodrugs in various contexts. The choice of method will depend on the specific analytical requirements, such as the dosage form, the presence of other active pharmaceutical ingredients, and the need for stability-indicating assays. Proper validation of these methods in the user's laboratory is essential to ensure accurate and reproducible results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tenofovir Hydrate in Peripheral Blood Mononuclear Cell (PBMC) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV infection and is also used for hepatitis B treatment. Its active metabolite, tenofovir diphosphate (TFV-DP), acts as a chain terminator for viral reverse transcriptase. Beyond its direct antiviral effects, tenofovir has been shown to possess immunomodulatory properties, making the study of its interactions with peripheral blood mononuclear cells (PBMCs) a critical area of research. These application notes provide detailed protocols for utilizing tenofovir hydrate in PBMC assays to investigate its effects on cell viability, cytokine production, and intracellular drug concentrations.
Data Presentation
Table 1: Effect of Tenofovir on Cytokine Production in PBMCs
| Cytokine | Effect of Tenofovir | Stimulation Method | Reference |
| CCL3 | Decreased | TLR ligands, TNF-α, live pathogens | [1][2][3] |
| IL-10 | Strongly Decreased | TLR ligands, TNF-α, live bacteria | [1][3] |
| IL-12 | Increased | TLR ligands, pathogen infection | [1][2][3] |
| IL-8 | Decreased (in monocytes) | TLR ligands, TNF-α, live pathogens | [1][2] |
Table 2: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in PBMCs
| Tenofovir Prodrug | Dosing Regimen | Mean TFV-DP Concentration (fmol/10⁶ cells) | Reference |
| Tenofovir Alafenamide (TAF) | 100% daily dosing | 593 | [4] |
| Tenofovir Disoproxil Fumarate (TDF) | 100% daily dosing | 81.7 | [4] |
| Tenofovir Alafenamide (TAF) | 33% daily dosing | 215 | [4] |
| Tenofovir Disoproxil Fumarate (TDF) | 33% daily dosing | 32.3 | [4] |
Note: TAF leads to significantly higher intracellular TFV-DP concentrations in PBMCs compared to TDF.[4][5][6]
Table 3: Effect of Tenofovir Gel on PBMC Viability
| Tenofovir Gel Dilution | PBMC Viability | Reference |
| Up to 1:10 | Toxic (<60% viability) | [7] |
| 1:20 | Non-toxic | [7] |
Experimental Protocols
Protocol 1: Isolation of PBMCs from Whole Blood
This protocol outlines the standard procedure for isolating PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Centrifuge with swinging-bucket rotor
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 3 mL of Ficoll-Paque into a new 15 mL conical tube.
-
Slowly overlay 4 mL of the diluted blood onto the Ficoll-Paque, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.
-
Collect the buffy coat layer containing the PBMCs and transfer it to a new 15 mL conical tube.[4]
-
Wash the collected PBMCs by adding 10 mL of sterile PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash.
-
After the final wash, resuspend the PBMC pellet in the appropriate cell culture medium for downstream applications.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
Caption: Workflow for isolating PBMCs from whole blood.
Protocol 2: In Vitro Treatment of PBMCs with Tenofovir and Cytokine Analysis
This protocol describes the treatment of isolated PBMCs with tenofovir followed by stimulation to measure cytokine production.
Materials:
-
Isolated PBMCs
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Stimulating agents (e.g., TLR ligands like LPS, TNF-α)
-
96-well cell culture plates
-
ELISA or Luminex assay kits for desired cytokines (e.g., CCL3, IL-10, IL-12)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the PBMCs by adding 50 µL of the tenofovir dilutions to the respective wells. Include a vehicle control (medium with solvent).
-
Incubate the plate for 2-4 hours in a CO₂ incubator.
-
Prepare the stimulating agent at the desired concentration in culture medium.
-
Add 50 µL of the stimulating agent to the wells. Include an unstimulated control.
-
Incubate the plate for 24-48 hours.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Collect the cell culture supernatant for cytokine analysis.
-
Measure the concentration of cytokines in the supernatant using ELISA or Luminex assays according to the manufacturer's instructions.[1][2][8]
Caption: Workflow for cytokine analysis in tenofovir-treated PBMCs.
Protocol 3: Quantification of Intracellular Tenofovir Diphosphate (TFV-DP) in PBMCs
This protocol details the method for quantifying the active metabolite of tenofovir within PBMCs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Isolated PBMCs (a known number of cells, typically 2-5 million)
-
Cold 70% methanol/30% water solution
-
Internal standard for LC-MS/MS
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
After treatment with tenofovir (in vivo or in vitro), collect a known number of PBMCs (e.g., 2 x 10⁶ cells).[4]
-
Wash the cells with cold PBS to remove extracellular drug.
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet by resuspending in 500 µL of cold 70% methanol/30% water.[4] Add the internal standard at this step.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the cell extract to a new tube for analysis.
-
Quantify the concentration of TFV-DP in the cell extract using a validated LC-MS/MS method.[4][9][10]
-
Normalize the results to the number of cells used to report the concentration as fmol/10⁶ cells.
Caption: Workflow for quantifying intracellular TFV-DP in PBMCs.
Mechanism of Action and Signaling
Tenofovir is a prodrug that is converted intracellularly to its active form, tenofovir diphosphate (TFV-DP).[11] TFV-DP inhibits HIV-1 reverse transcriptase and Hepatitis B polymerase by competing with the natural deoxyadenosine 5'-triphosphate substrate and causing DNA chain termination after incorporation.[11] Interestingly, the immunomodulatory effects of tenofovir on cytokine production in PBMCs appear to be independent of the classical mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways.[1][2][8]
Caption: Tenofovir's immunomodulatory effect on cytokine production.
References
- 1. natap.org [natap.org]
- 2. Tenofovir selectively regulates production of inflammatory cytokines and shifts the IL-12/IL-10 balance in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir Selectively Regulates Production of Inflammatory Cytokines and Shifts the IL-12/IL-10 Balance in Human Primary Cells - pdf attached [natap.org]
- 4. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood immune cells from people with HIV on antiviral regimens that contain tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (TDF) have differential metabolic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. go.drugbank.com [go.drugbank.com]
Measuring Intracellular Tenofovir Diphosphate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, accurate measurement of intracellular tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is critical for pharmacokinetic studies, adherence monitoring, and assessing pre-exposure prophylaxis (PrEP) efficacy. This document provides detailed application notes and protocols for the primary analytical techniques used to quantify intracellular TFV-DP levels in peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS).
Introduction
Tenofovir, administered as prodrugs tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), undergoes intracellular phosphorylation to its active form, tenofovir diphosphate (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase and hepatitis B virus DNA polymerase, terminating the DNA chain and preventing viral replication.[1][3] The long intracellular half-life of TFV-DP, particularly in red blood cells (approximately 17 days), makes it a valuable biomarker for assessing cumulative drug exposure and adherence to therapy.[4][5]
The two predominant methods for quantifying intracellular TFV-DP are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and, more recently, immunoassays. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, while immunoassays offer a potentially simpler and higher-throughput alternative.[5][6]
Metabolic Pathway of Tenofovir
Tenofovir prodrugs are metabolized intracellularly to the active diphosphate form. This pathway involves sequential phosphorylation steps catalyzed by cellular kinases.
Analytical Techniques and Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used method for the sensitive and specific quantification of intracellular TFV-DP. The general workflow involves cell isolation (for PBMCs), cell lysis, extraction of the analyte, chromatographic separation, and detection by mass spectrometry.
This protocol outlines a method for the isolation of PBMCs and subsequent quantification of TFV-DP.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
70% Methanol (ice-cold)
-
Internal Standard (e.g., ¹³C₅-TFV-DP)
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
-
LC-MS/MS system
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes.
-
Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or automated cell counter.
-
-
Cell Lysis and Extraction:
-
Centrifuge the counted cells and discard the supernatant.
-
Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing the internal standard to achieve a final cell density of approximately 2 x 10⁶ cells/mL.[7]
-
Vortex vigorously and incubate on ice for 30 minutes to ensure complete lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for SPE.
-
-
Solid Phase Extraction (SPE):
-
Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the cell lysate supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute TFV-DP using an appropriate elution solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for TFV-DP and its internal standard (e.g., m/z 448.0 → 350.0 for TFV-DP).[3]
-
-
-
Data Analysis:
-
Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
This protocol describes the quantification of TFV-DP from DBS, a less invasive sample collection method.
Materials:
-
Dried blood spots on filter paper (e.g., Whatman 903)
-
3 mm hole punch
-
70% Methanol containing internal standard
-
Microcentrifuge tubes
-
SPE cartridges (as above)
-
LC-MS/MS system
Procedure:
-
DBS Punching and Extraction:
-
Punch a 3 mm disc from the center of the dried blood spot into a microcentrifuge tube.[9]
-
Add a known volume (e.g., 500 µL) of 70% methanol containing the internal standard.[9]
-
Vortex and sonicate for 10-15 minutes to extract TFV-DP.
-
Centrifuge to pellet the paper disc and any debris.
-
Transfer the supernatant for further processing.
-
-
Solid Phase Extraction (SPE):
-
Follow the same SPE procedure as described for PBMCs.
-
-
LC-MS/MS Analysis:
-
Follow the same LC-MS/MS analysis and data analysis procedures as described for PBMCs.
-
| Parameter | PBMC | Dried Blood Spots (DBS) | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 fmol/10⁶ cells | 50 fmol/punch | [1][3][10] |
| Linear Range | 2.5 - 6,000 fmol/sample | 50 - 6400 fmol/punch | [3][11] |
| Intra-assay Precision (%CV) | < 15% | < 15% | [12][13] |
| Inter-assay Precision (%CV) | < 15% | < 15% | [12][13] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [12][13] |
Immunoassay
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are being developed as an alternative to LC-MS/MS for TFV-DP quantification.[5][14] These assays utilize monoclonal antibodies that specifically bind to tenofovir and TFV-DP.
This protocol provides a general outline for a competitive ELISA. Specific antibody concentrations and incubation times will need to be optimized.
Materials:
-
Red blood cell lysate or other cell lysate
-
Tenofovir-conjugated coating antigen (e.g., TFV-BSA)
-
Anti-tenofovir monoclonal antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
ELISA plates
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat ELISA plate wells with the tenofovir-conjugated antigen overnight at 4°C.[5]
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.[5]
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
In a separate plate, pre-incubate the sample or standard with a fixed concentration of the anti-tenofovir monoclonal antibody for 10-30 minutes.[5]
-
Transfer the sample/antibody mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
The signal is inversely proportional to the amount of TFV-DP in the sample. Generate a standard curve and determine the concentration in the unknown samples.
-
Quantitative data for immunoassays for TFV-DP are still emerging as the technology is newer than LC-MS/MS. However, initial studies show promising results.
| Parameter | Immunoassay (ELISA) | Reference(s) |
| IC₅₀ (TFV-DP) | ~1.4 µM | [5] |
| Sensitivity | High sensitivity has been reported, but specific LLOQs in various matrices are still being established. | [5][14] |
| Specificity | Good specificity with low cross-reactivity to endogenous adenosine phosphates has been demonstrated. | [5] |
Conclusion
The choice of method for measuring intracellular TFV-DP depends on the specific research question, available resources, and required throughput. LC-MS/MS remains the gold standard for its high sensitivity, specificity, and well-established protocols. Immunoassays represent a promising alternative that could offer advantages in terms of simplicity and cost, particularly for large-scale screening and adherence monitoring in clinical settings. The detailed protocols and data presented here provide a valuable resource for researchers to implement these techniques in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 4. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Communication: Tenofovir Diphosphate in Dried Blood Spots As an Objective Measure of Adherence in HIV-Infected Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Characterization of Tenofovir-Loaded Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir, in its various prodrug forms such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), is a cornerstone of antiretroviral therapy for the management of HIV infection.[1][2][3] However, its therapeutic efficacy can be limited by poor oral bioavailability and potential systemic side effects.[4][5] Encapsulating tenofovir into nanoparticles offers a promising strategy to overcome these challenges by improving drug solubility, protecting the drug from degradation, and enabling controlled or targeted delivery.[6][7][8][9] This document provides detailed protocols for the synthesis and characterization of tenofovir-loaded nanoparticles using various polymeric systems, along with a summary of key quantitative data from published studies.
Data Presentation: Physicochemical Properties of Tenofovir-Loaded Nanoparticles
The following table summarizes the quantitative data on the physicochemical characteristics of tenofovir-loaded nanoparticles from various studies. This allows for a comparative analysis of different formulation strategies.
| Nanoparticle Formulation | Drug Form | Polymer/Lipid | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA/Eudragit S-100 | Tenofovir (TNF) | PLGA, Eudragit S-100 | Emulsification Solvent Diffusion | ~250 | >0.005 | ~ -3.0 | < 20 | - | [6] |
| PLGA/Eudragit S-100 | TDF | PLGA, Eudragit S-100 | Emulsification Solvent Diffusion | 336.8 | - | - | 24.0 | 1.9 | [6] |
| PEGylated Chitosan | TAF | Chitosan, PEG | Ionic Gelation | 219.6 | 0.369 | +23.4 | ~90 | ~14 | [1][2][10][11] |
| PLGA | TDF | PLGA | Nanoprecipitation | 106.8 - 516.4 | - | - | - | - | [4][5] |
| PCL | TDF | Poly(epsilon-caprolactone) | Double Emulsion Solvent Evaporation | - | - | - | 23 - 46 | 4.8 - 19.9 | [7] |
| PLGA | TDF | PLGA | Oil-in-Water Emulsion | 148.6 ± 2.8 | Narrow | -26.7 ± 1.08 | 52.9 (with ion-pairing agent) | - | [12][13] |
| Chitosan | TDF | Chitosan | Ionic Gelation | 156 ± 5 | - | - | 48.2 ± 1 | - | [8] |
| Solid Lipid Nanoparticles | Tenofovir (TNF) | Compritol 888 ATO | Microemulsion | 449.90 ± 4.79 | 0.304 ± 0.004 | -18.10 ± 2.35 | 83.13 ± 6.34 | - | [9][14] |
| PLGA | TDF | PLGA | Statistical Optimization | 218 ± 3.85 | - | - | 57.3 ± 1.6 | - | [15] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis and characterization of tenofovir-loaded nanoparticles are provided below.
Protocol 1: Synthesis of Tenofovir-Loaded PLGA Nanoparticles by Emulsification Solvent Diffusion
This method is suitable for encapsulating both hydrophilic and hydrophobic drugs.[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Eudragit® S-100 (optional, for pH-responsive particles)
-
Tenofovir (TNF) or Tenofovir Disoproxil Fumarate (TDF)
-
Dimethyl sulfoxide (DMSO)
-
Surfactant (e.g., Poloxamer 188)
-
Distilled water
Procedure:
-
Organic Phase Preparation: Co-dissolve a specific amount of Tenofovir (e.g., 5 mg) and polymer(s) (e.g., 100 mg PLGA/S-100) in an organic solvent like DMSO (e.g., 4 ml).[6]
-
Emulsification: Add the organic phase dropwise into an aqueous solution containing a surfactant under constant stirring.
-
Solvent Diffusion: Continue stirring for a specified period to allow the organic solvent to diffuse into the aqueous phase, leading to nanoparticle formation.
-
Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 1 hour).[6]
-
Washing: Wash the collected nanoparticles with distilled water multiple times to remove the surfactant and any unencapsulated drug.[6]
-
Lyophilization: Freeze the nanoparticle pellet using liquid nitrogen and then lyophilize for long-term storage.[6]
Protocol 2: Synthesis of Tenofovir-Loaded Chitosan Nanoparticles by Ionic Gelation
This is a simple and mild method suitable for encapsulating charged molecules.[16]
Materials:
-
Chitosan
-
Acetic acid (1% v/v)
-
Tenofovir
-
Sodium hydroxide (0.5 M)
-
Tripolyphosphate (TPP)
-
Distilled water
Procedure:
-
Chitosan Solution: Dissolve chitosan in 1% v/v acetic acid at a specific concentration.[16]
-
Drug Solution: Dissolve tenofovir in 0.5 M NaOH.[16]
-
Mixing: Add the tenofovir solution dropwise into the chitosan solution under magnetic stirring.[16]
-
Cross-linking: Add the TPP solution to the chitosan-drug mixture to induce ionic cross-linking and nanoparticle formation.[16]
-
pH Adjustment: Adjust the pH of the mixture to between 5 and 6.5 and continue stirring.[16]
-
Purification and Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles, wash with deionized water, and then freeze-dry.[16]
Protocol 3: Characterization of Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Zetasizer Nano ZS (Malvern Instruments) or similar.[1][6]
-
Procedure:
-
Disperse the lyophilized nanoparticles in distilled water or a suitable buffer.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) using dynamic light scattering (DLS) at 25°C.[6]
-
Measure the zeta potential using the laser Doppler electrophoresis mode of the instrument to assess the surface charge and stability of the nanoparticles.[1][6]
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).[4][6]
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.[1][6]
-
Collect the supernatant containing the unencapsulated (free) drug.
-
Quantify the amount of free drug in the supernatant using a pre-established standard curve at a specific wavelength (e.g., 260 nm for tenofovir).[1][6]
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:[1]
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
3. In Vitro Drug Release Study:
-
Apparatus: Dialysis bag method.
-
Procedure:
-
Disperse a known amount of tenofovir-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, vaginal fluid simulant).[6]
-
Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium.[6]
-
Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.[6]
-
Mandatory Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of tenofovir-loaded nanoparticles and the key relationships influencing their final properties.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. Fabrication of PEGylated Chitosan Nanoparticles Containing Tenofovir Alafenamide: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. pH-Responsive Nanoparticles Releasing Tenofovir for The Prevention of HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box–Behnken Design for Boosting Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fabrication of PEGylated Chitosan Nanoparticles Containing Tenofovir Alafenamide: Synthesis and Characterization [ouci.dntb.gov.ua]
- 11. Fabrication of PEGylated Chitosan Nanoparticles Containing Tenofovir Alafenamide: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical Tenofovir Disoproxil Fumarate Nanoparticles Prevent HIV-1 Vaginal Transmission in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical Tenofovir Disoproxil Fumarate Nanoparticles Prevent HIV-1 Vaginal Transmission in a Humanized Mouse Model [natap.org]
- 14. Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box-Behnken Design for Boosting Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tenofovir disoproxil fumarate loaded PLGA nanoparticles for enhanced oral absorption: Effect of experimental variables and in vitro, ex vivo and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering Tenofovir Loaded Chitosan Nanoparticles: To Maximize Microbicide Mucoadhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Formulation of Tenofovir for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone in the management of HIV and Hepatitis B infections. However, its clinical efficacy is often hampered by low oral bioavailability, necessitating the use of prodrugs like tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[1][2] Liposomal encapsulation of tenofovir presents a promising strategy to overcome these limitations by enhancing its solubility, protecting it from degradation, and facilitating its uptake into target cells, particularly those of the mononuclear phagocytic system where HIV resides.[1] This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vitro evaluation of liposomal tenofovir formulations.
Data Presentation
Table 1: Physicochemical Properties of Tenofovir Liposomal Formulations
| Formulation | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Formulation A | Phospholipon 100H, Cholesterol, Stearylamine (7.5%) | - | - | - | 39 | [1] |
| Formulation B | Phospholipon 100H, Cholesterol, Stearylamine (15%) | - | - | - | 68 | [1] |
| TGCL | Cationic Lipids, Glycyrrhetinic Acid | 107.39 ± 1.21 | - | +37.63 ± 1.22 | 89.83 ± 2.70 |
Data presented as mean ± standard deviation where available. '-' indicates data not provided in the cited source.
Table 2: In Vitro Permeability of Tenofovir Formulations across Caco-2 Cell Monolayers
| Formulation | Apparent Permeability Coefficient (Papp) Enhancement | Reference |
| Liposomal Tenofovir vs. Oral Solution | 10-fold increase | [1] |
| Cationic Proliposomes (5% Stearylamine) | 16.5-fold increase | |
| Cationic Proliposomes (15% Stearylamine) | 5.2-fold increase |
Experimental Protocols
Protocol 1: Preparation of Tenofovir-Loaded Liposomes by Thin Film Hydration
This protocol describes the preparation of multilamellar liposomes (MLVs) containing tenofovir using the thin film hydration method.
Materials:
-
Tenofovir
-
Phospholipon 100H (or other suitable phospholipid)
-
Cholesterol
-
Stearylamine (or other charge-imparting agent)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask
-
Ultracentrifuge
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid (e.g., Phospholipon 100H), cholesterol, and stearylamine in chloroform in a round-bottom flask. A typical molar ratio is 1:1 for phospholipid to cholesterol, with varying percentages of stearylamine.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a controlled temperature (above the lipid transition temperature) and reduced pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation for at least 15-30 minutes after the film appears dry to ensure complete removal of the organic solvent.
-
Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator overnight.
-
-
Hydration:
-
Prepare a solution of tenofovir in PBS (pH 7.4) at the desired concentration (e.g., 5 mg/mL).
-
Add the tenofovir solution to the flask containing the dry lipid film.
-
Hydrate the lipid film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid transition temperature for approximately 30-60 minutes. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Purification:
-
To separate the encapsulated tenofovir from the unencapsulated drug, subject the liposomal suspension to ultracentrifugation (e.g., 100,000 x g for 1-2 hours at 4°C).
-
Carefully collect the supernatant, which contains the unencapsulated tenofovir.
-
Resuspend the liposomal pellet in fresh PBS.
-
Protocol 2: Determination of Encapsulation Efficiency
The encapsulation efficiency (EE%) is determined indirectly by quantifying the amount of unencapsulated drug in the supernatant after centrifugation.
Materials:
-
Tenofovir-loaded liposome suspension
-
Supernatant from the purification step
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a mixture of a buffer like ammonium phosphate and an organic solvent like methanol)
-
Tenofovir standard solutions of known concentrations
Procedure:
-
Sample Preparation:
-
Dilute an aliquot of the supernatant collected during the purification step with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Prepare a series of tenofovir standard solutions of known concentrations in the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and UV detection wavelength (typically around 260 nm for tenofovir).
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the diluted supernatant sample and determine the concentration of unencapsulated tenofovir from the calibration curve.
-
-
Calculation of Encapsulation Efficiency:
-
EE% = [(Total amount of tenofovir initially added - Amount of unencapsulated tenofovir) / Total amount of tenofovir initially added] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release profile of tenofovir from the liposomal formulation over time.
Materials:
-
Tenofovir-loaded liposomes
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (with a molecular weight cut-off that allows free drug to pass but retains the liposomes)
-
Shaking water bath or magnetic stirrer
-
HPLC system
Procedure:
-
Place a known amount of the tenofovir-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (release medium) at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of tenofovir in the collected samples using HPLC as described in Protocol 2.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Caco-2 Cell Permeability Assay
This assay assesses the ability of the liposomal tenofovir formulation to permeate a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts with a microporous membrane
-
Cell culture medium (e.g., DMEM with supplements)
-
Hank's Balanced Salt Solution (HBSS)
-
Tenofovir-loaded liposomes and free tenofovir solution (as control)
-
Transepithelial electrical resistance (TEER) meter
-
HPLC system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell® inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the TEER. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.
-
-
Permeability Study:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the test formulations (liposomal tenofovir and free tenofovir solution) to the apical (AP) side of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from the BL side and replace with fresh HBSS.
-
At the end of the experiment, also collect a sample from the AP side.
-
-
Sample Analysis:
-
Analyze the concentration of tenofovir in the collected AP and BL samples using HPLC.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the receiver chamber (BL side).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber (AP side).
-
-
Visualization of Cellular Uptake and Experimental Workflow
Caption: Proposed cellular uptake mechanism of liposomal tenofovir.
Caption: Experimental workflow for liposomal tenofovir formulation and evaluation.
References
Application Notes and Protocols for Electroanalytical Determination of Tenofovir in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir (TFV) is a cornerstone antiretroviral medication for the management and prevention of HIV infection.[1][2][3] Monitoring its concentration in biological fluids is crucial for assessing treatment adherence, optimizing dosage, and minimizing potential side effects.[1][2] While chromatographic methods are widely used for this purpose, they often involve complex sample preparation, long analysis times, and high costs.[3] Electroanalytical methods present a promising alternative, offering rapid, sensitive, and cost-effective determination of tenofovir in various matrices, including urine.[4] These methods are based on the electrochemical oxidation or reduction of tenofovir at the surface of a modified electrode, generating a measurable electrical signal that is proportional to its concentration.
This document provides detailed application notes and protocols for various electroanalytical methods for the determination of tenofovir in urine, compiled from recent scientific literature.
Quantitative Data Summary
The following table summarizes the key performance characteristics of different electroanalytical methods for tenofovir determination in urine.
| Electrode/Sensor | Electrochemical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Recovery in Urine (%) | Reference |
| LSG/AuNSp/MIP | Square Wave Voltammetry (SWV) | 0.01 - 200 | 0.003 | 92.5 - 113 | [1][2] |
| GO/GCE | Square Wave Voltammetry (SWV) | 0.3 - 30.0 | 0.0486 | 96.5 - 104.5 | [3][5][6][7] |
| Hg(Ag)FE | Square Wave Voltammetry (SWV) | 0.5 - 7.0 | 0.135 | Not suitable for urine | [3][5][6][7] |
| ZrO₂-CS-MWCNTs/GCE | Differential Pulse Voltammetry (DPV) | 0.3 - 100 | 0.0625 | 97.8 - 103.6 | [8][9] |
| Bare Glassy Carbon Electrode | Adsorptive Stripping Square Wave Voltammetry (AdSSWV) | 0.6 - 60 | 0.084 | Not reported for urine | [10] |
| Aptamer-based Field-Effect Biosensor | Field-Effect Transistor Measurement | 0.001 - 0.1 | 0.0012 | Not reported for urine | [11] |
Experimental Protocols
Biomimetic Sensor using Laser-Scribed Graphene (LSG) Modified with Gold Spiky Nanostructures (AuNSp) and Molecularly Imprinted Polymer (MIP)
This method utilizes a highly sensitive and selective biomimetic sensor for tenofovir determination.[1][2] The sensor is fabricated on a flexible laser-scribed graphene electrode modified with gold spiky nanostructures and a molecularly imprinted polymer specific to tenofovir.
Experimental Workflow:
Caption: Workflow for tenofovir determination using an LSG/AuNSp/MIP sensor.
Materials:
-
Laser-Scribed Graphene (LSG) electrode
-
Gold (III) chloride trihydrate (HAuCl₄)
-
Tenofovir standard solution
-
Monomer solution for MIP (e.g., o-phenylenediamine)
-
Supporting electrolyte (e.g., phosphate-buffered saline, pH 7.4)
-
Urine samples
Protocol:
-
Sensor Preparation:
-
Fabricate the LSG electrode using a CO₂ laser engraver.
-
Electrodeposit gold spiky nanostructures onto the LSG electrode from a HAuCl₄ solution.
-
Perform electropolymerization of the MIP film on the AuNSp-modified electrode in the presence of tenofovir as a template molecule.
-
Remove the tenofovir template by washing the electrode.
-
-
Urine Sample Preparation:
-
Collect urine samples.
-
Dilute the urine sample with the supporting electrolyte (e.g., 1:10 dilution with PBS, pH 7.4).
-
-
Electrochemical Measurement:
-
Immerse the LSG/AuNSp/MIP sensor, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the prepared urine sample.
-
Perform square wave voltammetry (SWV) analysis within a defined potential window.
-
The peak current in the voltammogram is proportional to the tenofovir concentration.
-
Graphene Oxide Modified Glassy Carbon Electrode (GO/GCE)
This method involves the modification of a glassy carbon electrode with graphene oxide to enhance its electrocatalytic activity towards the oxidation of tenofovir.[3][5][6][7]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. "An Electrochemical Sensor for Tenofovir Monitoring" by Abdellatif Ait Lahcen and Gymama Slaughter [digitalcommons.odu.edu]
- 3. Highly Sensitive Determination of Tenofovir in Pharmaceutical Formulations and Patients Urine—Comparative Electroanalytical Studies Using Different Sensing Methods [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sensitive Determination of Tenofovir in Pharmaceutical Formulations and Patients Urine—Comparative Electroanalytical Studies Using Different Sensing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Sensitive Determination of Tenofovir in Pharmaceutical Formulations and Patients Urine-Comparative Electroanalytical Studies Using Different Sensing Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fast and Ultrasensitive Electrochemical Detection for Antiviral Drug Tenofovir Disoproxil Fumarate in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Tenofovir Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the low oral bioavailability of tenofovir hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
This compound, in its parent form, is a dianionic molecule at physiological pH. This high negative charge results in poor membrane permeability, significantly limiting its absorption across the intestinal epithelium and leading to low oral bioavailability, typically less than 25% in humans.[1][2][3][4][5]
Q2: What are the main strategies to overcome the low oral bioavailability of tenofovir?
The primary strategies focus on masking the negatively charged phosphonate group to enhance membrane permeability. These include:
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Prodrugs: Esterification of the phosphonate group to create more lipophilic prodrugs, such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[1][2][4][6] These prodrugs are designed to be absorbed more efficiently and then intracellularly hydrolyzed to release the active tenofovir.
-
Nanoformulations: Encapsulating tenofovir or its prodrugs in nanocarriers like nanoparticles, liposomes, or nanoemulsions can improve solubility, protect the drug from degradation in the gastrointestinal tract, and enhance absorption.[7][8][9]
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Permeation Enhancers: Co-administration with compounds that reversibly open the tight junctions between intestinal epithelial cells or inhibit efflux pumps can increase the paracellular or transcellular transport of tenofovir.[5][10][11]
Q3: What is the difference between Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)?
TDF and TAF are both prodrugs of tenofovir, but they have different metabolic pathways and pharmacokinetic profiles. TDF is primarily converted to tenofovir in the plasma by esterases.[1][5] In contrast, TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, particularly within lymphocytes and hepatocytes, by cathepsin A.[1][5][12] This targeted intracellular conversion allows for a much lower dose of TAF (10 or 25 mg) to achieve therapeutic intracellular concentrations of tenofovir diphosphate (the active metabolite) compared to TDF (300 mg).[6] This also results in significantly lower systemic plasma concentrations of tenofovir with TAF, leading to a better renal and bone safety profile.[6][12]
Q4: What is the role of P-glycoprotein (P-gp) in tenofovir absorption?
P-glycoprotein (P-gp) is an efflux transporter protein present on the apical membrane of intestinal epithelial cells. Both TDF and TAF have been identified as substrates of P-gp.[13][14] This means that after absorption into the intestinal cells, P-gp can actively pump these prodrugs back into the intestinal lumen, thereby reducing their net absorption and contributing to their incomplete bioavailability.[13][14] The use of P-gp inhibitors is a potential strategy to enhance the oral absorption of tenofovir prodrugs.[4][10]
Troubleshooting Guides
In Vitro Caco-2 Permeability Assay
Issue 1: Low apparent permeability (Papp) value for my tenofovir prodrug.
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Potential Cause 1: Poor aqueous solubility of the compound.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in the transport buffer. The final concentration of any co-solvent (like DMSO) should be low (typically <1%) to avoid affecting cell monolayer integrity.
-
Consider using a formulation approach, such as creating a nanoformulation of your prodrug, to improve its solubility in the assay medium.[9]
-
-
-
Potential Cause 2: Efflux by P-glycoprotein (P-gp) or other transporters.
-
Troubleshooting:
-
Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[15][16]
-
Co-incubate your compound with a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant increase in the A-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux.[14][15]
-
-
-
Potential Cause 3: Instability of the compound in the assay medium.
-
Troubleshooting:
-
Analyze the concentration of your compound in the donor and receiver compartments at the end of the experiment to assess its recovery. Low recovery may indicate degradation.
-
Assess the stability of your compound in the transport buffer and cell culture medium over the duration of the experiment.
-
-
Issue 2: High variability in Papp values between experiments.
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Potential Cause 1: Inconsistent Caco-2 cell monolayer integrity.
-
Troubleshooting:
-
Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the transport experiment. Only use monolayers with TEER values within the established range for your laboratory.[16]
-
Assess the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) in each experiment to ensure the integrity of the tight junctions.
-
-
-
Potential Cause 2: Inconsistent cell culture conditions.
-
Troubleshooting:
-
Standardize the cell seeding density, culture medium, and duration of cell culture (typically 21 days for full differentiation).
-
Ensure consistent environmental conditions (temperature, humidity, CO2 levels) in the cell culture incubator.
-
-
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats)
Issue 1: Low and variable oral bioavailability of the tenofovir formulation.
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Potential Cause 1: Poor formulation performance.
-
Troubleshooting:
-
Ensure the formulation is homogenous and the drug is stable in the vehicle. For suspensions, ensure proper and consistent resuspension before each administration.
-
Consider alternative formulation strategies such as nanoformulations or the inclusion of permeation enhancers to improve solubility and absorption.[7][9]
-
-
-
Potential Cause 2: Significant first-pass metabolism.
-
Troubleshooting:
-
While tenofovir itself does not undergo significant hepatic metabolism, prodrugs can be metabolized in the gut wall or liver. Analyze plasma for both the prodrug and the parent tenofovir.
-
Consider the use of esterase inhibitors in the formulation if intestinal degradation of an ester-based prodrug is suspected.[17]
-
-
-
Potential Cause 3: Inter-animal physiological variability.
-
Troubleshooting:
-
Ensure consistent fasting periods for all animals before dosing, as food can affect the absorption of some tenofovir formulations.[5]
-
Use a sufficient number of animals per group to account for biological variability.
-
Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery to the stomach.
-
-
Issue 2: Difficulty in quantifying low plasma concentrations of tenofovir or its prodrug.
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Potential Cause: Insufficient sensitivity of the analytical method.
-
Troubleshooting:
-
Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a lower limit of quantification (LLOQ) sufficient to measure the expected low concentrations.
-
Optimize the blood sampling time points to capture the Cmax and the elimination phase accurately. More frequent sampling at early time points may be necessary.
-
-
Data Presentation
Table 1: Comparative Oral Bioavailability of Tenofovir and its Prodrugs
| Compound | Species | Dose | Oral Bioavailability (%) | Reference |
| Tenofovir | Human | - | < 25 | [18] |
| Tenofovir Disoproxil Fumarate (TDF) | Human | 300 mg | ~25 | [18] |
| Tenofovir Alafenamide (TAF) | Human | 25 mg | - (delivers higher intracellular TFV-DP) | [6] |
| Tenofovir Disoproxil Fumarate (TDF) | Rat | 25 mg/kg | 17.21 ± 2.09 | [19] |
| Tenofovir Alafenamide (TAF) | Rat | 30 µmol/kg | 28.60 ± 4.65 | [19] |
| Tenofovir Amibufenamide (TMF) | Rat | 30 µmol/kg | 46.70 ± 5.59 | [19] |
Table 2: Pharmacokinetic Parameters of Tenofovir Prodrugs in Humans
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference |
| Dose | 300 mg | 10 mg or 25 mg | [6] |
| Plasma Tenofovir Cmax | ~300 ng/mL | ~15 ng/mL | [6][20] |
| Intracellular TFV-DP Cmax | Lower | ~6.5-fold higher than TDF | [6] |
| Plasma Tenofovir AUC | Higher | 91% lower than TDF | [6] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be above 250 Ω·cm².
-
Confirm the integrity by measuring the permeability of a paracellular marker like Lucifer yellow. The Papp of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
For apical-to-basolateral (A-B) transport, add the test compound (e.g., tenofovir prodrug) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
-
Animal Handling and Dosing:
-
Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Prepare the tenofovir formulation (e.g., suspension in 0.5% carboxymethylcellulose) at the desired concentration.
-
Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of tenofovir and/or its prodrug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC₀₋t (area under the plasma concentration-time curve from time 0 to the last measurable time point)
-
AUC₀₋inf (area under the plasma concentration-time curve from time 0 to infinity)
-
t₁/₂ (elimination half-life)
-
-
To determine the absolute oral bioavailability (F%), administer the drug intravenously to a separate group of rats and calculate F% as:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
-
Visualizations
Caption: Experimental workflow for developing an orally bioavailable tenofovir formulation.
Caption: Signaling pathway of tenofovir prodrug absorption and metabolism in an intestinal enterocyte.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Jack Q's Blog [jack-q.github.io]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects [mdpi.com]
- 6. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fortrea.com [fortrea.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of P-glycoprotein and Cotreatment with Sofosbuvir on the Intestinal Permeation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Silico and in Vitro Screening for P-Glycoprotein Interaction with Tenofovir, Darunavir, and Dapivirine: An Antiretroviral Drug Combination for Topical Prevention of Colorectal HIV Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 17. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 18. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Tenofovir hydrate degradation pathways in acidic and alkaline conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tenofovir hydrate. The following information addresses common issues encountered during experimental studies of its degradation pathways in acidic and alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for tenofovir in acidic and alkaline conditions?
A1: this compound primarily degrades via hydrolytic pathways under both acidic and alkaline stress conditions. The main degradation mechanism involves the deamination of the adenine nucleus and cleavage of the phosphonate side chain.[1] Under acidic conditions, the P-N bond (phosphoramidate) is particularly susceptible to hydrolysis.[2] In alkaline conditions, the P-O bond is more prone to hydrolysis.[2]
Q2: What are the major degradation products of tenofovir observed under these conditions?
A2: The primary degradation products identified through techniques like LC-MS include a 6-Hydroxy adenine derivative of tenofovir and (2-hydroxypropan-2-yloxy) methylphosphonic acid.[1] The structural instability leading to these products is attributed to the deamination of the adenine nucleus and degradation of the phosphonic acid side chain.[1]
Q3: How does pH affect the stability of tenofovir?
A3: Tenofovir exhibits pH-dependent stability. While it is relatively stable in neutral to slightly acidic conditions (pH 4.5-5.8), its degradation rate increases in strongly acidic and alkaline environments.[1][2] Some studies have shown that tenofovir is more prone to degradation in acidic conditions compared to alkaline conditions.[3]
Q4: What is the expected kinetic order of tenofovir degradation in acidic and alkaline solutions?
A4: The degradation of tenofovir under acidic and alkaline hydrolytic conditions typically follows pseudo-first-order kinetics.[1] This allows for the calculation of important stability parameters such as shelf-life, half-life, and the time required for 90% degradation.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected degradation profiles in my experiment.
-
Possible Cause 1: Incorrect pH of the stress solution.
-
Troubleshooting Step: Verify the pH of your acidic or alkaline solution immediately before adding the tenofovir sample. Ensure the buffering capacity is sufficient to maintain the target pH throughout the experiment.
-
-
Possible Cause 2: Temperature fluctuations.
-
Possible Cause 3: Presence of impurities in the tenofovir sample.
-
Troubleshooting Step: Use a well-characterized, high-purity standard of this compound. Analyze the starting material by a stability-indicating method to check for any pre-existing impurities.
-
Issue 2: Difficulty in separating and identifying degradation products using HPLC.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Possible Cause 2: Degradation products co-eluting with the parent peak or other impurities.
-
Troubleshooting Step: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is necessary. Consider using a different stationary phase or mobile phase additives.
-
-
Possible Cause 3: Low concentration of degradation products.
-
Troubleshooting Step: Increase the stress on the sample (e.g., higher temperature, longer exposure time) to generate a higher concentration of degradation products, making them easier to detect and characterize. Be mindful that excessive stress can lead to secondary degradation.
-
Issue 3: Poor recovery of tenofovir or its degradation products.
-
Possible Cause 1: Adsorption of analytes to the HPLC system or sample vials.
-
Troubleshooting Step: Use deactivated vials and consider using a column with technology that minimizes metal-surface interactions, which can be problematic for phosphate-containing compounds like tenofovir.
-
-
Possible Cause 2: Instability of degradation products.
-
Troubleshooting Step: Analyze the stressed samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature and protected from light.
-
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on tenofovir and its prodrugs.
Table 1: Percentage Degradation of Tenofovir and its Prodrugs under Various Stress Conditions
| Compound | Stress Condition | Temperature | Time | % Degradation | Reference |
| Tenofovir Disoproxil Fumarate | 0.1N HCl | 40°C | 4 hours | 10.95% | [4][7] |
| Tenofovir Disoproxil Fumarate | 0.1N NaOH | 40°C | 4 hours | 10.6% | [4][7] |
| Tenofovir Alafenamide Fumarate | 1M HCl | 60°C | 2 hours | 13.8% | [3] |
| Tenofovir Alafenamide Fumarate | 1M NaOH | 60°C | 2 hours | 10.44% | [3] |
Table 2: Kinetic Parameters for Tenofovir Degradation
| Condition | Shelf-life (t₁₀%) | Half-life (t₅₀%) | Time for 90% Degradation (t₉₀%) | Reference |
| Acidic | 3.84 hours | 25.34 hours | 84.22 hours | [1] |
| Alkaline | 58.26 hours | 384.49 hours | 1277.75 hours | [1] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Acidic Conditions
-
Preparation of Acidic Solution: Prepare a 0.1N solution of hydrochloric acid (HCl) in purified water.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a small amount of purified water.
-
Stress Application: Transfer a specific volume of the tenofovir stock solution to a volumetric flask and add the 0.1N HCl to achieve the desired final concentration of the drug.
-
Incubation: Place the flask in a constant temperature bath at 40°C for 4 hours.[4]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N sodium hydroxide (NaOH).
-
Dilution and Analysis: Dilute the neutralized solution to the final volume with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation of this compound in Alkaline Conditions
-
Preparation of Alkaline Solution: Prepare a 0.1N solution of sodium hydroxide (NaOH) in purified water.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a small amount of purified water.
-
Stress Application: Transfer a specific volume of the tenofovir stock solution to a volumetric flask and add the 0.1N NaOH to achieve the desired final concentration of the drug.
-
Incubation: Place the flask in a constant temperature bath at 40°C for 4 hours.[4]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N hydrochloric acid (HCl).
-
Dilution and Analysis: Dilute the neutralized solution to the final volume with the mobile phase and analyze by a validated stability-indicating HPLC method.
Visualizations
References
- 1. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. ajprd.com [ajprd.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Technical Support Center: Analysis of Tenofovir Disoproxil Fumarate and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Tenofovir Disoproxil Fumarate (TDF).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Tenofovir Disoproxil Fumarate (TDF)?
A1: TDF is a prodrug that is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2][3] Hydrolytic degradation can occur under acidic, basic, and neutral conditions, leading to the cleavage of the disoproxil ester groups to form tenofovir monoester and ultimately tenofovir.[4][5] Oxidative degradation can also occur, though the specific products are less commonly detailed in routine stability studies.[1][3] Additionally, TDF is known to be labile to photolysis.[2]
Q2: What are the major known degradation products of TDF?
A2: The most well-characterized degradation products of TDF are its hydrolytic metabolites. Under various stress conditions, a number of non-volatile degradation products have been identified.[6] Key degradation products include:
-
Tenofovir isoproxil monoester (Mono-POC PMPA): Formed by the hydrolysis of one of the isopropoxycarbonyl oxymethyl (POC) groups.
-
Tenofovir: The active drug, formed by the hydrolysis of both POC groups.
-
Formaldehyde: A carcinogenic volatile component that can be generated during degradation.[7]
Under thermal stress, five distinct degradation products have been isolated and characterized.[7]
Q3: Which analytical techniques are most suitable for identifying and quantifying TDF and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the routine analysis and quantification of TDF and its degradation products.[8][9] For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[10][11] High-Performance Thin-Layer Chromatography (HPTLC) has also been demonstrated as a viable stability-indicating method.[2]
Quantitative Data Summary
The following tables summarize the degradation of TDF under various stress conditions as reported in the literature.
Table 1: TDF Degradation under Forced Hydrolysis
| Condition | Reagent | Temperature | Time | Degradation (%) | Reference |
| Acidic | 0.1N HCl | 40°C | 4 hours | 10.95 | [1][12] |
| Alkaline | 0.1N NaOH | 40°C | 4 hours | 10.6 | [1][12] |
| Neutral | Water | 40°C | 4 hours | 12.26 | [1][12] |
Table 2: TDF Degradation under Other Stress Conditions
| Condition | Reagent/Method | Temperature | Time | Degradation (%) | Reference |
| Oxidative | 3% H₂O₂ | Room Temp | 1 hour | 12.22 | [1][12] |
| Thermal | Dry Heat | 60°C | 8 hours | Not specified, 5 degradants identified | [7] |
| Photochemical | UV Light | Ambient | Not Specified | Two major degradation products observed | [2] |
Experimental Protocols
Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of TDF to identify potential degradation products and to develop a stability-indicating analytical method.
a. Preparation of Stock Solution:
-
Accurately weigh and dissolve 100 mg of TDF in 100 mL of acetonitrile to prepare a stock solution of 1 mg/mL.[2]
b. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at room temperature or heat to accelerate degradation.[2]
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH at room temperature.[2]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% (v/v) hydrogen peroxide. Keep the mixture at room temperature.[2]
-
Thermal Degradation: Place 10 mg of solid TDF in an oven at 50°C for 2 months to study dry-heat degradation.[2]
-
Photochemical Degradation: Expose a solution of TDF to a combination of white fluorescent and near-ultraviolet energy.[2]
-
Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water.[2]
c. Sample Analysis:
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
This method is suitable for the separation and quantification of TDF from its degradation products.
-
Column: C18 (e.g., Hyper ODS2 C18), 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: Methanol and Phosphate buffer (pH 5.0) in a ratio of 90:10 (v/v).[9]
-
Flow Rate: 1.2 mL/min.[9]
-
Detection Wavelength: 260 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Secondary Interactions: Active silanols on the column interacting with the analyte.
-
Incorrect Mobile Phase pH: The pH of the mobile phase may be inappropriate for the analyte's pKa.
-
Column Overload: Injecting too much sample.
-
-
Solution:
-
Use a high-purity silica column or a column with end-capping.
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For TDF, a slightly acidic pH (around 5.0) is often used.[9]
-
Reduce the injection volume or the concentration of the sample.
-
Issue: Drifting Retention Times
-
Possible Cause:
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of a volatile component.
-
Temperature Fluctuations: Changes in the ambient temperature affecting the column temperature.
-
-
Solution:
-
Ensure the column is equilibrated for at least 30 minutes with the mobile phase before starting the analysis.
-
Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
Use a column oven to maintain a constant temperature.
-
Issue: Ghost Peaks
-
Possible Cause:
-
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.
-
Late Eluting Peaks from a Previous Run: A component from a previous injection eluting in the current run.
-
-
Solution:
-
Use high-purity HPLC grade solvents.
-
Flush the system and injector with a strong solvent.
-
Increase the run time to ensure all components have eluted before the next injection.
-
Issue: High Backpressure
-
Possible Cause:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the column inlet frit.
-
Precipitation in the System: Buffer precipitation due to incompatibility with the organic solvent.
-
-
Solution:
-
Filter all samples and mobile phases through a 0.45 µm filter.
-
Reverse flush the column (disconnect from the detector first).
-
Ensure the buffer is soluble in the mobile phase mixture.
-
Visualizations
Caption: Simplified degradation pathway of Tenofovir Disoproxil Fumarate.
Caption: General workflow for the analysis of TDF degradation products by HPLC.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC method development for tenofovir disoproxil fumarate analysis [wisdomlib.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajprd.com [ajprd.com]
Technical Support Center: Commercial-Scale Manufacturing of Tenofovir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the commercial-scale manufacturing of tenofovir and its prodrug, tenofovir disoproxil fumarate (TDF).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of tenofovir and TDF.
Issue 1: Low Yield in the Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA)
-
Question: My reaction of adenine with (R)-propylene carbonate is resulting in a low yield of HPA and a significant amount of the N7-regioisomer impurity. What are the critical parameters to control?
-
Answer: The formation of HPA is sensitive to several factors. To improve the yield and regioselectivity, consider the following:
-
Base Selection: Sodium hydroxide is commonly used. Ensure the stoichiometry is correct.
-
Solvent: N,N-dimethylformamide (DMF) is a suitable solvent.[1]
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 120 °C).[1] Inconsistent temperature control can lead to increased impurity formation.
-
Purification: The product can be crystallized from a mixture of methanol and isopropanol added to the DMF reaction mixture to achieve high purity (e.g., 97.8 area %) with a significant reduction in the regioisomer.[1]
-
Issue 2: Poor Conversion and Impurity Formation in the Alkylation of HPA
-
Question: The alkylation of HPA with diethyl phosphonate is slow, and I'm observing significant side-product formation. How can I optimize this step?
-
Answer: This is a critical and often challenging step in the synthesis. Key improvements include:
-
Base: While magnesium tert-butoxide has been used, it can be problematic due to cost and reproducibility.[2] An improved process utilizes a 1:1 ratio of a Grignard reagent and tert-butanol.[3]
-
Solvent Reduction: A virtually solvent-free approach has been developed to improve efficiency.[3]
-
Workup and Purification: A well-defined workup and purification protocol is essential to isolate a pure diethyl phosphonate ester intermediate.[3]
-
Issue 3: Formation of N-hydroxymethylated Impurities During TDF Synthesis
-
Question: I am observing a high level of N-hydroxymethylated impurities (impurities 12 and 14) in my final TDF synthesis step. What is the likely cause and how can it be mitigated?
-
Answer: The presence of water is a major factor in the formation of N-hydroxymethylated impurities.[1]
-
Water Content: If the water content in the reaction mixture is high (e.g., >6000 ppm), these impurities can constitute over 25% of the product mixture.[1]
-
Mitigation: By ensuring the reaction mixture has a low water content (<500 ppm), the formation of these impurities can be significantly reduced to 5-10%.[1] It is critical to use the anhydrous form of tenofovir for this step.[4]
-
Issue 4: Product Decomposition During TDF Isolation
-
Question: I am experiencing significant decomposition of the TDF product during the workup and isolation phase. What process improvements can be implemented to minimize this?
-
Answer: TDF is susceptible to hydrolysis.[1] A key process improvement is the development of a nonaqueous process for the removal of N-methyl-2-pyrrolidone (NMP) and triethylamine from the product mixture, which decreases the level of product decomposition during isolation.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the key process improvements that have led to a higher overall yield in TDF manufacturing?
A1: Several key process improvements have been identified to increase the overall yield of TDF from approximately 13% to 24%.[1][5][6] These include:
-
Telescoped Process: Implementation of a telescoped process for the second stage of the synthesis, which avoids the need for an extraction and solvent exchange.[1][5]
-
Optimized Final Reaction:
-
Phase-Transfer Catalyst: The addition of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to the final alkylation reaction has a beneficial effect.[1][4][5]
-
Nonaqueous Workup: Development of a nonaqueous process for the removal of NMP and triethylamine to reduce product decomposition.[1][5]
-
-
Reaction Temperature Control: Lowering the reaction temperature from 65-70 °C to 50-60 °C in the final step improves product stability.[1]
Q2: What is the impact of adding a phase-transfer catalyst on the final alkylation step of TDF synthesis?
A2: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) significantly improves the final alkylation step.[1][4] It leads to a higher conversion rate in a shorter reaction time. For instance, with the phase-transfer agent, a 75% conversion of the tenofovir starting material can be achieved in less than six hours, compared to only 60% conversion in 10 hours without it.[4] This also allows the reaction to be conducted at a lower, more favorable temperature.[4]
Q3: What are the common impurities in tenofovir and TDF manufacturing, and how are they controlled?
A3: Several process-related impurities have been identified and characterized.[7][8] Key impurities include regioisomers, N-hydroxymethylated impurities, and carbamates.[1][8] Control strategies involve:
-
Raw Material Quality: Ensuring the purity of starting materials is crucial.[9]
-
Process Parameter Control: Strict control of reaction conditions such as temperature, water content, and base selection is necessary to minimize impurity formation.[1]
-
Analytical Monitoring: Utilizing analytical methods like HPLC to monitor the reaction progress and quantify impurities is essential for quality control.[1][7][10] The pH of the mobile phase in HPLC is critical for effective separation of impurities.[1]
Data Presentation
Table 1: Impact of Process Optimization on TDF Overall Yield
| Process Stage | Standard Process Overall Yield | Optimized Process Overall Yield | Key Improvement |
| Three-Stage Synthesis | ~13% | 24% | Telescoped second stage, addition of phase-transfer catalyst, nonaqueous workup.[1][5][6] |
Table 2: Effect of Water Content on N-hydroxymethylated Impurity Formation
| Water Content in Reaction Mixture | Percentage of N-hydroxymethylated Impurities |
| >6000 ppm | >25% |
| <500 ppm | 5-10% |
| Data from the final stage of TDF synthesis.[1] |
Table 3: Influence of Phase-Transfer Catalyst on Reaction Conversion
| Condition | Reaction Time | Conversion of Tenofovir |
| Without Phase-Transfer Catalyst | 10 hours | 60% |
| With Tetrabutylammonium Bromide | < 6 hours | 75% |
| Data from the final alkylation step.[4] |
Experimental Protocols
Protocol 1: Optimized Synthesis of Tenofovir Disoproxil (Stage 3a)
This protocol is based on optimized conditions for the alkylation of tenofovir.
-
Materials: Tenofovir (anhydrous), N,N-dimethylacetamide (or N-methyl pyrrolidone), triethylamine, tetrabutylammonium bromide (TBAB), chloromethyl isopropyl carbonate (POC).
-
Procedure: a. To a dry reaction vessel under a nitrogen atmosphere, add tenofovir, N,N-dimethylacetamide, triethylamine, and tetrabutylammonium bromide.[11] b. Stir the mixture at room temperature for 30 minutes. c. Heat the reaction mixture to 50-60 °C.[11] d. Slowly add chloromethyl isopropyl carbonate dropwise to the reaction mixture. e. Continue the reaction for approximately 3 hours after the addition is complete.[11] f. Monitor the reaction progress by HPLC.
-
Workup and Isolation: a. After cooling, the reaction mixture is subjected to a nonaqueous workup to remove the solvent and excess reagents, minimizing product hydrolysis.[1] b. The crude tenofovir disoproxil is then purified, for example, by pulping with a suitable solvent like isopropyl acetate.[11]
Protocol 2: HPLC Method for In-Process Control of TDF Synthesis
This method is suitable for monitoring the formation of tenofovir disoproxil and key impurities.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., pH 2.5) and an organic solvent like acetonitrile or methanol. The low pH of the aqueous component is crucial for resolving N-hydroxymethyl impurities.[1]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 260 nm.[10]
-
Column Temperature: Ambient or controlled (e.g., 40 °C).[12]
-
Injection Volume: 20 µL.
-
Analysis: The retention times for tenofovir, tenofovir disoproxil, and known impurities should be established using reference standards. For example, under specific conditions, tenofovir may elute at 0.82 min, followed by impurities at 0.97 and 1.17 min, and the desired product, tenofovir disoproxil, at 5.60 min.[1]
Visualizations
Caption: Overview of the three-stage manufacturing process for Tenofovir Disoproxil Fumarate (TDF).
Caption: Troubleshooting logic for addressing common impurity issues in tenofovir synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tenofovir For The Developing World | Science & Technology | Chemical & Engineering News [pubsapp.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral Separation of Tenofovir Prodrug Epimers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chiral separation of tenofovir prodrug epimers, such as Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF).
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for separating tenofovir prodrug epimers?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for resolving chiral compounds.
-
HPLC with Chiral Stationary Phases (CSPs) is the most widely documented method, offering robust and reliable separations. Polysaccharide-based columns are particularly effective.[1]
-
SFC is an increasingly popular alternative that offers faster analysis times and reduced organic solvent consumption, aligning with green chemistry principles.[2][3] It is highly effective for chiral separations and should be considered a primary option.[2]
Q2: What are the most common chiral stationary phases (CSPs) for tenofovir prodrugs?
Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are highly successful. Commonly cited columns include:
-
CHIRALPAK® AD-3 / AD-H (amylose tris(3,5-dimethylphenylcarbamate))[1]
-
CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Protein-based columns like the Chiralpak AGP have also been used effectively for TDF enantiomers in reversed-phase mode.
Q3: Can I separate tenofovir prodrug epimers on a standard achiral C18 column?
Yes, this is possible using an indirect chiral separation method. This technique involves adding a chiral selector and a metal ion to the mobile phase, which forms transient diastereomeric complexes with the epimers. These complexes can then be resolved on a standard C18 column. A published method for TAF and its diastereomer successfully used L-phenylalanine as the chiral selector and Cu(II) as the central metal ion.
Q4: What is the typical detection wavelength for tenofovir prodrugs?
Tenofovir and its prodrugs contain a purine (adenine) chromophore and are typically detected using UV absorbance at or around 260 nm .[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis.
Problem 1: Poor or No Resolution Between Epimers
Q: My TAF and GS-7339 diastereomers are co-eluting on a CHIRALPAK AD-3 column with a hexane/isopropanol mobile phase. What should I do?
A complete lack of separation indicates that the chosen conditions do not provide sufficient enantioselectivity.
-
Step 1: Optimize the Mobile Phase. The ratio of the alcohol modifier is critical in normal-phase chromatography. Systematically vary the percentage of isopropanol (e.g., from 40% down to 20%). Lowering the alcohol content often increases retention and can improve resolution. Also, consider switching the alcohol modifier from isopropanol to ethanol, as this can significantly alter selectivity.[4]
-
Step 2: Adjust the Temperature. Lowering the column temperature generally increases chiral selectivity but may also increase analysis time and backpressure. Try reducing the temperature in 5 °C increments (e.g., from 30 °C to 20 °C).
-
Step 3: Screen Different CSPs. If mobile phase optimization fails, the chosen stationary phase may be inappropriate for your specific epimers. Screen a set of complementary columns, such as one based on cellulose (e.g., CHIRALCEL OD) in addition to your amylose-based column (CHIRALPAK AD).[5]
-
Step 4: Consider Additives. For basic compounds like tenofovir prodrugs, adding a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and sometimes enhance resolution by minimizing unwanted interactions with the silica support.[6]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: I'm observing significant peak tailing for the TDF enantiomers in my analysis. How can this be fixed?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column issues.
-
Check for Secondary Silanol Interactions: Residual silanol groups on the silica surface of the CSP can interact strongly with basic analytes, causing tailing.[7] Add a competing base, such as 0.1% - 0.5% diethylamine (DEA), to your normal-phase mobile phase to block these sites.[8]
-
Evaluate Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[9]
-
Reduce Sample Load: Injecting too much sample can lead to column overload and cause peak fronting or tailing.[10] Reduce the injection volume or the sample concentration to see if peak shape improves.
-
Inspect Column Health: Persistent peak shape problems may indicate column degradation or a blocked inlet frit.[8] Try back-flushing the column (only if permitted by the manufacturer) or, as a last resort, follow the manufacturer's regeneration protocol for immobilized CSPs.[11]
Problem 3: Drifting Retention Times and Loss of Resolution Over Time
Q: My validated method for TDF enantiomers is showing decreasing resolution and shifting retention times after a hundred injections. What is the likely cause?
This issue points towards column contamination, degradation, or insufficient equilibration.
-
Column Contamination: Strongly retained impurities from your sample matrix can accumulate at the head of the column, altering its chiral recognition properties.[12]
-
Solution: Implement a robust column washing procedure after each sequence. For immobilized CSPs, stronger "regeneration" solvents like DMF or THF can be used as per the manufacturer's instructions.[12] Using a guard column is highly recommended to protect the analytical column.
-
-
Additive "Memory Effect": If you use different additives (e.g., acidic and basic) on the same column for different methods, additives can strongly adsorb to the stationary phase and alter its selectivity in subsequent analyses.[13]
-
Solution: Dedicate columns to specific methods or mobile phase types (e.g., acidic vs. basic additives). If a column must be switched, use a rigorous flushing procedure with a solvent like isopropanol.
-
-
Insufficient Equilibration: Polysaccharide-based CSPs can require long equilibration times to provide stable and reproducible retention.[8]
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and after any change in mobile phase composition.[8]
-
Experimental Protocols & Data
Method Development Workflow
A systematic approach is crucial for efficient chiral method development. The following workflow outlines a general strategy for both HPLC and SFC.
References
- 1. researchgate.net [researchgate.net]
- 2. fagg.be [fagg.be]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing Matrix Effects in Tenofovir Bioanalytical Assays
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize matrix effects in bioanalytical assays for tenofovir. It provides answers to frequently asked questions, detailed troubleshooting steps, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact tenofovir quantification?
A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as tenofovir, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon is a primary concern in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[4] It can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[2][4] For tenofovir, which is a polar molecule, matrix effects can lead to under- or overestimation of its true concentration, impacting pharmacokinetic and toxicokinetic assessments.[1][5]
Q2: What are the common sources of matrix effects in tenofovir assays?
A2: The primary sources are endogenous compounds from the biological sample itself, such as phospholipids, salts, and proteins, which can co-elute with tenofovir.[2][6] The ionization process, particularly electrospray ionization (ESI), is highly susceptible to these effects because co-eluting matrix components can compete with tenofovir for charge or affect the efficiency of droplet evaporation in the ion source.[2][3][6] Simple sample preparation methods like protein precipitation are often associated with significant matrix effects for polar analytes like tenofovir.[7]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common method is the post-extraction spike analysis. This involves comparing the peak response of an analyte spiked into an extracted blank matrix (from multiple sources) with the response of the analyte in a neat solution (pure solvent). The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Regulatory guidelines, such as those from the FDA and EMA, require the evaluation of matrix effects during method validation.[1][6][8]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects.[9][10][11][12] A SIL-IS, such as ¹³C₅-Tenofovir, is chemically identical to the analyte and co-elutes with it, meaning it experiences the same degree of ion suppression or enhancement.[9][12][13] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[9][12]
Troubleshooting Guide
Problem: I am observing significant ion suppression for tenofovir.
| Potential Cause | Recommended Solution |
| Inadequate Sample Cleanup | Co-eluting endogenous compounds, especially phospholipids, are a common cause. Protein precipitation alone may not be sufficient.[7] Solution: Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering components.[3][6] |
| Chromatographic Co-elution | The analyte and matrix components are not being adequately separated on the analytical column. Solution: Optimize the chromatographic method. Try a different column chemistry (e.g., polar-RP, HILIC for polar compounds like tenofovir), adjust the mobile phase gradient to better resolve tenofovir from the matrix front, or divert the early eluting flow from the mass spectrometer to waste.[6][14][15] |
| High Sample Concentration | Injecting a sample that is too concentrated can saturate the ESI process.[2] Solution: Dilute the sample before injection. This can reduce the concentration of interfering matrix components relative to the analyte, although it may impact the limit of quantification.[4] |
Problem: My tenofovir recovery is low and inconsistent after Solid-Phase Extraction (SPE).
| Potential Cause | Recommended Solution |
| Incorrect SPE Cartridge/Protocol | The chosen sorbent may not have the optimal chemistry for retaining and eluting tenofovir. The wash steps may be too harsh, or the elution solvent may be too weak. |
| Solution: Re-evaluate the SPE protocol. Ensure the sorbent (e.g., C18, mixed-mode cation exchange) is appropriate for tenofovir.[16][17] Methodically optimize each step: conditioning, loading, washing (using a weak solvent to remove interferences), and elution (using a strong enough solvent to recover tenofovir). | |
| Sample pH Issues | The pH of the sample during the loading step can significantly affect the retention of tenofovir on the sorbent. |
| Solution: Acidify the plasma sample prior to loading onto the SPE cartridge. For example, using 0.6% trifluoroacetic acid or 4% phosphoric acid in water has been shown to be effective.[12][16] |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes performance data from various validated methods for tenofovir in human plasma.
| Method | Analyte(s) | Internal Standard | Mean Recovery (%) | LLOQ (ng/mL) | Matrix Effect Noted? | Reference |
| Protein Precipitation | Tenofovir, Emtricitabine | Stable Isotope Labeled | Not specified, but method was successful | 10 | Not specified, but SIL-IS compensates | [9][10][11] |
| Protein Precipitation | Tenofovir, others | Etravirine | >85% (for TDF) | - | Low matrix effects reported | [18] |
| Solid-Phase Extraction (SPE) | Tenofovir, Emtricitabine | - | Tenofovir: 46.5% | 15.6 | No significant matrix effects observed | [16][19][20] |
| Solid-Phase Extraction (SPE) | Tenofovir | Tegafur | 97.4% | 20 | Not specified, but method was robust | [17] |
| Solid-Phase Extraction (SPE) | Tenofovir, others | - | Tenofovir: 22.1% | 10 | - | [7][21] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Tenofovir in Plasma
This protocol is adapted from a validated LC-MS method and is effective at reducing matrix interferences.[16][19]
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of HPLC-grade water containing 0.6% trifluoroacetic acid (TFA).
-
Internal Standard: Add 50 µL of the internal standard working solution and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of HPLC-grade water with 0.6% TFA.
-
Sample Loading: Load the pre-treated sample onto the cartridge and allow it to pass under gravity.
-
Washing: Wash the cartridge with 250 µL of HPLC-grade water containing 0.6% TFA to remove polar interferences.
-
Elution: Elute tenofovir and the internal standard using 500 µL of a methanol and acetonitrile solution (90:10, v/v).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under vacuum at 50°C. Reconstitute the residue in 200 µL of a water–acetonitrile (95:5) solution.
-
Injection: Inject an appropriate volume (e.g., 30 µL) into the LC-MS/MS system.[16]
UPLC-MS/MS System Parameters
The following are typical parameters for the quantification of tenofovir.
-
LC System: UPLC System
-
Analytical Column: Reversed-phase C18 or Polar-RP (e.g., Synergi Polar-RP, 2.0 x 150mm).[9][10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Gradient: A typical gradient starts with high aqueous phase (e.g., 97% A) and ramps up to a high organic phase to elute tenofovir.[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[9][19]
-
MRM Transitions:
Visualizations
References
- 1. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. the-simultaneous-assay-of-tenofovir-and-emtricitabine-in-plasma-using-lc-ms-ms-and-isotopically-labeled-internal-standards - Ask this paper | Bohrium [bohrium.com]
- 11. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Quantification of tenofovir in human plasma by solid-phase extraction and high-performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Encapsulation of Tenofovir in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the encapsulation efficiency of tenofovir in various nanoparticle formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the encapsulation of tenofovir and its more hydrophobic prodrug, tenofovir disoproxil fumarate (TDF), into nanoparticles.
Issue 1: Low Encapsulation Efficiency (%EE) of Tenofovir
Question: My encapsulation efficiency for tenofovir is consistently low. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency for tenofovir is a common challenge, primarily due to its hydrophilic nature (Log P = -1.6).[1][2] The drug has a higher tendency to partition into the external aqueous phase during nanoparticle formation rather than remaining within the hydrophobic polymer or lipid matrix.[3]
Here are several factors to investigate and optimize:
-
Drug Solubility and Partitioning:
-
Problem: Tenofovir's high water solubility leads to significant drug loss into the aqueous phase during formulation.[2]
-
Solution: Consider using the more hydrophobic prodrug, tenofovir disoproxil fumarate (TDF, Log P = 1.25), which has demonstrated significantly higher encapsulation efficiencies.[1] For instance, in a PLGA/Eudragit S-100 nanoparticle system, the maximum %EE for TDF was 37.2%, compared to only 16.1% for tenofovir.[1]
-
-
Polymer/Lipid Composition:
-
Problem: The chosen polymer or lipid may not be optimal for entrapping a hydrophilic drug.
-
Solution 1 (Polymeric NPs): Increase the polymer concentration. A higher amount of polymer matrix, such as PLGA or chitosan, can provide more space and electrostatic interactions for drug entrapment.[4] For chitosan nanoparticles, increasing the polymer concentration was found to enhance %EE.[4]
-
Solution 2 (Lipid NPs): Modify the lipid composition. For liposomes, incorporating a positive charge-imparting agent can improve the encapsulation of negatively charged drugs like tenofovir through electrostatic interactions.[5]
-
-
Formulation Method:
-
Problem: The chosen nanoparticle preparation method may not be suitable for hydrophilic drugs.
-
Solution: For hydrophilic drugs like tenofovir, the double emulsion-solvent evaporation method (w/o/w) is generally preferred over single emulsion (o/w) or nanoprecipitation methods.[3] The inner aqueous phase of the double emulsion acts as a reservoir for the drug, preventing its rapid escape to the external aqueous phase.
-
-
Solvent System:
-
Problem: The solvent system can influence drug-polymer interactions and nanoparticle formation.
-
Solution: In a study with chitosan nanoparticles, using a 50% (v/v) ethanol/water solvent instead of a purely aqueous solvent increased the %EE of tenofovir from 5.83% to 20%.[4]
-
Issue 2: Nanoparticle Aggregation and Instability
Question: My nanoparticles are aggregating after formation. What can I do to improve their stability?
Answer: Nanoparticle aggregation is often due to insufficient surface stabilization.
-
Problem: The repulsive forces between nanoparticles are not strong enough to overcome attractive forces, leading to clumping.
-
Solution 1 (Surfactants/Stabilizers): Ensure the optimal concentration of a suitable surfactant or stabilizer is used. For PLGA nanoparticles, stabilizers like polyvinyl alcohol (PVA) are commonly used.[6][7] For solid lipid nanoparticles, surfactants are crucial for stability.[2]
-
Solution 2 (Surface Charge): The zeta potential of your nanoparticles is an indicator of their stability. A higher absolute zeta potential value (e.g., > ±30 mV) generally indicates good stability. For chitosan nanoparticles, which are positively charged, ensure the formulation parameters result in a sufficient positive surface charge.
-
Solution 3 (PEGylation): Incorporating polyethylene glycol (PEG) onto the nanoparticle surface (PEGylation) can provide steric hindrance, preventing aggregation and also improving in vivo circulation time.[8][9]
Frequently Asked Questions (FAQs)
Q1: Which is better to encapsulate, tenofovir or tenofovir disoproxil fumarate (TDF)?
A1: For higher encapsulation efficiency, TDF is generally the better choice due to its higher hydrophobicity.[1] This allows it to be more readily entrapped within lipidic or polymeric matrices. Studies consistently show higher %EE for TDF compared to tenofovir under similar formulation conditions.[1]
Q2: What is a typical encapsulation efficiency I can expect for tenofovir/TDF?
A2: The %EE can vary widely depending on the nanoparticle system and formulation parameters. Based on published data, you can expect:
-
Tenofovir: 5-20% in chitosan or PLGA-based nanoparticles.[1][4]
-
TDF: 35-60% in PLGA or chitosan nanoparticles.[1][10][11] In some optimized systems like PEGylated chitosan nanoparticles, %EE for TAF (a TDF analog) has been reported to be as high as ~90%.[8][9]
Q3: Which analytical method is best for determining the encapsulation efficiency of tenofovir?
A3: Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly used.
-
UV-Vis Spectrophotometry: This is a simpler and faster method. Tenofovir has a maximum absorbance at approximately 260-261 nm.[12][13] This method is suitable for routine analysis but may be less specific if other components in your formulation absorb at the same wavelength.
-
HPLC: This method is more specific and sensitive, making it the gold standard for accurate quantification, especially for complex samples.[5][14][15] It can separate tenofovir from other formulation components, ensuring accurate measurement.
Q4: How do I calculate the encapsulation efficiency (%EE)?
A4: Encapsulation efficiency is typically determined indirectly by measuring the amount of free, unencapsulated drug in the supernatant after separating the nanoparticles. The formula is:
%EE = [(Total Amount of Drug Added - Amount of Free Drug in Supernatant) / Total Amount of Drug Added] x 100[15]
Quantitative Data Summary
The following table summarizes the encapsulation efficiencies of tenofovir and its prodrugs in various nanoparticle systems as reported in the literature.
| Drug | Nanoparticle System | Formulation Method | Encapsulation Efficiency (%) | Reference |
| Tenofovir | Chitosan | Ionic Gelation (aqueous solvent) | 5.83% | [4] |
| Tenofovir | Chitosan | Ionic Gelation (50% ethanol/water) | 20% | [4] |
| Tenofovir | PLGA / Eudragit S-100 | Emulsification Diffusion | 16.1% (max) | [1] |
| Tenofovir | Functionalized Solid Lipid Nanoparticles (fSLNs) | Modified Phase-Inversion | 8.3% | [2][16] |
| Tenofovir Disoproxil Fumarate (TDF) | PLGA | Not Specified | 57.3% | [11] |
| Tenofovir Disoproxil Fumarate (TDF) | Chitosan | Ionic Gelation | 48.2% | [10] |
| Tenofovir Disoproxil Fumarate (TDF) | PLGA / Eudragit S-100 | Emulsification Diffusion | 37.2% (max) | [1] |
| Tenofovir Alafenamide (TAF) | PEGylated Chitosan | Ionic Gelation | ~90% | [8][9] |
Experimental Protocols
Protocol 1: Preparation of Tenofovir-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is adapted from the methodology described for encapsulating tenofovir in chitosan nanoparticles.[4]
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution to a desired concentration (e.g., 0.5-1.5 mg/mL).
-
Stir the solution until the chitosan is completely dissolved.
-
-
Preparation of Tenofovir Solution:
-
Dissolve tenofovir in 0.5 M NaOH solution.
-
-
Preparation of TPP Solution:
-
Dissolve tripolyphosphate (TPP) in purified water to a desired concentration (e.g., 1 mg/mL).
-
-
Nanoparticle Formation:
-
While stirring the chitosan solution at room temperature, add the tenofovir solution dropwise.
-
Following the addition of the drug, add the TPP solution dropwise to the chitosan-tenofovir mixture.
-
An opalescent suspension should form spontaneously, indicating the formation of nanoparticles.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for nanoparticle stabilization.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated drug and excess reagents.
-
Repeat the washing step twice.
-
Resuspend the final pellet in deionized water for analysis or lyophilize for long-term storage.
-
Protocol 2: Preparation of TDF-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
This is a general protocol for encapsulating a hydrophilic drug or its more hydrophobic prodrug in PLGA nanoparticles.[6][17][18]
-
Preparation of Inner Aqueous Phase (w1):
-
Dissolve the drug (e.g., Tenofovir) in a small volume of deionized water (e.g., 200 µL).
-
-
Preparation of Organic Phase (o):
-
Dissolve a specific amount of PLGA (e.g., 100 mg) in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (e.g., 2 mL).
-
-
Formation of Primary Emulsion (w1/o):
-
Add the inner aqueous phase to the organic phase.
-
Emulsify the mixture using a high-speed homogenizer or a sonicator to form a stable water-in-oil emulsion.
-
-
Formation of Double Emulsion (w1/o/w2):
-
Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as 4% polyvinyl alcohol (PVA).
-
Immediately homogenize or sonicate this mixture to form the double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours (e.g., 4-12 hours) to allow the organic solvent to evaporate, leading to the hardening of the nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 17,000 x g for 15 minutes).[18]
-
Discard the supernatant.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step at least twice to remove residual PVA and unencapsulated drug.
-
Resuspend the final pellet for characterization or lyophilize with a cryoprotectant (e.g., trehalose) for storage.[18]
-
Protocol 3: Quantification of Tenofovir by UV-Vis Spectrophotometry
This protocol is based on standard methods for quantifying tenofovir using UV-Vis spectrophotometry.[12][13]
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of pure tenofovir and dissolve it in a small amount of a suitable solvent (e.g., methanol or distilled water) in a 100 mL volumetric flask.
-
Make up the volume to 100 mL with distilled water to obtain a stock solution of 100 µg/mL.
-
-
Preparation of Calibration Curve:
-
Create a series of standard solutions with concentrations ranging from approximately 5-50 µg/mL by diluting the stock solution with distilled water.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 260-261 nm, using distilled water as a blank.[12][13]
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Measurement of Unencapsulated Tenofovir:
-
After nanoparticle preparation and centrifugation, collect the supernatant.
-
If necessary, dilute the supernatant with distilled water to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
Use the linear regression equation from the calibration curve to calculate the concentration of tenofovir in the supernatant.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the total amount of free drug in the supernatant based on its concentration and total volume.
-
Use the formula provided in FAQ 4 to determine the %EE.
-
Visualizations
Caption: Workflow for Double Emulsion Solvent Evaporation Method.
Caption: Troubleshooting Decision Tree for Low Encapsulation Efficiency.
References
- 1. pH-Responsive Nanoparticles Releasing Tenofovir for The Prevention of HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of Tenofovir-Loaded Functionalized Solid Lipid Nanoparticles Intended for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Tenofovir Loaded Chitosan Nanoparticles: To Maximize Microbicide Mucoadhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fabrication of PEGylated Chitosan Nanoparticles Containing Tenofovir Alafenamide: Synthesis and Characterization [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. Tenofovir disoproxil fumarate loaded PLGA nanoparticles for enhanced oral absorption: Effect of experimental variables and in vitro, ex vivo and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. rroij.com [rroij.com]
- 14. scielo.br [scielo.br]
- 15. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation of tenofovir-loaded functionalized solid lipid nanoparticles intended for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.iium.edu.my [journals.iium.edu.my]
- 18. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Tenofovir in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tenofovir and its prodrugs in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for tenofovir in aqueous solutions?
The primary degradation pathway for tenofovir in aqueous solutions is hydrolysis. This can involve the deamination of the adenine nucleus and degradation of the phosphonic acid side chain. For tenofovir prodrugs like Tenofovir Disoproxil Fumarate (TDF), hydrolysis of the ester linkages is the main degradation route.[1][2][3]
2. What are the main factors that influence the stability of tenofovir in aqueous solutions?
The main factors influencing tenofovir stability are pH and temperature. Tenofovir is significantly more stable in acidic to neutral conditions and degrades more rapidly in strongly acidic and alkaline environments.[1][4][5] Elevated temperatures also accelerate the degradation process.[6]
3. My tenofovir solution is showing signs of degradation. What could be the cause?
Degradation of your tenofovir solution is likely due to inappropriate pH or high storage temperatures. Tenofovir is unstable in strongly acidic (pH < 2) and alkaline (pH > 8) conditions.[1][2] Storing the solution at room temperature or higher for extended periods can also lead to degradation.[1][6]
4. How can I enhance the stability of my tenofovir aqueous solution?
To enhance stability, it is crucial to control the pH of the solution. Maintaining a pH between 4.5 and 5.8 has been shown to significantly mitigate degradation.[7][8] For long-term storage, it is recommended to keep the solutions at low temperatures, such as -20°C.[1]
5. What are the known degradation products of tenofovir?
Under hydrolytic stress, tenofovir can degrade into products such as a 6-Hydroxy adenine derivative of TFV and (2-hydroxypropan-2-yloxy) methylphosphonic acid.[1][4] For Tenofovir Disoproxil Fumarate (TDF), degradation products can include tenofovir monoester and tenofovir itself.[2][9]
6. Is tenofovir stable under oxidative stress?
Yes, studies have shown that tenofovir is relatively stable under oxidative stress conditions. Exposure to hydrogen peroxide solutions (3% and 30% v/v) did not result in significant degradation.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of tenofovir. | Verify the pH of your solution; it should ideally be in the range of 4.5-5.8. Ensure the solution was stored at an appropriate low temperature. Prepare a fresh solution and re-analyze. |
| Loss of tenofovir concentration over time | Hydrolysis due to improper pH or high temperature. | Adjust the pH of your aqueous solution to the optimal stability range. Store solutions at or below -20°C. Consider using a buffered solution to maintain pH. |
| Precipitation in the tenofovir solution | pH-dependent solubility or formation of insoluble degradation products. | Check the pH of the solution; tenofovir's solubility is pH-dependent. If degradation is suspected, analyze the precipitate after separation. |
| Variability in experimental results | Inconsistent solution preparation or storage conditions. | Standardize your protocol for solution preparation, including the source of water and pH adjustment. Ensure all samples are stored under identical conditions. |
Quantitative Data Summary
Table 1: Degradation Kinetics of Tenofovir under Hydrolytic Conditions [1][4]
| Condition | Rate Constant (k') (h⁻¹) | Half-life (t½) (h) | Shelf-life (t₉₀) (h) |
| Acidic (0.1 M HCl) | 2.73 x 10⁻² | 25.34 | 3.84 |
| Alkaline (0.1 M NaOH) | 0.18 x 10⁻² | 384.49 | 58.26 |
Table 2: Stability of Tenofovir Disoproxil Fumarate (TDF) at Different pH Values [5]
| pH | Condition | Half-life (t½) |
| 1.2 | Simulated Gastric Fluid | > 55 hours |
| 6.8 | Simulated Intestinal Fluid | 16.6 ± 3.4 hours |
| 9.0 | Buffer Solution | 2.9 ± 0.2 hours |
| 11.0 | Buffer Solution | 3.4 ± 6.1 minutes |
Experimental Protocols
Protocol 1: Stability Analysis of Tenofovir using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of tenofovir in an aqueous solution.
1. Materials and Reagents:
-
Tenofovir reference standard
-
HPLC-grade water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Methanol or Acetonitrile (HPLC grade)
-
Phosphate buffer components
-
C18 reversed-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of tenofovir (e.g., 1 mg/mL) in HPLC-grade water.
-
Working Solutions: Dilute the stock solution with the appropriate aqueous medium (e.g., buffer of a specific pH) to the desired concentration for analysis.
-
Stress Samples: To induce degradation, subject the working solutions to various stress conditions, such as:
-
Acidic Hydrolysis: Add 0.1 M HCl and reflux for a specified time.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and reflux for a specified time.
-
Neutral Hydrolysis: Reflux in water.
-
Thermal Stress: Store at elevated temperatures (e.g., 40°C, 60°C).
-
3. HPLC Method:
-
Mobile Phase: A typical mobile phase is a mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent like methanol or acetonitrile.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Injection Volume: 20 µL.
4. Analysis:
-
Inject the prepared samples (unstressed control and stressed samples) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent tenofovir peak.
-
Quantify the amount of tenofovir remaining and the formation of degradation products by comparing peak areas to a standard calibration curve.
Visualizations
Caption: Tenofovir degradation via hydrolysis.
Caption: Workflow for stability assessment.
Caption: A guide to troubleshooting instability.
References
- 1. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. ajprd.com [ajprd.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Tenofovir Resistance in Cell Culture Models
Welcome to the technical support center for troubleshooting tenofovir resistance in cell culture models. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not developing resistance to tenofovir. What are the possible reasons?
A1: Several factors could contribute to the lack of resistance development in your cell culture model:
-
Insufficient Drug Concentration: The concentration of tenofovir may be too high, leading to excessive cytotoxicity and preventing the selection of resistant cells, or too low to exert selective pressure. It is crucial to determine the half-maximal inhibitory concentration (IC50) in your specific cell line before starting the resistance induction protocol.
-
Inappropriate Cell Line: Not all cell lines are equally susceptible to viral infection or suitable for developing tenofovir resistance. Ensure you are using a relevant cell line for your virus of interest (e.g., MT-2 or CEMx174 for HIV, HepG2 2.2.15 for HBV).[1][2]
-
Short Exposure Duration: Developing resistance is a gradual process that can take several months of continuous or escalating drug exposure.[3][4][5]
-
High Genetic Barrier: Tenofovir has a high genetic barrier to resistance, meaning multiple mutations may be required for significant resistance to emerge.[6][7][8] This can make in vitro selection a lengthy process.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination, improper pH, or nutrient depletion, can affect cell health and their ability to develop resistance.[9][10]
Q2: I am observing high levels of cytotoxicity in my cell cultures when treating with tenofovir. How can I mitigate this?
A2: Tenofovir generally exhibits low cytotoxicity compared to other nucleoside reverse transcriptase inhibitors (NRTIs).[11][12] However, if you are observing excessive cell death, consider the following:
-
Verify Drug Concentration: Double-check your calculations and the stock solution concentration. An erroneously high concentration is a common cause of cytotoxicity.
-
Determine the CC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of tenofovir in your specific cell line. Therapeutic concentrations should be well below the CC50.
-
Use a Prodrug: Tenofovir is administered clinically as a prodrug, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), which have different cellular uptake and metabolism profiles.[2][13][14] Using the active form, tenofovir, directly in culture may lead to different cytotoxic effects.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to tenofovir. For instance, renal proximal tubule epithelial cells can be more susceptible to the nephrotoxic effects of tenofovir.[11][15]
-
Optimize Culture Conditions: Ensure your cells are healthy and not stressed by other factors like contamination or nutrient limitation.[9][10]
Q3: How do I confirm that my cell line has developed resistance to tenofovir?
A3: Confirmation of tenofovir resistance requires a combination of phenotypic and genotypic assays:
-
Phenotypic Assays: These assays directly measure the reduction in drug susceptibility. This is typically done by comparing the IC50 or EC50 (50% effective concentration) of tenofovir in the resistant cell line to the parental (sensitive) cell line. A significant fold-change in the IC50/EC50 indicates resistance.[16][17]
-
Genotypic Assays: These assays identify specific mutations in the viral genome known to confer resistance. For HIV, this involves sequencing the reverse transcriptase (RT) gene to look for mutations like K65R, M184V, and thymidine analog mutations (TAMs).[13][18][19][20] For HBV, mutations in the viral polymerase gene are analyzed.[6][7]
-
Viral Fitness Assays: Resistance mutations can sometimes impair viral replication. Assessing the replication capacity of the resistant virus compared to the wild-type virus can provide additional characterization.
Troubleshooting Guides
Guide 1: Inconsistent IC50/EC50 Values for Tenofovir
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50/EC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform cell counts and viability assessments (e.g., trypan blue exclusion) before each experiment. |
| Variability in viral inoculum. | Use a standardized and well-characterized viral stock. Aliquot the virus to avoid repeated freeze-thaw cycles. | |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes. | |
| Assay timing. | Standardize the incubation time for drug treatment and the timing of the readout. | |
| Cell health. | Monitor cell morphology and growth rates. Ensure cells are in the logarithmic growth phase and free from contamination.[10] |
Guide 2: Failure to Detect Known Resistance Mutations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phenotypic resistance is observed, but genotypic analysis does not reveal common resistance mutations (e.g., K65R). | The resistant population is a minor quasispecies. | Standard Sanger sequencing may not detect mutations present in less than 20-25% of the viral population. Consider using more sensitive methods like next-generation sequencing (NGS) or allele-specific PCR.[16] |
| Novel resistance pathways. | While K65R is the primary mutation, other mutations or combinations of mutations can contribute to resistance.[13] Analyze the full reverse transcriptase gene for any changes. | |
| Insufficient selective pressure. | The drug concentration used for selection may not have been optimal to select for high-level resistance mutations. A gradual increase in drug concentration is often more effective.[3][4][5] | |
| Issues with PCR or sequencing. | Optimize PCR primers and conditions. Ensure high-quality nucleic acid extraction. |
Data Presentation
Table 1: In Vitro Activity of Tenofovir and its Prodrugs against HIV-1
| Compound | Cell Line | EC50 | Reference |
| Tenofovir (TFV) | MT-2 | 0.6 µM | [2] |
| Tenofovir Alafenamide (TAF) | MT-2 | 10 nM | [2] |
| Tenofovir (TFV) | MT-2 | 0.013 µM | [21] |
Table 2: Fold Change in Tenofovir Susceptibility for Resistant HIV-1 Mutants
| Mutation(s) | Fold Change vs. Wild-Type | Reference |
| K65R | 3-4 | [22] |
| K65R | 2-5 | [2] |
| K65R | 6.5 (for TAF) | [14] |
| M41L, L210W, T215Y | >4.0 | [22] |
| rtN236T (HBV) | 3-4.2 | [1] |
Experimental Protocols
Protocol 1: Generation of a Tenofovir-Resistant Cell Line
This protocol provides a general framework for inducing tenofovir resistance in a susceptible cell line.
-
Determine the IC50: a. Seed the parental cell line (e.g., MT-2 cells for HIV) in a 96-well plate. b. Treat the cells with a serial dilution of tenofovir. c. After a defined period (e.g., 5-7 days), assess cell viability or viral replication (e.g., p24 antigen ELISA for HIV). d. Calculate the IC50 value, which is the concentration of tenofovir that inhibits viral replication by 50%.[3][23]
-
Initiate Resistance Selection: a. Culture the parental cells in the presence of tenofovir at a starting concentration equal to the IC50.[3] b. Initially, significant cell death or inhibition of viral replication is expected. c. Maintain the culture, replacing the medium with fresh tenofovir-containing medium as needed.
-
Dose Escalation: a. Once the cells have recovered and are proliferating stably (or viral replication rebounds), subculture them and gradually increase the tenofovir concentration. A 1.5 to 2-fold increase is a common starting point.[3][4] b. Monitor the culture closely. If excessive cell death occurs, reduce the concentration to the previous level. c. Repeat this dose-escalation process over several months. It is advisable to cryopreserve cell stocks at each successful concentration increase.
-
Characterization of the Resistant Line: a. Once the cells can proliferate in a tenofovir concentration that is at least 10-fold higher than the initial IC50, the cell line is considered resistant. b. Confirm the resistant phenotype by re-determining the IC50 and comparing it to the parental cell line. c. Perform genotypic analysis to identify resistance-associated mutations.
Protocol 2: Phenotypic Resistance Assay
This assay determines the susceptibility of a viral strain to an antiviral drug.
-
Prepare Virus Stocks: Generate high-titer stocks of both the wild-type and the putative resistant virus.
-
Cell Seeding: Seed a susceptible target cell line (e.g., CEMx174) into a 96-well plate.
-
Drug Dilution: Prepare a serial dilution of tenofovir in culture medium.
-
Infection: Add the drug dilutions to the cells, followed by a standardized amount of either wild-type or resistant virus. Include cell-only and virus-only controls.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
Readout: Measure the extent of viral replication. This can be done through various methods, such as a cell viability assay (e.g., MTT), quantifying a viral protein (e.g., p24 ELISA), or measuring reverse transcriptase activity.
-
Data Analysis: Plot the percentage of inhibition versus the drug concentration and determine the EC50 for both the wild-type and resistant viruses. The fold change in resistance is calculated as (EC50 of resistant virus) / (EC50 of wild-type virus).
Visualizations
Caption: Workflow for generating and characterizing a tenofovir-resistant cell line.
Caption: Simplified signaling pathway of tenofovir's mechanism and resistance.
References
- 1. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. adl.usm.my [adl.usm.my]
- 10. Cell Culture Troubleshooting [sigmaaldrich.com]
- 11. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Tenofovir Resistance in Treatment-Naïve: study 903 tenofovir vs d4T [natap.org]
- 18. Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Refinement of Tenofovir Dosing for In Vivo Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tenofovir in in vivo animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures involving tenofovir.
Issue: High variability in plasma tenofovir concentrations following oral administration.
-
Question: We are observing significant animal-to-animal variation in plasma tenofovir levels after oral gavage of Tenofovir Disoproxil Fumarate (TDF). What could be the cause and how can we mitigate this?
-
Answer: High variability in plasma concentrations following oral TDF administration is a common issue and can be attributed to several factors:
-
Formulation and Vehicle: The solubility and stability of TDF in the dosing vehicle are critical. A poorly formulated slurry can lead to inconsistent dosing. Ensure the TDF is uniformly suspended. The vehicle composition can also impact absorption. A common vehicle consists of 10% ethanol, 30% polyethylene glycol-400, 30% propylene glycol, 0.05% carboxymethylcellulose, and 30% water[1].
-
Fasting State: The fasting state of the animals prior to and after dosing can significantly affect gastrointestinal absorption. It is recommended to fast animals overnight before dosing and for at least 2 hours post-dose to standardize absorption[1].
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect physiological parameters influencing drug absorption. Ensure all personnel are proficient in the technique.
-
Species-Specific Metabolism: TDF is subject to hydrolysis by carboxylesterases in the intestine and liver, which can vary between species[1]. This inherent biological difference can contribute to variability.
-
Issue: Signs of renal toxicity in study animals.
-
Question: Our long-term study using TDF in rats is showing signs of renal toxicity, such as increased serum creatinine and proteinuria. How can we manage and monitor this?
-
Answer: Tenofovir, particularly TDF, is associated with a risk of nephrotoxicity, characterized by proximal tubular cell dysfunction[2][3].
-
Monitoring: Regular monitoring of renal function is crucial. This should include:
-
Serum chemistry: Measure serum creatinine and blood urea nitrogen (BUN).
-
Urinalysis: Monitor for proteinuria, glucosuria, and electrolyte wasting (e.g., hypophosphatemia), which are indicative of Fanconi's syndrome[4][5][6]. Urine dipstick testing can be an initial screen, followed by more quantitative measures if positive[4].
-
-
Dose Adjustment: If signs of toxicity are observed, consider reducing the dose. Studies in macaques have shown that reducing a high dose of tenofovir (from 30 mg/kg to a lower dose) can lead to partial or complete reversal of renal adverse effects[7].
-
Alternative Prodrug: Consider using Tenofovir Alafenamide (TAF). TAF is more stable in plasma and is metabolized intracellularly, resulting in lower systemic tenofovir concentrations and a reduced risk of renal toxicity compared to TDF[8][9]. Studies in rats have shown that TDF-treated animals presented with symptoms of Fanconi syndrome, whereas TAF-treated animals did not[5][6].
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to assess for tubular damage.
-
Issue: Unexpectedly low intracellular tenofovir diphosphate (TFV-DP) levels.
-
Question: We are measuring TFV-DP in peripheral blood mononuclear cells (PBMCs) from our animal models, but the levels are lower than anticipated. What could be the reason?
-
Answer: Achieving adequate intracellular concentrations of the active metabolite, TFV-DP, is key to the drug's efficacy. Low levels could be due to:
-
Prodrug Choice and Administration Route: Oral TDF administration can lead to lower plasma tenofovir levels compared to subcutaneous (SC) injection of tenofovir, but may result in higher concentrations in gut-associated lymphoid tissue[10][11]. TAF, on the other hand, is designed to be more efficiently converted to TFV intracellularly, leading to higher TFV-DP levels in PBMCs compared to TDF at a much lower dose[9][12].
-
Blood Sampling Time: The timing of blood collection relative to dosing is critical for accurately measuring TFV-DP. Ensure that sampling times are standardized across all animals and are appropriate for the pharmacokinetic profile of the drug in the chosen species.
-
Bioanalytical Method: The quantification of intracellular TFV-DP is a complex assay. Verify the lower limit of quantification (LLOQ) of your LC-MS/MS method. A typical LLOQ for TFV-DP in PBMCs is around 5 fmol/sample[13]. Ensure proper cell isolation and lysis procedures to maximize recovery.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between TDF and TAF for in vivo studies?
A1: TDF and TAF are both prodrugs of tenofovir, but they have different pharmacokinetic and safety profiles. TAF is more stable in plasma and is primarily metabolized to tenofovir within cells by cathepsin A[14]. This leads to approximately 90% lower systemic plasma tenofovir concentrations compared to TDF, while achieving 4- to 7-fold higher intracellular concentrations of the active metabolite, TFV-DP[8][9][12]. Consequently, TAF is associated with a lower risk of renal and bone toxicity[8][9]. A 25 mg dose of TAF in humans is considered bioequivalent to a 300 mg dose of TDF[8].
Q2: How do I convert a human dose of tenofovir to an equivalent dose for my animal model?
A2: Dose conversion between species should be based on body surface area (BSA) rather than body weight for greater accuracy. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula[15]:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
The Km factor is a conversion factor calculated as body weight (kg) divided by BSA (m²). Standard Km values for various species are available in FDA guidance documents[16][17]. For example, to convert a dose from a rat to a human, you would divide the rat dose in mg/kg by 6.2[18].
Q3: What is the recommended route of administration for tenofovir in animal models?
A3: The choice of administration route depends on the research question.
-
Oral Gavage: This route is common for preclinical studies as it mimics the clinical route of administration for TDF and TAF. However, it can result in pharmacokinetic variability[1].
-
Subcutaneous (SC) Injection: SC administration of tenofovir provides more consistent plasma concentrations and bypasses first-pass metabolism, but it does not fully replicate the clinical scenario for oral prodrugs[10][11]. SC infusion via an osmotic minipump can also be used for continuous delivery[14].
-
Topical/Local Administration: For studies focused on pre-exposure prophylaxis (PrEP), topical administration via rectal or vaginal inserts is also a relevant method[19].
Q4: What are the expected pharmacokinetic parameters for tenofovir in common animal models?
A4: Pharmacokinetic parameters are highly dependent on the tenofovir prodrug, dose, route of administration, and animal species. The tables below summarize some reported values.
Data Presentation
Table 1: Tenofovir Dosing and Pharmacokinetics in Macaques
| Tenofovir Prodrug | Dose & Route | Animal Model | Peak Plasma TFV Conc. (Cmax) | Plasma TFV AUC (0-24h) | Intracellular TFV-DP in PBMCs | Reference |
| TDF | 13.7 mg/kg, Oral (weekly) | Macaques | 188-284 ng/mL (at 5h) | Not Reported | 3110 fmol/10⁶ cells (day 3) | [12] |
| TAF | 27.4 mg/kg, Oral (weekly) | Macaques | Not Reported | Not Reported | 6095 fmol/10⁶ cells (day 3) | [12] |
| TFV | Subcutaneous | Rhesus Macaques | Higher than oral TDF | 15% increase from day 7 to 20 | Not Reported | [11] |
| TDF | Oral | Rhesus Macaques | Lower than SC TFV | 32% increase from day 7 to 20 | ~8-fold higher than SC TFV | [11] |
| TAF | 0.35 mg/day (SC implant) | Rhesus Macaques | Not Quantifiable | Not Quantifiable | 869 fmol/10⁶ cells (median) | [13] |
| TAF | 0.70 mg/day (SC implant) | Rhesus Macaques | Not Quantifiable | Not Quantifiable | 1674 fmol/10⁶ cells (median) | [13] |
Table 2: Tenofovir Dosing and Pharmacokinetics in Rodents
| Tenofovir Prodrug | Dose & Route | Animal Model | Key Findings | Reference |
| TDF | 25 mg/kg, Oral | Sprague-Dawley Rats | Co-administration with inhibitors increased TFV AUC 1.5 to 2.1-fold. | [20] |
| TAF | 0.42 mg/kg, Oral (daily) | Wistar Rats | Caused dysglycemia and dyslipidemia compared to TDF. | [5][6] |
| TDF | 5.0 mg/kg, Oral (daily) | Wistar Rats | Induced symptoms of Fanconi syndrome. | [5][6] |
| TDF | 45.5 mg/kg/day, Oral | Mice | No significant effect on liver function. | [21] |
| TDF | up to 1000 mg/kg, Oral (91 days) | BALB/c Mice | No significant renal toxicity observed. | [22] |
| TAF+EVG NPs | 200 mg/kg (each), SC | Humanized Mice | Detectable drug levels in vaginal tissue for 14 days. | [23] |
Table 3: Tenofovir Dosing and Pharmacokinetics in Other Animal Models
| Tenofovir Prodrug | Dose & Route | Animal Model | Key Findings | Reference |
| TAF | 0.16 mg/day (SC implant) | Beagle Dogs | Median plasma TFV: 4.6 ng/mL | [13] |
| TAF | 0.48 mg/day (SC implant) | Beagle Dogs | Median plasma TFV: 19.4 ng/mL | [13] |
| TAF | SC Implant | NZW Rabbits | TFV-DP in PBMCs sustained above 100 fmol/10⁶ cells for 3-6 months. | [13] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of TDF in Rats
-
Objective: To assess the pharmacokinetics of a novel TDF formulation.
-
Animal Model: Male Sprague-Dawley rats (350-400 g).
-
Housing: Animals are housed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Pre-Dosing: Animals are fasted overnight prior to dosing, with water provided ad libitum.
-
Formulation Preparation: A slurry of TDF (e.g., 25 mg/kg) is prepared in a vehicle such as 10% ethanol, 30% polyethylene glycol-400, 30% propylene glycol, 0.05% carboxymethylcellulose, and 30% water[1].
-
Dosing: The formulation is administered via oral gavage at a volume of 2 mL/kg.
-
Post-Dosing: Food is withheld for 2 hours post-dose.
-
Blood Sampling: Blood samples (e.g., 25 µL) are collected at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Bioanalysis: Plasma tenofovir concentrations are determined using a validated LC-MS/MS method[1].
Protocol 2: Subcutaneous Implant Administration of TAF in Rabbits
-
Objective: To evaluate the long-acting delivery and pharmacokinetics of TAF from a subcutaneous implant.
-
Animal Model: New Zealand White (NZW) rabbits.
-
Implant: A reservoir-style implant containing TAF is used.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make a small incision in the dorsal scapular region.
-
Position the implant in the subcutaneous space using a trocar.
-
Close the incision with absorbable sutures.
-
Monitor animals until recovery.
-
-
Blood Sampling: Weekly blood samples are collected to determine plasma TAF, plasma TFV, and PBMC TFV-DP concentrations.
-
Bioanalysis:
-
Plasma TAF and TFV are quantified by LC-MS/MS.
-
TFV-DP in isolated PBMCs is quantified by LC-MS/MS[13].
-
-
Endpoint: At study termination, skin tissue around the implantation site is collected for histological assessment.
Mandatory Visualization
References
- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2 [scirp.org]
- 4. An overview of tenofovir and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir alafenamide compared to tenofovir disoproxil fumarate, induces dysglycemia, and dyslipidemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Administration of Tenofovir to Rhesus Macaques from Infancy through Adulthood and Pregnancy: Summary of Pharmacokinetics and Biological and Virological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compared to subcutaneous tenofovir, oral tenofovir disoproxyl fumarate administration preferentially concentrates the drug into gut-associated lymphoid cells in simian immunodeficiency virus-infected macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compared to Subcutaneous Tenofovir, Oral Tenofovir Disoproxyl Fumarate Administration Preferentially Concentrates the Drug into Gut-Associated Lymphoid Cells in Simian Immunodeficiency Virus-Infected Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques [frontiersin.org]
- 14. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Conversion between animals and human [targetmol.com]
- 17. sysrevpharm.org [sysrevpharm.org]
- 18. jbclinpharm.org [jbclinpharm.org]
- 19. Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Potential Molecular Targets of Tenofovir Disoproxil Fumarate for Alleviating Chronic Liver Diseases via a Non-Antiviral Effect in a Normal Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tenofovir alafenamide and elvitegravir loaded nanoparticles for long-acting prevention of HIV-1 vaginal transmission - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
An objective analysis of efficacy and safety profiles for researchers and drug development professionals.
Tenofovir, a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B (HBV) infection, has been available in two prodrug formulations: tenofovir disoproxil fumarate (TDF) and the newer tenofovir alafenamide (TAF). While both are highly effective, their distinct pharmacological properties lead to significant differences in their safety profiles, particularly concerning renal and bone health. This guide provides a comprehensive comparison of TAF and TDF, summarizing key experimental data, detailing the methodologies of pivotal clinical trials, and visualizing their mechanisms of action.
Efficacy: A Tale of Two Tenofovir Prodrugs
Both TAF and TDF have demonstrated high rates of virologic suppression in treatment-naive and experienced patients with HIV-1 and chronic hepatitis B.[1][2][3] Meta-analyses of multiple randomized controlled trials have shown that TAF is non-inferior to TDF in terms of achieving viral suppression.[1][4] Interestingly, in HIV-1 infected patients on boosted antiretroviral regimens (containing ritonavir or cobicistat), TAF has shown a slight, but statistically significant, advantage in virologic efficacy over TDF.[2][5][6] However, in unboosted regimens, no significant difference in efficacy is observed.[2][5][6]
For the treatment of chronic hepatitis B, TAF and TDF have shown comparable efficacy in achieving virological suppression.[3] Some studies, however, have indicated that TAF may be more effective in achieving normalization of alanine aminotransferase (ALT) levels, a marker of liver inflammation.[3][7]
Safety Profile: A Clear Divergence
The primary distinction between TAF and TDF lies in their safety profiles, which is a direct consequence of their different metabolic pathways. TAF is more stable in plasma and is primarily metabolized intracellularly, leading to higher concentrations of the active metabolite, tenofovir diphosphate, within target cells and approximately 90% lower plasma concentrations of tenofovir compared to TDF.[5][8][9] This targeted delivery mechanism is believed to reduce off-target effects on the kidneys and bones.[8][10]
Renal Safety
Clinical data consistently demonstrate a more favorable renal safety profile for TAF compared to TDF. Pooled analyses of numerous clinical trials have shown that patients receiving TAF have smaller changes in serum creatinine, less proteinuria, and a lower incidence of proximal renal tubulopathy compared to those on TDF.[11][12][13][14] Furthermore, discontinuations due to renal adverse events are significantly lower in patients treated with TAF.[11][13]
Bone Safety
The impact on bone mineral density (BMD) is another key differentiator. Long-term studies have shown that TDF is associated with greater decreases in BMD at the hip and spine compared to TAF.[2][10][15] Patients switching from TDF to TAF have shown improvements in BMD. While the incidence of fractures is low in both groups, the smaller impact of TAF on BMD is a significant consideration for long-term therapy, especially in patients with or at risk for osteoporosis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative clinical trials of TAF and TDF.
Table 1: Comparative Efficacy in HIV-1 Treatment (Treatment-Naive Patients at Week 48)
| Endpoint | TAF-based Regimen | TDF-based Regimen | Key Findings | Citations |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | ||||
| - Boosted Regimens | 93.6% | 91.2% | TAF showed slightly higher rates of suppression in boosted regimens. | [1] |
| - Unboosted Regimens | 90.2% | 89.5% | No significant difference in unboosted regimens. | [1] |
| Virologic Failure with Resistance | 0.80% | 0.72% | Similar low rates of resistance development. | [1] |
Table 2: Comparative Safety in HIV-1 Treatment (Changes from Baseline at Week 48)
| Endpoint | TAF-based Regimen | TDF-based Regimen | Key Findings | Citations |
| Renal Safety | ||||
| - Median Change in eGFR (mL/min) | -6.6 | -11.2 | Smaller decrease in estimated glomerular filtration rate with TAF. | [10] |
| - Discontinuation due to Renal Adverse Events | 0% | 1.4% (12 participants) | Significantly fewer discontinuations with TAF. | |
| Bone Safety | ||||
| - Mean % Change in Spine BMD | -1.30% | -2.86% | Less bone mineral density loss at the spine with TAF. | [10] |
| - Mean % Change in Hip BMD | -0.66% | -2.95% | Less bone mineral density loss at the hip with TAF. | [10] |
Table 3: Comparative Efficacy and Safety in Chronic Hepatitis B Treatment (at Week 96)
| Endpoint | TAF (25 mg) | TDF (300 mg) | Key Findings | Citations |
| Efficacy | ||||
| - HBV DNA <29 IU/mL | 90% (HBeAg-negative) 73% (HBeAg-positive) | 91% (HBeAg-negative) 75% (HBeAg-positive) | Non-inferior efficacy in virologic suppression. | [3] |
| - ALT Normalization | More effective than TDF | TAF showed superior rates of ALT normalization. | [3] | |
| Safety | ||||
| - Mean % Change in Hip BMD | -0.33% | -2.51% | Significantly less bone loss with TAF. | [15] |
| - Mean % Change in Spine BMD | -0.75% | -2.57% | Significantly less bone loss with TAF. | [15] |
| - Median Change in Serum Creatinine (mg/dL) | +0.01 | +0.03 | Smaller increase in serum creatinine with TAF. | [3] |
Experimental Protocols
The data presented above are derived from several key Phase 3, randomized, double-blind, active-controlled, non-inferiority trials. Below are the generalized methodologies for these pivotal studies.
HIV-1 Treatment-Naive Studies (e.g., Studies 104 & 111; NCT01815736)
-
Objective: To evaluate the efficacy and safety of a single-tablet regimen of elvitegravir/cobicistat/emtricitabine/TAF (E/C/F/TAF) compared to E/C/F/TDF in treatment-naive HIV-1 infected adults.
-
Study Design: Randomized (1:1), double-blind, active-controlled, multicenter, non-inferiority trial.
-
Participant Population: Antiretroviral treatment-naive adults with HIV-1 RNA ≥1,000 copies/mL and estimated glomerular filtration rate (eGFR) ≥50 mL/min.
-
Intervention:
-
Arm 1: E/C/F/TAF (150/150/200/10 mg) once daily.
-
Arm 2: E/C/F/TDF (150/150/200/300 mg) once daily.
-
-
Primary Efficacy Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at Week 48, as defined by the FDA snapshot algorithm.
-
Key Safety Endpoints:
-
Changes from baseline in hip and spine bone mineral density (BMD) assessed by dual-energy X-ray absorptiometry (DXA).
-
Changes from baseline in serum creatinine and eGFR.
-
Changes in markers of proteinuria and tubular proteinuria (e.g., urine albumin-to-creatinine ratio, retinol-binding protein-to-creatinine ratio).
-
Incidence of adverse events and discontinuations due to adverse events.
-
Chronic Hepatitis B Treatment Studies (e.g., Studies 108 & 110; NCT01940341)
-
Objective: To compare the efficacy and safety of TAF versus TDF in treatment-naive and treatment-experienced adults with HBeAg-negative or HBeAg-positive chronic HBV infection.
-
Study Design: Randomized (2:1), double-blind, active-controlled, multicenter, non-inferiority trial.
-
Participant Population: Adults with chronic HBV infection, HBV DNA ≥20,000 IU/mL, elevated ALT levels, and eGFR ≥50 mL/min.
-
Intervention:
-
Arm 1: TAF (25 mg) once daily.
-
Arm 2: TDF (300 mg) once daily.
-
-
Primary Efficacy Endpoint: Proportion of participants with HBV DNA <29 IU/mL at Week 48.
-
Key Safety Endpoints:
-
Changes from baseline in hip and spine BMD.
-
Changes from baseline in serum creatinine and eGFR.
-
Incidence of adverse events.
-
Visualizing the Mechanisms
The following diagrams illustrate the distinct pharmacological pathways of TDF and TAF and a logical workflow for their comparison.
Caption: Comparative Pharmacological Pathways of TDF and TAF.
Caption: Logical Workflow of TAF vs. TDF Comparative Trials.
Conclusion
References
- 1. Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of patients with HBeAg-negative chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Tenofovir alafenamide and tenofovir disoproxil fumarate reduce incidence of hepatocellular carcinoma in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-529. Comparison of Renal Outcomes by Tenofovir Alafenamide Fumarate (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) Containing Regimens for Prevention, and Treatment of HIV and/or HBV Treatment: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-world impact of switching from tenofovir disoproxil fumarate to tenofovir alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Negative for Hepatitis B e Antigen [clinicaltrials.stanford.edu]
- 10. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Negative for Hepatitis B e Antigen | MedPath [trial.medpath.com]
- 11. Brief Report: Randomized, Double-Blind Comparison of Tenofovir Alafenamide (TAF) vs Tenofovir Disoproxil Fumarate (TDF), Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine (E/C/F) for Initial HIV-1 Treatment: Week 144 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 14. Antiviral kinetics of tenofovir alafenamide and tenofovir disoproxil fumarate over 24 weeks in women of childbearing potential with chronic HBV | PLOS One [journals.plos.org]
- 15. TAF vs TDF in DISCOVER PrEP Trial - Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial [natap.org]
Tenofovir Disoproxil Phosphate and Fumarate: A Comparative Pharmacokinetic Analysis
A comprehensive review of the pharmacokinetic profiles of two oral prodrugs of tenofovir, tenofovir disoproxil phosphate and tenofovir disoproxil fumarate, reveals therapeutic equivalence, offering flexibility in the treatment of HIV and HBV infections.
Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Due to its low oral bioavailability, it is administered as a prodrug, most commonly tenofovir disoproxil fumarate (TDF).[3][4][5] A newer salt form, tenofovir disoproxil phosphate (TDP), has been developed as an alternative. Extensive pharmacokinetic studies have been conducted to compare these two formulations, concluding that they are bioequivalent, providing comparable therapeutic effects.[1][2][6]
Comparative Pharmacokinetic Parameters
A pivotal open-label, randomized, single-dose, two-sequence crossover study in healthy male subjects demonstrated the bioequivalence of tenofovir disoproxil phosphate and tenofovir disoproxil fumarate.[1][2][6] The study showed that the pharmacokinetic profiles of the two salt forms were similar, with the 90% confidence intervals for the geometric mean ratios of key pharmacokinetic parameters falling within the conventional bioequivalence range of 0.8-1.25.[1][2][6]
| Parameter | Tenofovir Disoproxil Phosphate (292 mg) | Tenofovir Disoproxil Fumarate (300 mg) | Geometric Mean Ratio (90% CI) |
| Cmax (μg/L) | 275.41 ± 77.90 | 265.41 ± 83.08 | 1.0514 (0.9527–1.1603)[1][2] |
| AUClast (h·μg/L) | 2,019.24 ± 553.38 | 1,982.69 ± 593.32 | 1.0375 (0.9516–1.1311)[1][2] |
| AUCinf (h·μg/L) | 2,238.50 ± 584.73 | 2,207.63 ± 613.99 | 1.0298 (0.9463–1.1206) |
| Tmax (h) | 0.75 (median) | 0.75 (median) | - |
| t1/2 (h) | 20.33 ± 4.17 | 20.24 ± 4.31 | - |
| Data presented as mean ± standard deviation, except for Tmax which is presented as median. Cmax: Maximum observed concentration; AUClast: Area under the serum concentration-time curve to the last quantifiable concentration; AUCinf: Area under the serum concentration-time curve from time 0 to infinity; Tmax: Time of maximum observed concentration; t1/2: Elimination half-life. |
Experimental Protocols
The bioequivalence of tenofovir disoproxil phosphate and fumarate was established through a robust clinical trial adhering to standard protocols for such studies.
Study Design: An open-label, randomized, single-administration, two-treatment, two-sequence crossover study was conducted.[1][2][6]
Participants: The study enrolled 37 healthy male volunteers.[2][6]
Treatment: Participants received a single oral dose of either 292 mg of tenofovir disoproxil phosphate or 300 mg of tenofovir disoproxil fumarate.[1] Both formulations contain 245 mg of the active tenofovir disoproxil moiety.[1]
Washout Period: A washout period of 7 days was implemented between the two treatment periods.[1]
Sample Collection: Serial blood samples were collected from each participant for up to 72 hours after drug administration.[1][2][6]
Pharmacokinetic Analysis: Plasma concentrations of tenofovir were determined using a validated analytical method. Non-compartmental analysis was used to calculate the key pharmacokinetic parameters.[2][6]
Statistical Analysis: The 90% confidence intervals of the geometric mean ratio for Cmax and AUClast were calculated to assess bioequivalence.[1][2][6]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the comparative pharmacokinetic study.
References
- 1. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenofovir and tenofovir disoproxil fumarate pharmacokinetics from intravaginal rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compared to Subcutaneous Tenofovir, Oral Tenofovir Disoproxyl Fumarate Administration Preferentially Concentrates the Drug into Gut-Associated Lymphoid Cells in Simian Immunodeficiency Virus-Infected Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenofovir Cross-Resistance with Other NRTIs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profiles of tenofovir (TFV), a nucleotide reverse transcriptase inhibitor (NRTI), with other drugs in its class. Understanding these complex resistance patterns is critical for the development of effective antiretroviral therapies and for optimizing treatment strategies for HIV-1 infection. This document summarizes key experimental data, details relevant methodologies, and visualizes the intricate relationships of viral mutations and drug susceptibility.
Mechanisms of Tenofovir Resistance
HIV-1 develops resistance to NRTIs, including tenofovir, through two primary mechanisms:
-
Decreased Incorporation: Mutations in the reverse transcriptase (RT) enzyme can alter its structure, leading to a reduced affinity for the NRTI prodrug (e.g., tenofovir diphosphate, TFV-DP) compared to the natural dNTP substrate. This "discrimination" mechanism hinders the incorporation of the drug into the growing viral DNA chain. The most notable mutation associated with this mechanism for tenofovir is K65R .[1]
-
Increased Excision: This mechanism involves the phosphorolytic removal of the chain-terminating NRTI from the 3' end of the viral DNA. This process, which is the reverse of the polymerization reaction, is often mediated by a group of mutations known as thymidine analog mutations (TAMs) and can be enhanced by ATP.[1][2] While tenofovir's phosphonate bond is more resilient to excision than the phosphate bonds of other NRTIs, certain mutational patterns can still lead to its removal.[1]
Key Resistance Mutations and Cross-Resistance Patterns
The development of resistance to tenofovir is a complex process involving several key mutations in the HIV-1 reverse transcriptase enzyme. These mutations can confer resistance not only to tenofovir but also to other NRTIs, leading to broad cross-resistance.
The K65R Mutation
The K65R mutation is the primary resistance pathway selected by tenofovir, as well as other NRTIs like abacavir (ABC), didanosine (ddI), and stavudine (d4T).[3][4][5] This mutation leads to a low-level resistance to tenofovir and demonstrates significant cross-resistance with most other NRTIs, with the notable exception of zidovudine (AZT).[3][6] Interestingly, the K65R mutation and TAMs are generally antagonistic and rarely coexist.[3][7]
Thymidine Analog Mutations (TAMs)
TAMs are a group of mutations (M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) initially associated with resistance to zidovudine (AZT) and stavudine (d4T).[6][8] The accumulation of multiple TAMs can lead to broad cross-resistance across the NRTI class, including reduced susceptibility to tenofovir.[3][8] Specifically, the presence of three or more TAMs, particularly including M41L or L210W, has been associated with a reduced virologic response to tenofovir.[3][9]
The M184V Mutation
The M184V mutation is selected by lamivudine (3TC) and emtricitabine (FTC) and confers high-level resistance to these agents.[7][10] However, M184V has a unique interaction with tenofovir. It can increase the susceptibility of HIV-1 to tenofovir, effectively resensitizing the virus to the drug.[10][11][12] This phenomenon is attributed to the fact that M184V impairs the excision of tenofovir from the terminated DNA chain.[12]
Other Resistance Pathways
Less common but significant resistance pathways to tenofovir include:
-
T69 Insertions: The insertion of two amino acids after position 69 in the reverse transcriptase, often in combination with TAMs, can confer high-level resistance to all NRTIs, including tenofovir.[2][8][13]
-
Q151M Complex: The Q151M mutation, when it appears with other specific mutations, can also lead to broad NRTI cross-resistance, although its impact on tenofovir susceptibility can be variable.[4][11]
Quantitative Analysis of Tenofovir Cross-Resistance
The following tables summarize the phenotypic susceptibility (fold change in IC50) of HIV-1 with various resistance mutations to tenofovir and other NRTIs. The data is compiled from multiple in vitro studies.
Table 1: Impact of Key Single and Multiple Mutations on NRTI Susceptibility
| Genotype | Tenofovir (TFV) Fold Change | Zidovudine (AZT) Fold Change | Lamivudine (3TC) Fold Change | Abacavir (ABC) Fold Change | Didanosine (ddI) Fold Change | Stavudine (d4T) Fold Change |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| K65R | 2-5[14] | 0.5-1.0[3] | 2-10[10] | 2-10[10] | 2-10[10] | 1-3 |
| M184V | 0.5-0.7[10] | 0.5-1.0 | >100[10] | 2-10[10] | 2-10[10] | 0.5-1.0 |
| K65R + M184V | 1.5[10] | 0.5-1.0 | >100 | 2-10 | 2-10 | 0.5-1.0 |
| ≥3 TAMs (with M41L or L210W) | 2.9[9] | >10 | >100 | 2-5 | 1-3 | >10 |
| T69S Insertion Complex | >10[10] | >10 | >100 | >10 | >10 | >10 |
| Q151M Complex | 1.8[10] | >10 | >100 | >10 | >10 | >10 |
Fold change is the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus. Values are approximate and can vary depending on the specific mutations present and the assay used.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of experimental assays: genotypic and phenotypic resistance testing.
Genotypic Resistance Assay
This method involves sequencing the HIV-1 reverse transcriptase gene from a patient's plasma sample to identify known resistance-associated mutations.
Workflow:
-
Viral RNA Extraction: HIV-1 RNA is isolated from the patient's plasma.
-
Reverse Transcription and PCR: The viral RNA is reverse-transcribed into cDNA, and the pol gene (encoding reverse transcriptase) is amplified using PCR.
-
DNA Sequencing: The amplified DNA is sequenced to determine the amino acid sequence of the reverse transcriptase.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations that are known to be associated with drug resistance.
Phenotypic Resistance Assay
This assay directly measures the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.
Workflow:
-
Virus Isolation/Generation: Virus is either isolated from a patient's plasma or generated by inserting the patient's reverse transcriptase gene into a laboratory strain of HIV-1.
-
Cell Culture: Susceptible host cells (e.g., peripheral blood mononuclear cells or a cell line) are cultured.
-
Infection and Drug Treatment: The cells are infected with the virus and then cultured in the presence of serial dilutions of the antiretroviral drug being tested.
-
Measurement of Viral Replication: After a set incubation period, the amount of viral replication at each drug concentration is measured (e.g., by p24 antigen ELISA or a reporter gene assay).
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change in resistance is determined by dividing the IC50 for the patient's virus by the IC50 for a wild-type reference virus.[15]
Visualizing Resistance Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Major NRTI resistance pathways.
Caption: Genotypic and phenotypic assay workflows.
References
- 1. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K65R, TAMs and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further development of resistance infrequent in patients taking tenofovir despite low-level viremia and K65R mutation | aidsmap [aidsmap.com]
- 5. K65R, Tenofovir, and Virologic Failure With NRTI/NtRTI Regimens [medscape.com]
- 6. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and Tenofovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tenofovir (PMPA), defining cross-resistance profiles | HIV i-Base [i-base.info]
- 11. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Molecular mechanisms of tenofovir resistance conferred by human immunodeficiency virus type 1 reverse transcriptase containing a diserine insertion after residue 69 and multiple thymidine analog-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genotypic and phenotypic analyses of HIV-1 in antiretroviral-experienced patients treated with tenofovir DF - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of tenofovir prodrugs in preclinical models
An objective guide for researchers and drug development professionals on the preclinical performance of Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and Tenofovir Amibufenamide (TMF).
Tenofovir, a potent nucleotide analog reverse transcriptase inhibitor, is a cornerstone of antiviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. However, its inherent phosphonate group limits its oral bioavailability.[1][2][3] To overcome this, several prodrugs have been developed to enhance its pharmacokinetic properties and therapeutic efficacy. This guide provides a head-to-head comparison of the two most prominent prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), along with a newer entrant, Tenofovir Amibufenamide (TMF), based on available preclinical data.
Mechanism of Action: Intracellular Activation to Tenofovir Diphosphate
The therapeutic activity of all tenofovir prodrugs relies on the intracellular conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[2][4] This active form acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain.[2][4] The key difference between the prodrugs lies in their metabolic activation pathways, which significantly influences their plasma stability and intracellular drug concentrations.
TDF is primarily converted to tenofovir in the plasma, leading to high systemic levels of the parent drug.[4] In contrast, TAF is more stable in plasma and is efficiently hydrolyzed intracellularly, primarily by cathepsin A, leading to higher concentrations of the active TFV-DP within target cells and lower systemic exposure to tenofovir.[2][5][6][7] TMF, a modification of TAF, is designed for even greater plasma stability and targeted delivery.[1]
Figure 1. Intracellular activation pathway of tenofovir prodrugs.
Antiviral Activity: A Comparative Analysis
Preclinical studies have consistently demonstrated the potent antiviral activity of tenofovir prodrugs against both HBV and HIV. Head-to-head comparisons in HBV-positive HepG2.2.15 cells reveal differences in their inhibitory potency.
Table 1: In Vitro Anti-HBV Activity of Tenofovir Prodrugs
| Prodrug | Treatment Duration | EC50 (nM) |
| TDF | 9 days | 17.09 ± 2.45 |
| TAF | 9 days | 12.17 ± 0.56 |
| TMF | 9 days | 7.29 ± 0.71 |
| Data from a study in HepG2.2.15 cells. EC50 represents the half-maximal effective concentration.[1] |
As shown in Table 1, after 9 days of treatment, TMF exhibited the most potent anti-HBV activity, with an EC50 value approximately 2.3 times lower than TDF and 1.7 times lower than TAF.[1] In in vitro anti-HIV-1 assays, TAF demonstrated significantly greater potency than its parent drug, tenofovir, with an EC50 of 0.005 µM compared to 5 µM for tenofovir in MT-2 cells.[3] TAF's activity was also over 1,000-fold greater than its (D)-alaninyl analog.[3] Furthermore, TAF maintained its antiviral potency in the presence of human serum, a setting where TDF's activity was significantly diminished, highlighting TAF's superior plasma stability.[2]
In an HBV transgenic mouse model, all three prodrugs—TDF, TAF, and TMF—showed significant antiviral effects, reducing serum HBV DNA to comparable levels after 42 days of treatment.[1][8]
Pharmacokinetics: Bioavailability and Tissue Distribution
The pharmacokinetic profiles of tenofovir prodrugs are a key differentiator, directly impacting their efficacy and safety. Studies in various preclinical animal models have elucidated these differences.
Table 2: Preclinical Pharmacokinetic Parameters of Tenofovir Prodrugs Following Oral Administration
| Species | Prodrug | Dose | Bioavailability of Tenofovir (%) |
| SD Rats | TDF | 30 µmol/kg | 17.21 ± 2.09 |
| TAF | 30 µmol/kg | 28.60 ± 4.65 | |
| TMF | 30 µmol/kg | 46.70 ± 5.59 | |
| C57BL/6 Mice | TDF | 60.7 µmol/kg | 13.55 |
| TAF | 60.7 µmol/kg | 22.59 | |
| TMF | 60.7 µmol/kg | 47.26 | |
| Beagle Dogs | TDF | 16.3 µmol/kg | 24.13 ± 10.37 |
| TAF | 16.3 µmol/kg | 26.24 ± 4.49 | |
| TMF | 16.3 µmol/kg | 37.12 ± 5.79 | |
| Bioavailability was calculated by comparing the plasma AUC of tenofovir after oral administration of the prodrug to that after intravenous administration of tenofovir.[1][9] |
Across all tested species, TMF demonstrated the highest oral bioavailability of tenofovir, followed by TAF and then TDF.[1] This improved bioavailability is attributed to greater stability in intestinal fluid and at the site of absorption.[1]
A critical aspect of the improved design of TAF and TMF is their ability to achieve higher intracellular concentrations of the active metabolite, TFV-DP, particularly in target cells like hepatocytes and lymphocytes, while maintaining lower plasma levels of tenofovir.[1][2] In a study with beagle dogs, a single oral dose of TAF (referred to as GS 7340 in the study) resulted in a more than 34-fold increase in the 24-hour area under the curve (AUC) of tenofovir in peripheral blood mononuclear cells (PBMCs) compared to TDF.[3] Similarly, in rats, TMF and TAF led to 3.55-fold and 2.48-fold higher exposure of TFV-DP in the liver, respectively, compared to TDF.[1]
Figure 2. General experimental workflow for preclinical pharmacokinetic studies.
Preclinical Toxicity Profile
The improved pharmacokinetic profiles of TAF and TMF, characterized by lower systemic tenofovir exposure, are designed to mitigate the renal and bone toxicities associated with long-term TDF therapy.[1][10]
In a 13-week study in mice, oral administration of TDF at doses up to 1000 mg/kg did not result in overt toxicity or histopathological abnormalities in the kidneys.[11][12] However, liver cytomegaly was observed at the highest dose, which was reversible upon cessation of treatment.[11][12]
Studies on TAF have also been conducted to assess its safety. A 28-day study of continuous subcutaneous infusion of TAF in rats and dogs showed a primary systemic inflammatory response that was considered minimal to mild.[5] In rats, the "no observed adverse effect level" (NOAEL) was established at 1,000 µg/kg/day, as systemic and local findings were of low severity and reversible.[5] In dogs, the systemic NOAEL was 250 µg/kg/day.[5]
While direct head-to-head preclinical toxicity studies are limited in the public domain, the significantly lower plasma tenofovir concentrations achieved with TAF and TMF strongly suggest a more favorable safety profile concerning off-target toxicities.[7]
Experimental Protocols
In Vitro Anti-HBV Activity Assay
-
Cell Line: HBV-positive human hepatoma cell line HepG2.2.15.
-
Treatment: Cells were treated with varying concentrations of TDF, TAF, or TMF.
-
Duration: The anti-HBV activity was assessed after 3, 6, and 9 days of treatment.
-
Endpoint: The concentration of HBV DNA in the cell culture supernatant was quantified using a quantitative polymerase chain reaction (qPCR) assay.
-
Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curves.[1]
In Vivo Anti-HBV Efficacy in Transgenic Mice
-
Animal Model: HBV transgenic C57BL/6 mice.
-
Dosing: Mice were orally administered 60.7 µmol/kg of TDF, TAF, or TMF daily for 84 days. A control group received normal saline.
-
Monitoring: Blood samples were collected weekly to measure serum HBV DNA levels by qPCR.
-
Outcome: The reduction in serum HBV DNA copies over the treatment period and after a 14-day withdrawal period was evaluated.[1]
Pharmacokinetic Studies in Animals
-
Animal Models: Sprague-Dawley rats, C57BL/6 mice, and beagle dogs.
-
Administration: Prodrugs were administered orally at specified doses. For bioavailability calculations, intravenous administration of tenofovir was also performed.
-
Sample Collection: Blood samples were collected at various time points post-administration. Livers were also collected for analysis of intracellular metabolite concentrations.
-
Analysis: Concentrations of the prodrugs, tenofovir, and tenofovir diphosphate in plasma and tissue homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameters Calculated: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and bioavailability (F) were calculated using non-compartmental analysis.[1]
Conclusion
Preclinical head-to-head comparisons of tenofovir prodrugs indicate a clear progression in drug design, aimed at optimizing therapeutic delivery and minimizing off-target effects. Both TAF and TMF demonstrate superior pharmacokinetic profiles compared to TDF, characterized by enhanced oral bioavailability and more efficient delivery of the active metabolite, TFV-DP, to target cells.[1] This improved targeting translates to greater in vitro antiviral potency, particularly for TMF.[1] While all three prodrugs show potent in vivo antiviral efficacy, the lower systemic exposure to tenofovir with TAF and TMF strongly supports their potential for an improved long-term safety profile, a crucial factor in the management of chronic viral infections. These preclinical findings have largely been corroborated in clinical studies, solidifying the role of these advanced prodrugs in modern antiviral therapy.[13][14]
References
- 1. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir disoproxil fumarate: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenofovir Demonstrates Robust Efficacy Against Lamivudine-Resistant HBV Strains
A comprehensive review of clinical data confirms tenofovir disoproxil fumarate (TDF) as a potent and effective treatment for chronic hepatitis B (CHB) in patients with well-characterized lamivudine (LAM) resistance. Multiple studies consistently demonstrate that tenofovir monotherapy achieves high rates of virological suppression, comparable to those seen with a combination of tenofovir and lamivudine. This guide provides a detailed comparison of these treatment strategies, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Tenofovir, a nucleotide analogue reverse transcriptase inhibitor, has emerged as a cornerstone in the management of lamivudine-resistant CHB. Its high genetic barrier to resistance and potent antiviral activity make it a preferred rescue therapy. Clinical evidence indicates that the presence of lamivudine resistance mutations does not significantly impact the efficacy of tenofovir.[1][2]
Comparative Efficacy: Tenofovir Monotherapy vs. Combination Therapy
Extensive clinical research has evaluated the efficacy of tenofovir monotherapy against tenofovir plus lamivudine combination therapy in patients with lamivudine-resistant HBV. The primary endpoint in these studies is typically the achievement of a complete virological response, defined as undetectable serum HBV DNA levels.
Virological Response
Clinical trials have consistently shown that tenofovir monotherapy is as effective as combination therapy in suppressing HBV DNA in patients with lamivudine resistance.[3] A multicenter retrospective study involving 103 patients with lamivudine-resistant CHB found no significant difference in virologic response rates between the TDF monotherapy and TDF-LAM combination therapy groups at both 12 and 24 months.[3]
| Treatment Group | Virological Response (HBV DNA <20 IU/mL) at 12 Months | Virological Response (HBV DNA <20 IU/mL) at 24 Months |
| Tenofovir Monotherapy | 88.9% | 94.4% |
| Tenofovir + Lamivudine | 87.3% | 93.7% |
Data from a comparative study of TDF monotherapy vs. TDF-LAM combination therapy in patients with LAM-resistant CHB.[3][4]
Another study involving 153 patients with lamivudine-resistant HBV variants also concluded that TDF monotherapy has a comparable antiviral efficacy to TDF plus LAM or telbivudine combination therapy.[1][5] The probability of achieving complete virologic suppression at 12 months was 88.6% in the monotherapy group and 92.6% in the combination therapy group, a difference that was not statistically significant.[1][5]
Biochemical and Serological Responses
In addition to virological suppression, the normalization of alanine aminotransferase (ALT) levels and hepatitis B e-antigen (HBeAg) seroconversion are crucial indicators of treatment success. Studies have shown that tenofovir-based therapies lead to significant biochemical and serological improvements in patients with lamivudine-resistant HBV.
| Endpoint | Tenofovir Monotherapy | Tenofovir + Lamivudine |
| ALT Normalization | 90.0% | 92.9% |
| HBeAg Seroconversion | 16.7% | 5.6% |
Comparison of overall clinical outcomes between TDF monotherapy and TDF-LAM combination therapy groups.[6]
It is important to note that HBeAg seroconversion rates can vary among studies and patient populations.
Experimental Protocols
The validation of tenofovir's efficacy relies on robust and standardized experimental protocols. The following are detailed methodologies for key experiments cited in clinical trials.
HBV DNA Quantification by Real-Time PCR
Quantitative measurement of serum HBV DNA is the primary method for assessing virological response. Real-time polymerase chain reaction (PCR) is the gold standard for this purpose due to its high sensitivity, specificity, and broad dynamic range.[7]
Protocol Outline:
-
Sample Preparation:
-
Collect whole blood samples in EDTA-containing tubes.
-
Separate plasma by centrifugation at 3000 rpm for 20 minutes.[8]
-
Extract HBV DNA from serum or plasma using a validated commercial kit or a standardized in-house method, such as NaOH lysis.[9] An internal control is typically added during extraction to monitor the process.[8]
-
-
Real-Time PCR Amplification:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers targeting a conserved region of the HBV genome, a fluorescently labeled probe (e.g., TaqMan-MGB), and a thermostable DNA polymerase (e.g., Taq Polymerase).[10]
-
Add a specific volume of the extracted DNA to the master mix.
-
Perform thermal cycling in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[7]
-
-
Data Analysis:
-
Generate a standard curve using a serial dilution of a known concentration of HBV DNA plasmid.
-
The instrument's software calculates the HBV DNA concentration in the patient samples by comparing their amplification curves to the standard curve.
-
Results are typically reported in international units per milliliter (IU/mL).
-
Measurement of Alanine Aminotransferase (ALT) Levels
ALT is a liver enzyme that is elevated in the blood during liver inflammation. Monitoring ALT levels is a key component of assessing biochemical response to antiviral therapy.
Protocol Outline:
-
Sample Collection: Collect a serum sample from the patient.
-
Analysis: ALT levels are measured using an automated clinical chemistry analyzer. The assay is based on the enzymatic rate method recommended by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC).
-
Interpretation: ALT normalization is generally defined as a decrease in elevated baseline ALT levels to within the normal reference range.
HBeAg/Anti-HBe Serological Assays
The loss of HBeAg and the appearance of antibodies to HBeAg (anti-HBe) is a significant milestone in the treatment of HBeAg-positive CHB, indicating a transition to a lower replicative state of the virus.
Protocol Outline:
-
Sample Collection: Collect a serum sample from the patient.
-
Assay: HBeAg and anti-HBe status are determined using commercially available enzyme-linked immunosorbent assays (ELISAs) or chemiluminescence immunoassays (CLIAs).
-
Interpretation: The results are reported as positive or negative based on the assay's cutoff values. HBeAg seroconversion is defined as the loss of HBeAg and the appearance of anti-HBe.[11]
Mandatory Visualizations
HBV Replication Cycle and Antiviral Inhibition
Caption: HBV Replication Cycle and Inhibition by Tenofovir and Lamivudine.
Experimental Workflow for Antiviral Efficacy Assessment
Caption: Experimental Workflow for Assessing Antiviral Efficacy.
Mechanism of Action
Both tenofovir and lamivudine are nucleos(t)ide analogues that inhibit the reverse transcriptase (polymerase) enzyme of HBV.[12][13] After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the elongating viral DNA chain, causing premature chain termination and thus halting viral replication.[12][13] Tenofovir has demonstrated full activity against lamivudine-resistant HBV strains in vitro.[14]
Conclusion
The available evidence strongly supports the use of tenofovir monotherapy for the treatment of chronic hepatitis B in patients with lamivudine resistance. Clinical data consistently demonstrate that the addition of lamivudine to tenofovir does not provide any additional benefit in terms of virological, biochemical, or serological responses. Tenofovir monotherapy is a highly effective, safe, and cost-effective strategy for this patient population.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Tenofovir Monotherapy versus Tenofovir plus Lamivudine or Telbivudine Combination Therapy in Treatment of Lamivudine-Resistant Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of tenofovir plus lamivudine versus tenofovir monotherapy in patients with lamivudine-resistant chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of tenofovir plus lamivudine versus tenofovir monotherapy in patients with lamivudine-resistant chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir monotherapy versus tenofovir plus lamivudine or telbivudine combination therapy in treatment of lamivudine-resistant chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. dna-technology.com [dna-technology.com]
- 9. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of hepatitis B virus DNA by real-time PCR using TaqMan-MGB probe technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Durability of HBeAg seroconversion in lamivudine treatment of chronic hepatitis B patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicine.com [medicine.com]
- 13. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Tenofovir Demonstrates a Favorable In Vitro Cytotoxicity Profile Compared to Other Nucleoside Reverse Transcriptase Inhibitors
A comprehensive review of in vitro studies indicates that tenofovir exhibits a lower cytotoxic potential across various human cell types when compared to several other nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV. This difference is particularly evident in studies assessing effects on liver, muscle, hematopoietic, and renal cells.
Tenofovir, a nucleotide analog reverse transcriptase inhibitor, has consistently shown weaker cytotoxic effects in laboratory settings than many of its counterparts.[1][2] This favorable profile is a critical consideration in the long-term management of HIV, where cumulative drug toxicity can be a significant concern.
Comparative Cytotoxicity in Different Cell Lines
In vitro studies have quantified the cytotoxicity of NRTIs by determining their 50% cytotoxic concentration (CC50), which is the drug concentration required to reduce cell viability by 50%.[3][4] A higher CC50 value indicates lower cytotoxicity.
Liver and Muscle Cells
In human liver-derived HepG2 cells and normal skeletal muscle cells, tenofovir displayed significantly higher CC50 values, and therefore lower toxicity, compared to zidovudine (ZDV), zalcitabine (ddC), didanosine (ddI), stavudine (d4T), and abacavir (ABC).[1][2] For instance, the CC50 for tenofovir in HepG2 cells was 398 µM and in skeletal muscle cells was 870 µM, whereas other NRTIs showed lower, more toxic, CC50 values in these cell types.[1][2]
Hematopoietic Cells
Tenofovir also demonstrated a favorable safety profile in hematopoietic progenitor cells. It was found to be less cytotoxic to erythroid progenitor cells, with a CC50 greater than 200 µM, than ZDV, d4T, and ddC, whose CC50 values ranged from 0.06 to 5 µM.[1][2] When evaluating toxicity in the myeloid cell lineage, the inhibitory activity, from most to least severe, was consistently observed as ddC > ZDV > d4T > tenofovir > lamivudine (3TC).[1][2]
Renal Cells
Given that tenofovir is associated with potential renal tubular dysfunction, its in vitro cytotoxicity in renal cells is of particular interest. Studies using human renal proximal tubule epithelial cells (RPTECs) have shown that tenofovir has substantially weaker effects on cell proliferation and viability compared to cidofovir, another nucleotide analog known for its nephrotoxicity.[1] While didanosine (ddI) showed pronounced cytotoxicity in RPTECs, tenofovir did not cause significant changes in cell viability at concentrations up to 300 µM after 15 days of exposure.[5]
Quantitative Comparison of NRTI Cytotoxicity (CC50)
| Drug | Cell Type | CC50 (µM) | Reference |
| Tenofovir | HepG2 (Liver) | 398 | [1][2] |
| Skeletal Muscle | 870 | [1][2] | |
| Erythroid Progenitor | >200 | [1][2] | |
| Renal Proximal Tubule | >300 (15-day exposure) | [5] | |
| Zidovudine (ZDV) | Erythroid Progenitor | 0.06 - 5 | [1][2] |
| Zalcitabine (ddC) | Erythroid Progenitor | 0.06 - 5 | [1][2] |
| Stavudine (d4T) | Erythroid Progenitor | 0.06 - 5 | [1][2] |
| Didanosine (ddI) | Renal Proximal Tubule | Markedly reduced viability at 40 µM and 200 µM (15-day exposure) | [5] |
Mechanisms of Cytotoxicity: The Role of Mitochondria
The primary mechanism behind NRTI-induced cytotoxicity is often linked to mitochondrial dysfunction.[6][7] NRTIs can inhibit the mitochondrial DNA polymerase γ (pol-γ), an enzyme essential for the replication of mitochondrial DNA (mtDNA).[6][8] This inhibition can lead to mtDNA depletion, impaired oxidative phosphorylation, and increased production of reactive oxygen species (ROS), ultimately resulting in cellular damage and apoptosis.[9]
Tenofovir has demonstrated a low potential to induce mitochondrial toxicity.[6] In vitro experiments have shown that the potency of NRTIs to inhibit mtDNA synthesis is in the order of zalcitabine (ddC) > didanosine (ddI) > stavudine > zidovudine (ZDV) > lamivudine = abacavir = tenofovir.[7] Furthermore, tenofovir treatment did not lead to significant changes in mtDNA levels in human hepatoblastoma (HepG2) cells, skeletal muscle cells, or renal proximal tubule epithelial cells.[7] In contrast to ZDV, which can significantly increase the production of lactic acid (a marker of mitochondrial dysfunction), tenofovir has a minimal effect on lactate production.[6][7]
Experimental Protocols
The evaluation of in vitro cytotoxicity of NRTIs typically involves the following key experimental steps:
-
Cell Culture : Human cell lines, such as HepG2 (liver), primary skeletal muscle cells, hematopoietic progenitor cells, and HK-2 or RPTECs (renal), are cultured under standard laboratory conditions.[1][10]
-
Drug Exposure : The cultured cells are exposed to a range of concentrations of the NRTIs being tested for a specified period, which can range from a few days to several weeks.[5][10]
-
Cytotoxicity Assessment : Cell viability is commonly measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] In this assay, viable cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is proportional to the number of living cells.
-
Data Analysis : The results are used to plot a dose-response curve, from which the CC50 value for each drug is calculated using statistical software.[11][12]
Conclusion
References
- 1. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. labinsights.nl [labinsights.nl]
- 5. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. | Read by QxMD [read.qxmd.com]
- 8. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity: Limitations of the Poly-γ Hypothesis and the Potential Roles of Autophagy and Drug Transport [mdpi.com]
- 10. epistemonikos.org [epistemonikos.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of tenofovir-based pre-exposure prophylaxis (PrEP) regimens
Introduction: Pre-exposure prophylaxis (PrEP) has become a cornerstone of HIV prevention strategy. Tenofovir-based oral regimens are the most widely prescribed form of PrEP. This guide provides a detailed comparative analysis of the two primary tenofovir-based combination therapies: tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) and tenofovir alafenamide/emtricitabine (TAF/FTC). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, safety profiles, and pharmacokinetic properties, supported by data from pivotal clinical trials.
Mechanism of Action
Both TDF and TAF are prodrugs of tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI).[1][2] Once administered, they are converted into the active metabolite, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase, which is essential for the replication of HIV.[2] By mimicking the natural substrate, deoxyadenosine 5'-triphosphate, TFV-DP gets incorporated into the growing viral DNA strand.[3] However, because it lacks the necessary 3'-hydroxyl group, it causes premature termination of the DNA chain, effectively halting viral replication.[1][2]
The primary difference between TDF and TAF lies in their activation pathways. TAF is more stable in plasma and is more efficiently converted to active TFV-DP within peripheral blood mononuclear cells (PBMCs) and other target cells.[4] This results in significantly lower plasma concentrations of tenofovir and higher intracellular concentrations of TFV-DP compared to TDF, which is a key factor influencing their differing safety profiles.[5][6]
Comparative Efficacy
The non-inferiority of TAF/FTC to TDF/FTC for HIV prevention was established in the DISCOVER trial, a large, randomized, double-blind, phase 3 study involving cisgender men who have sex with men (MSM) and transgender women.[7][8][9] While both regimens demonstrated high efficacy, the incidence of HIV infection was numerically lower in the TAF/FTC arm, although this difference was not statistically significant.[7][8] It is important to note that robust efficacy data for TDF/FTC exists for a broader range of populations, including people who inject drugs and heterosexual individuals, whereas the primary efficacy data for TAF/FTC as PrEP comes from the DISCOVER trial.[10][11]
Table 1: Efficacy Outcomes from the DISCOVER Trial (Week 96)
| Metric | TAF/FTC (N=2694) | TDF/FTC (N=2693) | Incidence Rate Ratio (95% CI) |
|---|---|---|---|
| Number of HIV Infections | 8 | 15 | 0.54 (0.23-1.26)[12] |
| HIV Incidence (per 100 person-years) | 0.16[7][8] | 0.34[7][8] | |
Data sourced from the DISCOVER trial Week 96 results.[12]
Comparative Safety Profiles
The primary distinction between the two regimens lies in their long-term safety profiles, particularly concerning renal and bone health. These differences are largely attributed to the lower systemic exposure to tenofovir with TAF.[5]
Renal Safety: TDF has been associated with a higher risk of renal adverse events, including proximal renal tubulopathy.[5] In contrast, TAF demonstrates a more favorable renal safety profile.[5][13] Pooled analysis of 26 clinical trials showed no cases of proximal renal tubulopathy in participants receiving TAF, compared to 10 cases in those on TDF.[5] Furthermore, discontinuations due to renal adverse events were significantly lower in the TAF group.[5] The DISCOVER trial confirmed these findings, showing more favorable changes in markers of renal function for participants on TAF/FTC.[14]
Bone Safety: Use of TDF/FTC for PrEP is associated with modest but statistically significant decreases in bone mineral density (BMD).[15][16][17] In the DISCOVER trial, participants on TDF/FTC experienced a mean percentage decrease in spine and hip BMD, while those on TAF/FTC showed slight increases.[7][8] Switching from TDF to TAF has been shown to lead to improvements in BMD.[18] While the long-term clinical significance of these modest BMD changes in PrEP users is still being evaluated, TAF is considered a safer option for individuals with pre-existing bone health concerns.[15][16]
Metabolic Profile: While advantageous for renal and bone safety, TAF/FTC has been linked to less favorable metabolic changes compared to TDF/FTC. The DISCOVER trial reported a greater median weight gain and more significant changes in lipid parameters (e.g., total cholesterol) among participants in the TAF/FTC arm at week 96.[11][12]
Table 2: Comparative Safety and Metabolic Data
| Parameter | TAF/FTC | TDF/FTC | Key Finding |
|---|---|---|---|
| Renal Safety | |||
| eGFR Change (mL/min at Wk 48) | +1.8 | -2.3 | TAF/FTC associated with improved eGFR.[7][8] |
| Proximal Renal Tubulopathy | 0 cases | 10 cases | No cases observed with TAF in a pooled analysis of 26 trials.[5] |
| Discontinuation due to Renal AE | 0.05% | 0.47% | Significantly fewer discontinuations with TAF.[5] |
| Bone Mineral Density (BMD) | |||
| Spine BMD Change (% at Wk 48) | +0.50% | -1.12% | TAF/FTC associated with improved spine BMD.[7][8] |
| Hip BMD Change (% at Wk 48) | +0.18% | -0.99% | TAF/FTC associated with improved hip BMD.[7][8] |
| Metabolic Profile | |||
| Median Weight Gain (kg at Wk 96) | +1.7 | +0.5 | Greater weight gain observed with TAF/FTC.[12] |
| Lipid Profile | Less favorable changes | More favorable changes | TAF/FTC associated with increases in lipids.[10][11] |
AE: Adverse Event. Data sourced from the DISCOVER trial and pooled analyses.[5][7][8][12]
Pharmacokinetic Profiles
The pharmacokinetic differences between TAF and TDF are central to their distinct safety and intracellular activity profiles.
Table 3: Comparative Pharmacokinetic Properties
| Parameter | TAF/FTC | TDF/FTC |
|---|---|---|
| Tenofovir Prodrug | Tenofovir Alafenamide | Tenofovir Disoproxil Fumarate |
| Plasma Tenofovir Exposure | ~90% lower[5] | Higher |
| Intracellular TFV-DP in PBMCs | Higher[4][6] | Lower |
| Time to Max Concentration (Plasma) | ~2 hours (with fatty food for TDF)[1] | ~1 hour (fasting)[1] |
| Plasma Half-life (Tenofovir) | ~17 hours[19] | ~17 hours[19] |
| Intracellular Half-life (TFV-DP) | ~60 hours[19] | ~60 hours[19] |
PBMCs: Peripheral Blood Mononuclear Cells. TFV-DP: Tenofovir Diphosphate.
Experimental Protocols
The evaluation of PrEP regimens relies on standardized methodologies to ensure data are robust and comparable across studies.
A. HIV Prevention Efficacy Assessment
-
Study Design: Efficacy is typically determined in large, randomized, active-controlled, non-inferiority trials.[9][20] Participants are randomized to receive the experimental agent or an established active control (e.g., TDF/FTC).[20] A placebo arm is generally not considered ethical when an effective prevention method exists.[7]
-
Primary Endpoint: The primary efficacy outcome is the incidence of new HIV infections in each arm, calculated per 100 person-years of follow-up.[7][8]
-
HIV Testing: Regular HIV testing (e.g., every 4-12 weeks) is conducted using validated algorithms, typically involving initial antibody/antigen tests followed by confirmatory nucleic acid testing (NAT) to identify acute infections.
-
Adherence Monitoring: Adherence is a critical determinant of efficacy and is measured through multiple methods, including self-report, pill counts, and pharmacological measures of drug concentration in plasma, hair, or peripheral blood mononuclear cells (PBMCs).[21][22]
B. Renal Function Monitoring
-
Serum Creatinine (SCr): Measured at baseline and regular intervals. Used to calculate the estimated glomerular filtration rate (eGFR) via formulas like the Cockcroft-Gault (eGFRCG).
-
Urinalysis: Routine dipstick urinalysis is performed to detect proteinuria and glycosuria.
-
Urinary Biomarkers: For more sensitive assessment of tubular function, ratios of specific proteins to creatinine are measured in urine. Key markers include:
C. Bone Mineral Density Assessment
-
Dual-Energy X-ray Absorptiometry (DXA): BMD is measured at key sites, typically the lumbar spine and total hip, using DXA scans at baseline and at specified follow-up points (e.g., week 48 and 96).[7][8]
-
Fracture Reporting: All bone fractures are recorded as adverse events throughout the study.
D. Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected in EDTA tubes. Plasma is separated by centrifugation and PBMCs are isolated through density gradient centrifugation.[21][23]
-
Drug Quantification: Tenofovir (TFV) in plasma and tenofovir diphosphate (TFV-DP) in PBMC lysates are quantified using validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) methods.[21][23] This technique provides high sensitivity and specificity for measuring drug concentrations. The lower limit of quantification for TFV in plasma is typically around 10 ng/mL.[21]
Conclusion
Both TDF/FTC and TAF/FTC are highly effective regimens for HIV PrEP. The choice between them involves a trade-off between long-term safety profiles and metabolic effects. TAF/FTC offers significant advantages in terms of renal and bone safety, making it a preferable option for individuals with or at risk for kidney or bone density issues.[5][7][10] However, these benefits are accompanied by a higher likelihood of weight gain and unfavorable lipid changes compared to TDF/FTC.[10][12] For many individuals, TDF/FTC remains an extremely safe and effective option, with the added advantage of a longer track record and availability as a lower-cost generic product.[10][24] The selection of a PrEP regimen should be individualized based on a comprehensive assessment of a person's clinical profile, risk factors, and preferences.
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New option for PrEP – TAF/FTC is non-inferior to TDF/FTC: results of phase 3 DISCOVER study | HIV i-Base [i-base.info]
- 8. thebodypro.com [thebodypro.com]
- 9. Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nyc.gov [nyc.gov]
- 11. Tenofovir Alafenamide for HIV Preexposure Prophylaxis — What Can We DISCOVER About Its True Value? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term safety and efficacy of emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV-1 pre-exposure prophylaxis: week 96 results from a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. 1962. Renal Outcomes for Participants Taking F/TAF vs. F/TDF for HIV PrEP in the DISCOVER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thebodypro.com [thebodypro.com]
- 16. life4me.plus [life4me.plus]
- 17. Bone update: is it still an issue without tenofovir disoproxil fumarate? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Switching from TDF to TAF associated with improvements in bone mineral density in people over 60 | aidsmap [aidsmap.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Control groups for HIV prevention efficacy trials: What does the future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparing pharmacologic measures of tenofovir exposure in a U.S. pre-exposure prophylaxis randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparing pharmacologic measures of tenofovir exposure in a U.S. pre-exposure prophylaxis randomized trial | PLOS One [journals.plos.org]
- 23. Plasma and Intracellular Pharmacokinetics of Tenofovir Disoproxil Fumarate 300 mg Every 48 Hours vs 150 mg Once Daily in HIV-Infected Adults With Moderate Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations | aidsmap [aidsmap.com]
The Evolving Landscape of Anti-HBV Therapy: A Comparative Analysis of Novel Tenofovir Phosphonoamidate Prodrugs
For researchers, scientists, and drug development professionals, the quest for more potent and safer therapeutics against Hepatitis B Virus (HBV) is a continuous endeavor. Tenofovir, a potent nucleotide analog reverse transcriptase inhibitor, has been a cornerstone of anti-HBV therapy. However, its oral bioavailability is poor, necessitating the development of prodrugs. This guide provides a comparative evaluation of novel tenofovir phosphonoamidate prodrugs, presenting key experimental data, detailed methodologies, and visual representations of critical biological and experimental pathways.
The development of tenofovir prodrugs has significantly improved the management of chronic hepatitis B. Tenofovir disoproxil fumarate (TDF) and its successor, tenofovir alafenamide (TAF), have demonstrated high efficacy in suppressing HBV replication. TAF, a phosphonoamidate prodrug, exhibits greater plasma stability and more efficient delivery of tenofovir to hepatocytes compared to TDF, allowing for a lower dosing regimen and an improved renal and bone safety profile.
Building on the success of TAF, researchers have been exploring a new generation of tenofovir phosphonoamidate prodrugs with the aim of further enhancing therapeutic efficacy and safety. This guide focuses on a comparative analysis of these emerging prodrugs, including Tenofovir Amibufenamide (TMF), O-benzyl phosphonamidate derivatives, and bis(L-amino acid) ester prodrugs, benchmarked against the established TDF and TAF.
Comparative Anti-HBV Potency and Cytotoxicity
The following table summarizes the in vitro anti-HBV activity (EC50/IC50), cytotoxicity (CC50), and the resulting selectivity index (SI) of various tenofovir prodrugs. A lower EC50/IC50 value indicates higher antiviral potency, a higher CC50 value indicates lower cytotoxicity, and a higher SI (CC50/EC50) reflects a more favorable therapeutic window.
| Compound | Chemical Class | Anti-HBV Activity (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference(s) |
| Tenofovir Disoproxil Fumarate (TDF) | Diester Prodrug | 0.85 µM | >100 µM | >117.6 | [1] |
| Tenofovir Alafenamide (TAF) | Phosphonoamidate Prodrug | 12.17 nM | >100 µM | >8216 | |
| Tenofovir Amibufenamide (TMF) | Phosphonoamidate Prodrug | 7.3 nM | Not Reported | Not Reported | [2] |
| Compound 1a | O-benzyl Phosphonamidate Prodrug | Potent (specific value not available) | Not Reported | Not Reported | [3][4] |
| Compound 11 | Bis(L-valine) Ester Prodrug | 0.71 µM | >100 µM | >140.8 (approx. 3x TDF) | [1] |
Note: EC50 and IC50 values are measures of the concentration of a drug that is required for 50% of its maximum effect or inhibition, respectively. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments are provided below.
Anti-HBV Activity Assay (HepG2.2.15 Cell Line)
This assay evaluates the ability of a compound to inhibit HBV replication in a stable human hepatoblastoma cell line (HepG2.2.15) that constitutively produces HBV particles.
1. Cell Culture and Treatment:
-
HepG2.2.15 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
The cells are incubated at 37°C in a 5% CO2 humidified atmosphere.
-
After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO) are included.
-
The cells are incubated for an additional 6-8 days, with the medium and compounds being replenished every 2 days.
2. Quantification of HBV DNA:
-
After the incubation period, the cell culture supernatant is collected.
-
Viral DNA is extracted from the supernatant using a commercial viral DNA extraction kit.
-
The amount of extracellular HBV DNA is quantified by real-time quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.
-
A standard curve is generated using a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.
3. Data Analysis:
-
The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to the vehicle control.
-
The 50% effective concentration (EC50) is determined by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay (MTT Assay in HepG2 Cells)
This assay assesses the potential of a compound to cause cell death, providing a measure of its safety profile.
1. Cell Culture and Treatment:
-
HepG2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
The cells are incubated at 37°C in a 5% CO2 humidified atmosphere for 24 hours.
-
The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control is also included.
-
The cells are incubated for a period corresponding to the anti-HBV activity assay (e.g., 6-8 days).
2. MTT Assay:
-
Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.
-
The 50% cytotoxic concentration (CC50) is determined by non-linear regression analysis of the dose-response curve.
Visualizing the Pathways
To better understand the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: HBV Replication Cycle and Mechanism of Action of Tenofovir.
Caption: Experimental Workflow for Evaluating Anti-HBV Potency.
Conclusion
The landscape of tenofovir prodrugs for HBV treatment is continually evolving, with novel phosphonoamidate derivatives showing promise for even greater potency and potentially improved safety profiles compared to currently approved therapies. The data presented in this guide highlight the significant anti-HBV activity of compounds such as Tenofovir Amibufenamide (TMF). Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these next-generation tenofovir prodrugs. The detailed experimental protocols and visual aids provided herein are intended to support the ongoing research and development efforts in the fight against chronic hepatitis B.
References
- 1. Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An O-Benzyl Phosphonamidate Prodrug of Tenofovir for the Treatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenofovir Demonstrates Superior Efficacy Over Adefovir in Combating Adefovir-Resistant Hepatitis B Virus Mutations
For researchers, scientists, and drug development professionals, the emergence of drug-resistant Hepatitis B Virus (HBV) strains presents a significant therapeutic challenge. This guide provides a comprehensive comparison of tenofovir and adefovir for the treatment of adefovir-resistant HBV, supported by experimental data and detailed methodologies.
Tenofovir has consistently shown greater efficacy in suppressing viral replication and achieving virological response in patients with adefovir-resistant HBV compared to continuing or switching to adefovir-based regimens. Clinical studies indicate that tenofovir treatment leads to a more significant reduction in HBV DNA levels and a higher proportion of patients achieving undetectable viral loads.
Executive Summary of Comparative Efficacy
Data from multiple clinical trials demonstrate the superior performance of tenofovir in treating patients with chronic hepatitis B who have developed resistance to adefovir. The primary adefovir resistance mutations are rtA181T/V and rtN236T in the HBV polymerase gene.[1][2] Tenofovir has shown potent antiviral activity against both wild-type and adefovir-resistant HBV strains.
A systematic review and meta-analysis of six studies involving 910 patients revealed that tenofovir was superior to adefovir in HBV DNA suppression at 48 weeks of treatment.[3][4] Another study focusing on patients with a suboptimal response to adefovir-based combination therapy found that switching to a tenofovir-based regimen resulted in a significantly higher rate of complete virological response (87.5%) compared to continuing adefovir combination therapy (37.5%) at 48 weeks.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety outcomes from comparative studies of tenofovir and adefovir in adefovir-resistant HBV.
Table 1: Virological and Biochemical Response to Tenofovir vs. Adefovir in Adefovir-Resistant HBV
| Outcome Measure | Tenofovir-based Therapy | Adefovir-based Therapy | Study Duration |
| Complete Virological Response (HBV DNA <60 IU/mL) | 87.5% | 37.5% | 48 Weeks |
| Mean Reduction in HBV DNA (log10 copies/mL) | -4.44 | -3.21 | 48 Weeks[5] |
| HBV DNA Undetectable | 100% | 44% | 48 Weeks |
| ALT Normalization | No significant difference | No significant difference | 48 Weeks[3][4] |
| HBeAg Seroconversion | No significant difference | No significant difference | 48 Weeks[3][4] |
Table 2: Safety and Resistance Profile
| Parameter | Tenofovir | Adefovir | Notes |
| Development of Resistance | No tenofovir-specific resistance mutations identified in long-term studies. | Cumulative resistance rates can reach up to 29% after 5 years. | |
| Renal Safety | Requires monitoring of serum creatinine. | Associated with a higher risk of nephrotoxicity, especially at higher doses. | |
| Bone Mineral Density | Associated with decreases in bone mineral density over long-term use.[6] | Less data available on long-term bone density effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are outlines of key experimental protocols used in the cited studies.
HBV DNA Quantification
Method: Real-time Polymerase Chain Reaction (PCR)
-
Sample Preparation: Viral DNA is extracted from patient serum or plasma samples. A common method involves using a commercial viral nucleic acid extraction kit. The recommended sample volume is typically 500 µL, with a final elution volume of 50 µL.[7]
-
PCR Amplification: The extracted DNA is added to a PCR reaction mixture containing primers and probes specific to a conserved region of the HBV genome, along with a DNA polymerase and dNTPs.[8] An internal control is often included to monitor for PCR inhibition.[7]
-
Quantification: The amplification process is monitored in real-time. The amount of HBV DNA in the sample is quantified by comparing the amplification curve to a standard curve generated from known concentrations of HBV DNA.[7][8] The results are typically reported in international units per milliliter (IU/mL).
HBV Genotypic Resistance Testing
Method: DNA Sequencing or Line Probe Assay
-
DNA Extraction: Viral DNA is extracted from the patient's serum or plasma.
-
PCR Amplification: The HBV polymerase gene, which is the target for nucleos(t)ide analog resistance mutations, is amplified using PCR.[9]
-
Sequencing/Hybridization:
-
Direct Sequencing: The amplified PCR product is sequenced to identify mutations in the polymerase gene. This method can identify both known and novel resistance mutations.[10]
-
Line Probe Assay (LiPA): This method uses probes that are specific for known wild-type and mutant sequences. The amplified PCR product is hybridized to these probes to detect the presence of specific resistance mutations, such as rtA181T/V and rtN236T.[11]
-
-
Data Analysis: The sequence data is compared to a wild-type reference sequence to identify amino acid substitutions associated with drug resistance.
Clinical Monitoring Protocol
Patients undergoing antiviral therapy for chronic hepatitis B require regular monitoring to assess treatment efficacy and safety.
-
Virological Monitoring: Serum HBV DNA levels should be monitored every 3 to 6 months during the first year of therapy and every 6 to 12 months thereafter.[12][13]
-
Biochemical Monitoring: Liver function tests, including ALT levels, should be performed every 3 months during the first year and every 6 to 12 months thereafter.[12]
-
Serological Monitoring: HBeAg/anti-HBe status should be checked every 6 to 12 months in HBeAg-positive patients.[14]
-
Safety Monitoring: For patients on tenofovir or adefovir, serum creatinine should be monitored every 12 weeks to assess renal function.[14]
Visualizing the Science
Diagrams can effectively illustrate complex biological pathways and experimental processes.
References
- 1. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 2. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 3. Comparison of the efficacy of tenofovir and adefovir in the treatment of chronic hepatitis B: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of tenofovir and adefovir in the treatment of chronic hepatitis B: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Randomized Controlled Study of Tenofovir and Adefovir in Chronic Hepatitis B Virus and HIV Infection: ACTG A5127 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monotherapy with tenofovir disoproxil fumarate for adefovir-resistant vs. entecavir-resistant chronic hepatitis B: A 5-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis B genotypic resistance testing [heftpathology.com]
- 10. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of rtN236T and rtA181V/T Mutations Associated with Resistance to Adefovir Dipivoxil in Samples from Patients with Chronic Hepatitis B Virus Infection by the INNO-LiPA HBV DR Line Probe Assay (Version 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EACS: Treatment and Monitoring of Persons with HBV/HIV Co-infection [eacs.sanfordguide.com]
- 13. droracle.ai [droracle.ai]
- 14. Monitoring During and After Antiviral Therapy for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
TAF Delivers Higher Intracellular Concentrations of Active Tenofovir Compared to TDF
A comprehensive analysis of experimental data reveals that tenofovir alafenamide (TAF) leads to significantly higher intracellular concentrations of the active antiviral agent, tenofovir diphosphate (TFV-DP), in peripheral blood mononuclear cells (PBMCs) compared to tenofovir disoproxil fumarate (TDF). This increased intracellular accumulation is achieved with a much lower dose of TAF, resulting in reduced systemic exposure to tenofovir and a more favorable safety profile.
Tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (TDF) are both prodrugs of tenofovir, a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and hepatitis B virus infections. However, their distinct chemical structures lead to different metabolic pathways, resulting in significant variations in intracellular drug accumulation and plasma tenofovir concentrations.
Quantitative Comparison of Intracellular TFV-DP Levels
Multiple clinical studies have consistently demonstrated the superior efficiency of TAF in delivering tenofovir into target cells. A study involving HIV-infected patients who switched from a TDF-containing regimen to a TAF-containing regimen showed a 2.41-fold increase in intracellular TFV-DP concentrations in PBMCs.[1] In this study, the geometric mean of TFV-DP concentrations for patients on TDF was 346.85 fmol/10⁶ cells, which increased to 834.7 fmol/10⁶ cells after switching to TAF.[1]
Another study comparing different adherence levels to F/TAF and F/TDF regimens found that TFV-DP concentrations in PBMCs were 6.7 to 7.3-fold higher with F/TAF across all adherence levels.[2][3][4] Even with low adherence (33% of daily dosing) to F/TAF, the intracellular TFV-DP levels were 2.6-fold higher than with high adherence (100% daily dosing) to F/TDF.[2][3][4]
The following table summarizes the key quantitative findings from comparative studies:
| Study Population & Regimen | TDF Intracellular TFV-DP (fmol/10⁶ cells) | TAF Intracellular TFV-DP (fmol/10⁶ cells) | Fold Increase with TAF | Reference |
| HIV-infected adults switching from TDF/FTC/EVG/COBI to TAF/FTC/EVG/COBI | 346.85 (Geometric Mean) | 834.70 (Geometric Mean) | 2.41 | [1] |
| HIV-negative adults (100% adherence) | 81.7 | 593 | 7.3 | [2][3][4] |
| HIV-negative adults (67% adherence) | 57.4 | 407 | 7.1 | [2][3][4] |
| HIV-negative adults (33% adherence) | 32.3 | 215 | 6.7 | [2][3][4] |
| HIV-negative adults (various adherence levels) | 71 (Median, 100% dosing) | 685 (Median, 100% dosing) | 9.6 | [5] |
| HIV-negative adults (various adherence levels) | 46 (Median, 67% dosing) | 354 (Median, 67% dosing) | 7.7 | [5] |
| HIV-negative adults (various adherence levels) | 21 (Median, 33% dosing) | 194 (Median, 33% dosing) | 9.2 | [5] |
Metabolic Pathways of TAF and TDF
The significant difference in intracellular TFV-DP accumulation between TAF and TDF is a direct consequence of their distinct metabolic pathways. TDF is primarily hydrolyzed to tenofovir in the plasma by esterases.[6][7][8] This premature conversion leads to high circulating levels of tenofovir, which is then taken up by cells and phosphorylated to the active TFV-DP.[6][7]
In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly.[6][9][10] Within target cells like lymphocytes, TAF is hydrolyzed by the enzyme cathepsin A to produce tenofovir.[5][9][11] This targeted intracellular delivery mechanism allows for much higher concentrations of tenofovir to be available for phosphorylation to TFV-DP within the cell, while keeping plasma tenofovir levels low.[1][12]
Experimental Protocols
The quantification of intracellular TFV-DP involves a series of precise laboratory procedures, from the isolation of PBMCs to the final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant such as acid citrate dextrose (ACD) or ethylenediaminetetraacetic acid (EDTA).[13]
-
Density Gradient Centrifugation: The collected whole blood is diluted with a buffered salt solution and carefully layered over a density gradient medium (e.g., Ficoll-Paque).[13][14]
-
Separation: The tubes are centrifuged, which separates the blood components into distinct layers. The layer containing the PBMCs is carefully collected.[13][14]
-
Washing: The collected PBMCs are washed multiple times with a buffered solution to remove any remaining platelets and plasma proteins.[13][14]
-
Cell Counting: An aliquot of the final cell suspension is used to determine the total number of viable cells, typically using an automated cell counter or a hemocytometer with trypan blue exclusion.[1]
Quantification of Intracellular TFV-DP by LC-MS/MS
-
Cell Lysis: A known number of PBMCs are lysed to release the intracellular components, including TFV-DP.
-
Extraction: The TFV-DP is extracted from the cell lysate, often using a solid-phase extraction technique to separate it from other cellular components.[2]
-
Enzymatic Digestion: In some methods, the extracted TFV-DP is enzymatically converted back to tenofovir for easier detection.[2]
-
LC-MS/MS Analysis: The processed sample is injected into a liquid chromatography system, which separates the analyte of interest (tenofovir or TFV-DP). The separated analyte is then introduced into a tandem mass spectrometer, which provides highly sensitive and specific quantification.[2][7] The mass spectrometer is set to monitor specific precursor and product ion transitions unique to the analyte.[2]
-
Data Normalization: The quantified amount of TFV-DP is then normalized to the number of cells used in the assay, typically expressed as fmol per million cells.
Cell Enumeration by Droplet Digital PCR (ddPCR)
To ensure accurate normalization of intracellular drug concentrations, a highly precise method for cell counting is required. Droplet digital PCR is a technique used to quantify the number of DNA molecules in a sample with high accuracy.
-
Genomic DNA Extraction: Genomic DNA is extracted from a known volume of the PBMC suspension.
-
ddPCR Reaction Setup: The extracted DNA is added to a PCR master mix containing primers and a probe specific for a ubiquitously expressed gene, such as RNase P (RPP30).[1]
-
Droplet Generation: The PCR mixture is partitioned into thousands of nanoliter-sized droplets.
-
PCR Amplification: The droplets undergo PCR amplification. Droplets containing the target DNA sequence will become fluorescent.
-
Droplet Reading: A droplet reader counts the number of fluorescent (positive) and non-fluorescent (negative) droplets.
-
Concentration Calculation: Based on the fraction of positive droplets, the absolute concentration of the target DNA, and therefore the number of cells, can be calculated with high precision using Poisson statistics.
Conclusion
The available experimental data unequivocally demonstrates that TAF is a more efficient prodrug than TDF for delivering the active antiviral agent, tenofovir, into target cells. This leads to substantially higher intracellular concentrations of the active metabolite, TFV-DP, which is crucial for its therapeutic efficacy. The targeted intracellular conversion of TAF also minimizes systemic exposure to tenofovir, thereby reducing the risk of off-target toxicities. These findings provide a strong rationale for the clinical preference of TAF-containing regimens in the management of HIV and hepatitis B infections.
References
- 1. Normalization of cell associated antiretroviral drug concentrations with a novel RPP30 droplet digital PCR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a duplex PCR technique using the gen E and RNase P for the diagnosis of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of PBMCs From Whole Blood [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. One dose of TAF every three days gets more drug into cells than a daily dose of TDF | aidsmap [aidsmap.com]
- 9. sanguinebio.com [sanguinebio.com]
- 10. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tRNA Synthetase Research [scripps.edu]
- 14. reprocell.com [reprocell.com]
Safety Operating Guide
Proper Disposal of Tenofovir Hydrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Tenofovir hydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Disposal Plan
This compound, an active pharmaceutical ingredient (API), requires careful handling and disposal. While not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), it is prudent to manage it as a chemical waste to minimize environmental impact and ensure personnel safety.[1][2][3] Improper disposal, such as flushing down the drain or mixing with regular trash, is strongly discouraged and may be in violation of local regulations.[4][5]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, expired materials, contaminated personal protective equipment (PPE), and cleaning materials from spills.
-
Segregate this compound waste from other waste streams at the point of generation. It should not be mixed with biohazardous waste, sharps, or regular trash.[6]
-
-
Personal Protective Equipment (PPE):
-
Packaging and Labeling:
-
Place all this compound waste into a designated, leak-proof, and sealable container.[4]
-
The container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should identify the contents (i.e., "this compound Waste").
-
Ensure the container is kept closed except when adding waste.
-
-
Storage:
-
Disposal:
-
Engage a licensed hazardous material disposal company for the final disposal of this compound waste.[7]
-
Incineration in a permitted facility equipped with an afterburner and scrubber is a recommended disposal method.[5][7]
-
Provide the disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS).
-
Ensure compliance with all federal, state, and local regulations regarding pharmaceutical waste disposal.[9][10]
-
Quantitative Data: Degradation Kinetics
For laboratories equipped to perform chemical degradation, understanding the kinetics of Tenofovir under hydrolytic conditions can be valuable. The following table summarizes data from a study on the degradation of Tenofovir in acidic and alkaline solutions, which followed pseudo-first-order kinetics.
| Parameter | Acidic Conditions (0.1 M HCl) | Alkaline Conditions (0.1 M NaOH) |
| Time for 90% Degradation (t90) | 84.22 hours | 1277.75 hours |
| Half-life (t1/2) | 25.34 hours | 384.49 hours |
| Shelf-life | 3.84 hours | 58.26 hours |
| Data from a study on the degradation kinetics and physicochemical stability of tenofovir.[10] |
Experimental Protocols: Chemical Degradation
The following is a summary of the methodology used in a published study to assess the degradation of Tenofovir under hydrolytic stress. This is for informational purposes and should be adapted and validated by qualified personnel before implementation as a disposal protocol.
Objective: To induce degradation of Tenofovir through acid and base hydrolysis.
Methodology:
-
Acid Hydrolysis:
-
A solution of Tenofovir is prepared in 0.1 M hydrochloric acid (HCl).
-
The solution is refluxed for a specified period. The study noted significant degradation within hours.[10]
-
The resulting solution is neutralized.
-
Analysis of the final solution should be performed to confirm the degradation of the active compound.
-
-
Alkaline Hydrolysis:
-
A solution of Tenofovir is prepared in 0.1 M sodium hydroxide (NaOH).
-
The solution is refluxed for a specified period. Degradation occurs at a slower rate compared to acidic conditions.[10]
-
The resulting solution is neutralized.
-
Analysis of the final solution should be performed to confirm the degradation of the active compound.
-
Note: The degradation products may also be hazardous and require proper disposal. This procedure should be performed in a fume hood with appropriate PPE.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. pwaste.com [pwaste.com]
- 2. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 3. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 4. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 10. scispace.com [scispace.com]
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Tenofovir Hydrate
Essential safety protocols and operational plans are critical for laboratory personnel handling Tenofovir hydrate, a potent antiretroviral agent. Adherence to these guidelines minimizes exposure risks and ensures a safe research environment.
Researchers and drug development professionals must utilize appropriate personal protective equipment (PPE) and follow stringent handling and disposal procedures to mitigate potential health hazards associated with this compound. While Tenofovir is not classified as a cytotoxic agent in the same vein as traditional chemotherapy drugs, its pharmacological activity necessitates careful handling to prevent accidental exposure.[1]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Recommendation | Enhanced Precautions (e.g., handling powders, potential for splash) |
| Hand Protection | Single pair of nitrile gloves.[2] | Double gloving with nitrile gloves.[3] |
| Eye Protection | Safety glasses with side shields.[2] | Chemical splash goggles or a full-face shield.[2][4] |
| Body Protection | A standard laboratory coat.[1] | A disposable, long-sleeved, impervious gown.[3] |
| Respiratory Protection | Generally not required when handling solutions in a well-ventilated area. | A NIOSH-approved respirator is recommended when handling powders outside of a containment system or when there is a risk of aerosolization.[1][3] |
Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.[5] Hands should be washed thoroughly after removing gloves.
Operational and Disposal Plans
A structured workflow is essential for the safe handling and disposal of this compound. This includes preparation, handling, and decontamination, followed by proper waste disposal.
Preparation and Handling:
-
Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[5]
-
Weighing: When weighing the powder, use a containment balance enclosure if available.
-
Solution Preparation: Prepare solutions in a fume hood. Avoid splashing by adding the solid to the liquid slowly.
-
Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas where this compound is handled. Wash hands thoroughly before and after handling the compound.[1]
Spill Management: In the event of a spill, the area should be immediately secured to prevent further contamination.[6]
-
Alert others in the vicinity.
-
Don appropriate PPE , including double gloves, a gown, eye protection, and a respirator if the spill involves powder.[6][7]
-
Contain the spill using absorbent pads for liquids or by gently covering powders with damp absorbent material to prevent aerosolization.[6]
-
Clean the area with a suitable decontaminating solution, working from the outer edge of the spill towards the center.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.[8]
Disposal: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[10] Unused or expired this compound should also be disposed of as hazardous waste and not poured down the drain.[11]
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
References
- 1. farmacia.ufmg.br [farmacia.ufmg.br]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. ipservices.care [ipservices.care]
- 7. england.nhs.uk [england.nhs.uk]
- 8. fishersci.com [fishersci.com]
- 9. ph.health.mil [ph.health.mil]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. unhcr.org [unhcr.org]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
